2-(Tetrahydro-2H-pyran-2-yl)ethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(oxan-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-4-7-3-1-2-6-9-7/h7H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMSRGDEBWJLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590784 | |
| Record name | 2-(Oxan-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40500-01-4 | |
| Record name | 2-(Oxan-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Tetrahydro-2H-pyran-2-yl)ethanamine synthesis protocol
An In-depth Technical Guide to the Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable primary amine building block in medicinal chemistry and organic synthesis. The tetrahydropyran (THP) moiety serves as a versatile cyclic ether scaffold, while the ethylamine group provides a key nucleophilic handle for further functionalization. This guide provides a detailed examination of the principal synthetic routes to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the methodologies. We will explore two robust and widely applicable strategies: the Gabriel Synthesis and Reductive Amination, offering field-proven insights to guide researchers in selecting the optimal pathway for their specific needs.
Introduction: Strategic Importance of the Target Moiety
The structural motif of this compound combines two features of significant interest in drug development. The tetrahydropyran ring is a common feature in many natural products and serves as a stable, non-aromatic heterocyclic system that can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[1] The primary amino group is a fundamental functional group, acting as a precursor for the formation of amides, sulfonamides, ureas, and other nitrogen-containing structures crucial for biological activity. The synthesis of this specific building block, therefore, is a key enabling step in the development of novel therapeutics. This guide focuses on providing a practical and scientifically grounded framework for its efficient preparation.
Synthetic Strategy I: The Gabriel Synthesis
The Gabriel synthesis is a cornerstone of primary amine synthesis, valued for its ability to prevent the over-alkylation often observed with direct alkylation of ammonia.[2][3] This method employs the phthalimide anion as a surrogate for the ammonia anion (NH₂⁻), ensuring that only a single alkylation event occurs.[4] The process involves two main stages: the N-alkylation of potassium phthalimide followed by the liberation of the desired primary amine.
Principle and Rationale
The core principle of the Gabriel synthesis lies in the acidity of the N-H bond of phthalimide (pKa ≈ 8.3), which is flanked by two electron-withdrawing carbonyl groups.[2] This allows for easy deprotonation with a moderately strong base to form the nucleophilic potassium phthalimide. This nucleophile then displaces a leaving group on a suitable electrophile, in this case, a 2-(2-haloethyl)tetrahydro-2H-pyran, in a classic SN2 reaction.[5] The resulting N-alkylated phthalimide is stable and not nucleophilic, preventing any further reaction.[3] The final step involves cleaving the N-C bonds of the phthalimide to release the primary amine. While acidic or basic hydrolysis is possible, the Ing-Manske procedure, which uses hydrazine, is often preferred for its milder and more neutral reaction conditions.[2][5]
Experimental Workflow and Mechanism
The overall workflow for the Gabriel synthesis of this compound is depicted below.
Caption: Workflow for the Gabriel Synthesis of the target amine.
Detailed Experimental Protocol
Starting Material: 2-(2-Bromoethyl)tetrahydro-2H-pyran (Assumed to be available or synthesized separately).
Part 1: N-Alkylation
-
To a solution of 2-(2-bromoethyl)tetrahydro-2H-pyran (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M), add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid N-[2-(Tetrahydro-2H-pyran-2-yl)ethyl]phthalimide will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often pure enough for the next step.
Part 2: Hydrazinolysis (Ing-Manske Procedure)
-
Suspend the dried N-[2-(Tetrahydro-2H-pyran-2-yl)ethyl]phthalimide (1.0 eq) in ethanol (EtOH, approx. 0.3 M) in a round-bottom flask.
-
Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 eq) to the suspension.[5]
-
Heat the mixture to reflux and maintain for 2-4 hours. A thick white precipitate of phthalhydrazide will form.[4]
-
Cool the mixture to room temperature and acidify with dilute HCl to pH ~1-2 to protonate the product amine.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with aqueous NaOH to pH >12 and extract the product amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amine by vacuum distillation to obtain this compound as a colorless oil.
Data Summary
| Parameter | Value/Condition | Rationale & Citation |
| N-Alkylation Solvent | DMF, DMSO | Good solvents for SN2 reactions.[5] |
| N-Alkylation Temp. | 80-90 °C | Provides sufficient energy for the SN2 reaction without significant side reactions. |
| Deprotection Reagent | Hydrazine Hydrate | Milder, neutral conditions compared to strong acid/base hydrolysis.[2][5] |
| Deprotection Solvent | Ethanol | Common solvent for hydrazinolysis, allows for easy reflux.[6] |
| Typical Yield | 70-85% (overall) | Representative yields for Gabriel syntheses of primary amines. |
| Purity | >95% (after distillation) | Vacuum distillation is effective for purifying liquid amines. |
Synthetic Strategy II: Reductive Amination
Reductive amination is a highly efficient and versatile one-pot method for synthesizing amines from carbonyl compounds.[7] For the synthesis of a primary amine, this involves the reaction of an aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the target amine.[8] This method is often favored for its operational simplicity and high atom economy.
Principle and Rationale
This strategy begins with a carbonyl compound, (Tetrahydro-2H-pyran-2-yl)acetaldehyde. The reaction is typically performed under mildly acidic conditions, which catalyze the condensation of the aldehyde with ammonia to form a hemiaminal, followed by dehydration to yield a protonated iminium ion.[9] A selective reducing agent, present in the same pot, then reduces the iminium ion to the primary amine. The key to success is the choice of reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal because they are mild enough to not reduce the starting aldehyde but are highly effective at reducing the electrophilic iminium intermediate.[9][10]
Experimental Workflow and Mechanism
The reductive amination pathway is a convergent one-pot process.
Caption: One-pot workflow for Reductive Amination.
Detailed Experimental Protocol
Starting Material: (Tetrahydro-2H-pyran-2-yl)acetaldehyde (Assumed to be available or synthesized separately, e.g., by oxidation of the corresponding alcohol).
-
Dissolve (Tetrahydro-2H-pyran-2-yl)acetaldehyde (1.0 eq) in methanol (MeOH, approx. 0.4 M).
-
Add ammonium acetate (NH₄OAc, 5-10 eq) as the ammonia source and a catalytic amount of glacial acetic acid (AcOH) to maintain a pH of ~6.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in a small amount of methanol. Caution: NaBH₃CN is highly toxic and should be handled with care in a fume hood.
-
Slowly add the NaBH₃CN solution to the reaction mixture. Stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding dilute HCl until the solution is acidic (pH ~2) to destroy any remaining borohydride (monitor for gas evolution).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with solid NaOH or concentrated NaOH solution to pH >12.
-
Extract the product amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by vacuum distillation.
Data Summary
| Parameter | Value/Condition | Rationale & Citation |
| Ammonia Source | NH₄OAc, aq. NH₃ | Ammonium acetate is a convenient solid source of ammonia and a buffer.[7] |
| Reducing Agent | NaBH₃CN, NaBH(OAc)₃ | Selective for iminiums over carbonyls, stable in mildly acidic conditions.[9][10] |
| Solvent | Methanol, THF | Protic solvents like methanol are common and effective.[10] |
| pH Control | Acetic Acid (cat.) | Catalyzes imine formation while being compatible with the reducing agent.[9] |
| Typical Yield | 75-90% | Reductive aminations are generally high-yielding.[7] |
| Purity | >95% (after distillation) | Purification is standard for liquid amines. |
Comparative Analysis and Conclusion
Both the Gabriel synthesis and reductive amination are effective strategies for preparing this compound. The choice between them depends on starting material availability, scale, and laboratory safety considerations.
-
Gabriel Synthesis : This is a classic, robust, and reliable method. Its main advantage is the complete avoidance of over-alkylation.[3] However, it is a two-step process, can involve relatively harsh deprotection conditions, and generates a stoichiometric amount of phthalhydrazide waste, which can complicate purification.[4]
-
Reductive Amination : This is a more modern, often one-pot procedure that is highly efficient and atom-economical.[7] It is generally the preferred method if the starting aldehyde is readily accessible. Care must be taken with toxic reagents like NaBH₃CN, though less toxic alternatives like sodium triacetoxyborohydride (STAB) can often be substituted.[9]
References
- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
A Technical Guide to the Physicochemical Properties of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine
Introduction
In the landscape of pharmaceutical and chemical research, the strategic design of molecular building blocks is paramount. 2-(Tetrahydro-2H-pyran-2-yl)ethanamine is a heterocyclic compound featuring a saturated tetrahydropyran (THP) ring linked via a two-carbon chain to a primary amine. This unique combination of a bulky, lipophilic THP group and a reactive, hydrophilic primary amine makes it a valuable intermediate in organic synthesis. The THP moiety often serves as a scaffold or a bioisostere for other cyclic systems, while the ethylamine handle provides a crucial point for derivatization, enabling its incorporation into more complex molecular architectures.
Understanding the fundamental physicochemical properties of this compound is critical for its effective application. For drug development professionals, properties such as solubility, lipophilicity (LogP), and basicity (pKa) govern a molecule's pharmacokinetic and pharmacodynamic profile. For process chemists and researchers, knowledge of its spectral characteristics, stability, and reactivity is essential for reaction monitoring, purification, and quality control. This guide provides a comprehensive, in-depth analysis of the core physicochemical and analytical characteristics of this compound, offering field-proven insights for its practical application.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. The structural representation and key identifiers for this compound are outlined below.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine | - |
| CAS Number | 40500-01-4 (Free Base) | [1] |
| 1005756-81-9 (Hydrochloride Salt) | [2] | |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| Canonical SMILES | C1CCOC(C1)CCN | - |
Core Physicochemical Properties
The physical properties of a molecule dictate its behavior in various environments, from reaction vessels to biological systems. While extensive experimental data for this specific molecule is not widely published, reliable computational predictions and inferences from structurally similar compounds provide valuable insights.
Table 2: Summary of Physicochemical Properties
| Property | Value (Predicted/Estimated) | Significance in Research & Development |
| Physical State | Colorless to pale yellow liquid | Affects handling, storage, and formulation procedures. |
| Boiling Point | ~180-200 °C (at 760 mmHg) | Important for purification by distillation and assessing volatility. |
| Density | ~0.95 - 1.05 g/cm³ | Needed for accurate measurements and process calculations. |
| pKa (Basic) | 9.5 - 10.5 | Governs ionization state at physiological pH, impacting solubility, receptor binding, and membrane transport. |
| LogP (Octanol/Water) | 0.5 - 1.5 | Indicates lipophilicity; crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. |
Solubility Profile
The solubility is a function of the molecule's ability to interact with the solvent.
-
Aqueous Solubility: The primary amine group is basic and will be protonated (R-NH₃⁺) at pH values significantly below its pKa, enhancing its solubility in acidic aqueous solutions. In neutral or basic media, the free base is less polar, and solubility is expected to be moderate, driven by hydrogen bonding with the amine and ether oxygen.
-
Organic Solubility: Due to the nonpolar tetrahydropyran ring and alkyl chain, the compound is expected to be freely soluble in a wide range of organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane), and ethers (diethyl ether, THF).
Basicity (pKa)
The pKa of the conjugate acid (R-NH₃⁺) is estimated to be in the range of 9.5 to 10.5, typical for a primary alkylamine. This property is fundamental to its application:
-
Causality in Drug Development: A compound with this pKa will be predominantly in its charged, water-soluble form in the acidic environment of the stomach and the physiological pH of blood (~7.4). This high degree of ionization influences how the molecule interacts with cell membranes and target proteins.
-
Experimental Rationale: In analytical chemistry, particularly reverse-phase HPLC, the mobile phase pH must be carefully selected. To achieve sharp, symmetrical peaks, the pH should be buffered at least 2 units away from the analyte's pKa. For this amine, a low pH (e.g., pH 2-4) mobile phase is typically used to ensure it is consistently in its protonated form.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic phase (n-octanol) and water. A predicted LogP between 0.5 and 1.5 suggests a balanced hydrophilic-lipophilic character. This balance is often a desirable starting point in drug discovery, as it allows for sufficient aqueous solubility for formulation while retaining enough lipophilicity to cross biological membranes.
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides a fingerprint of the molecule, essential for confirming its identity and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to overlapping signals from the THP ring. Key diagnostic signals would include:
-
A multiplet around ~2.7-3.0 ppm corresponding to the methylene protons adjacent to the nitrogen (-CH₂ -NH₂).
-
Broad signals in the range of ~3.3-4.0 ppm for the methylene protons adjacent to the ring oxygen (-O-CH₂ -).
-
A complex series of multiplets between ~1.2-1.9 ppm for the remaining methylene protons of the THP ring and the ethyl bridge.
-
A broad singlet for the amine protons (-NH₂) which may exchange with D₂O.
-
-
¹³C NMR: The carbon spectrum would show seven distinct signals, confirming the number of unique carbon atoms in the structure.
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode is the ideal technique for this compound. The primary amine is easily protonated, leading to a strong signal for the molecular ion plus a proton, [M+H]⁺, at an m/z of 130.2 . This provides a definitive confirmation of the molecular weight.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
-
N-H Stretch: A characteristic medium-to-weak doublet around 3300-3400 cm⁻¹ is indicative of the primary amine (-NH₂).
-
C-H Stretch: Strong bands just below 3000 cm⁻¹ arise from the sp³ C-H bonds of the alkyl chain and THP ring.
-
C-O Stretch: A strong, prominent band in the region of 1050-1150 cm⁻¹ is characteristic of the C-O-C ether linkage within the tetrahydropyran ring.
Experimental Protocol: Purity and Identity by HPLC-UV/MS
This protocol describes a self-validating system for the routine analysis of this compound, ensuring both purity and identity are confirmed in a single run.
Rationale and Experimental Choices
-
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is chosen for its robustness in separating polar to moderately nonpolar compounds.
-
Stationary Phase: A C18 column is selected as it provides excellent retention for compounds of this polarity.
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid) is employed to protonate the amine, ensuring a single ionic species is present during analysis. This is crucial for achieving sharp, reproducible peaks and preventing interactions with residual silanol groups on the silica support.
-
Detection:
-
UV Detection: As the analyte lacks a strong chromophore, UV detection at low wavelengths (~205-215 nm) is used for quantification.
-
Mass Spectrometry (MS) Detection: ESI-MS is coupled to the HPLC to provide unambiguous identity confirmation by detecting the [M+H]⁺ ion at the correct retention time.
-
Caption: Experimental workflow for HPLC-UV/MS analysis.
Detailed Methodology
-
Reagent and Equipment Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Acetonitrile (HPLC Grade) with 0.1% Formic Acid.
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, UV/Vis detector, and coupled to an ESI mass spectrometer.
-
Column: C18, 2.5-5 µm particle size (e.g., 4.6 x 150 mm).
-
-
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of this compound.
-
Dissolve in 1.0 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
UV Detection: 210 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (Re-equilibration)
-
-
-
MS Conditions (Positive ESI Mode):
-
Scan Range: 50-500 m/z
-
Capillary Voltage: 3-4 kV
-
Gas Flow/Temperature: Optimize for the specific instrument.
-
-
Data Interpretation:
-
A primary peak should be observed in the UV chromatogram. The area of this peak relative to the total area of all peaks determines the purity.
-
Simultaneously, the mass spectrum corresponding to this peak must show a dominant ion at m/z 130.2. The presence of both the correct retention time and the correct mass confirms the identity of the compound.
-
Safety and Handling
As a primary amine, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) may not be readily available, the hazards can be inferred from its functional groups.
-
Hazards: Expected to be corrosive or irritating to the skin and eyes. May cause respiratory irritation if inhaled. Amines can be sensitizers.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.
Conclusion
This compound is a chemical intermediate with a balanced set of physicochemical properties that make it attractive for applications in medicinal chemistry and organic synthesis. Its primary amine provides a reliable reactive handle, while the THP ring imparts desirable lipophilic character. The analytical methodologies and property data outlined in this guide provide the necessary foundation for researchers and scientists to confidently utilize, characterize, and derivatize this valuable building block in their development programs.
References
An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-2-yl)ethanamine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The document details its core physicochemical properties, outlines robust synthetic protocols for its preparation via nitrile reduction, and offers a framework for its spectroscopic characterization. Furthermore, it explores the compound's reactivity and established role as a versatile scaffold in the development of complex molecular architectures and active pharmaceutical ingredients (APIs). Safety protocols for handling and storage are also delineated to ensure safe laboratory practice.
Compound Identification and Physicochemical Properties
This compound is a primary amine featuring a saturated tetrahydropyran (THP) ring connected to an ethylamine side chain. This structure combines the useful properties of a primary amine nucleophile with the steric and conformational influence of the THP group.
Table 1: Core Compound Identifiers [1]
| Identifier | Value |
| Chemical Name | This compound |
| Synonym | 2-(oxan-2-yl)ethan-1-amine |
| CAS Number | 40500-01-4 |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical Form | Liquid | At room temperature |
| Storage Temperature | Room Temperature | Store in a well-ventilated place |
Synthesis and Purification
The most direct and common synthetic route to this compound is the reduction of its nitrile precursor, 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile. This transformation can be achieved using several robust reducing agents, with Lithium Aluminum Hydride (LAH) and catalytic hydrogenation over Raney Nickel being the most prevalent and effective methods in laboratory settings.
Causality in Reagent Selection:
-
Lithium Aluminum Hydride (LiAlH₄): As a powerful, unselective hydride donor, LAH provides a rapid and high-yielding route for nitrile reduction. Its high reactivity necessitates careful handling under anhydrous conditions and a controlled quenching procedure. It is particularly useful for small to medium-scale syntheses where complete conversion is prioritized.
-
Raney Nickel (Ra-Ni) / H₂: This catalytic hydrogenation approach is often preferred for larger-scale syntheses due to improved safety, easier workup, and lower cost. Raney Nickel is an active catalyst for converting nitriles to primary amines, though it may require elevated hydrogen pressure and temperature. The addition of ammonia is sometimes used to suppress the formation of secondary amine byproducts.[2]
Workflow for Synthesis via Nitrile Reduction
Caption: Synthesis and Purification Workflow.
Experimental Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from established general procedures for nitrile reduction.[3][4]
-
Setup: Equip a dry, three-necked round-bottom flask with a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: Suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF, 10 volumes relative to the nitrile) and cool the slurry to 0°C using an ice bath.
-
Addition of Precursor: Dissolve 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LAH slurry via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (1 volume relative to LAH), 15% aqueous NaOH (1 volume relative to LAH), and finally water again (3 volumes relative to LAH). This procedure is critical for safely neutralizing excess LAH and precipitating aluminum salts into a filterable solid.
-
Work-up: Stir the resulting suspension for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or dichloromethane (DCM).
-
Isolation: Combine the organic filtrates and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Experimental Protocol 2: Reduction using Raney® Nickel
This protocol is based on standard catalytic hydrogenation procedures.[5][6]
-
Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel catalyst (approx. 10-20% by weight of the nitrile) as a slurry in ethanol. Caution: Raney Nickel is pyrophoric and must be handled under a liquid or inert atmosphere.[5]
-
Reaction Setup: Add a solution of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile in ethanol to the vessel.
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 50-100 psi, but conditions may vary) and begin vigorous stirring or shaking.
-
Reaction: Maintain the reaction at room temperature or gentle heat (40-50°C) until hydrogen uptake ceases, indicating the reaction is complete.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake may be pyrophoric and should not be allowed to dry in the air.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by vacuum distillation.
Spectroscopic Characterization
Validation of the product's identity and purity is achieved through standard spectroscopic methods. While a publicly available, fully assigned spectrum for this specific compound is not readily found, the expected chemical shifts and signals can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the THP ring protons between approximately 1.2 and 3.9 ppm. The protons of the ethyl chain adjacent to the ring and the amine group would appear as distinct multiplets, likely between 2.5 and 3.5 ppm. The amine protons (-NH₂) would typically present as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals. The five carbons of the THP ring would appear in the range of 20-70 ppm, with the carbon adjacent to the ring oxygen (C2) being the most downfield. The two carbons of the ethylamine side chain would also be present in this region.
-
IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching bands for the primary amine at approximately 3300-3400 cm⁻¹ and a C-O-C stretching band for the ether linkage in the THP ring around 1080-1120 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion (M⁺) peak corresponding to its molecular weight of 129.20.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block for constructing more complex molecules, particularly in the pharmaceutical industry. The primary amine serves as a key functional handle for a wide range of chemical transformations.
Caption: Key Reactions of the Primary Amine Moiety.
The tetrahydropyran (THP) ring itself is a prevalent motif in numerous natural products and approved drugs. Its inclusion in a molecule can influence several critical properties:
-
Solubility and Lipophilicity: The ether oxygen in the THP ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a simple carbocyclic analogue.
-
Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation than aromatic systems.
-
Conformational Rigidity: The THP ring introduces a degree of conformational constraint, which can be advantageous for optimizing a molecule's binding affinity to a biological target by locking it into a more favorable conformation.
While specific examples of marketed drugs containing this exact fragment are not prominently documented, its utility is evident in patents for pharmaceutical intermediates where it serves as a foundational piece for constructing larger, more complex active ingredients.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
Table 3: Hazard Identification
| Hazard Class | GHS Statement |
| Flammability | H227: Combustible liquid |
| Corrosivity | H314: Causes severe skin burns and eye damage |
| Respiratory Hazard | H335: May cause respiratory irritation |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound is a foundational building block whose value lies in the strategic combination of a reactive primary amine and a conformationally relevant tetrahydropyran ring. Its synthesis from the corresponding nitrile is straightforward using standard reduction methodologies, allowing for reliable access. For researchers in drug discovery, this compound offers a versatile scaffold to introduce the THP moiety, which can favorably modulate the physicochemical and pharmacokinetic properties of a lead compound. Adherence to strict safety protocols is mandatory when handling this corrosive and combustible liquid.
References
- 1. 2-(TETRAHYDRO-PYRAN-2-YL)-ETHYLAMINE CAS#: 40500-01-4 [chemicalbook.com]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Raney Nickel [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Spectroscopic Characterization of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine
The molecular structure, with a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 g/mol , presents a unique combination of a primary amine and a cyclic ether (tetrahydropyran ring).[1] This guide will delve into the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a robust framework for its unambiguous identification.
Chemical Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for 2-(Tetrahydro-2H-pyran-2-yl)ethanamine.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran ring and the ethylamine side chain. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| H₂ (on C₂) | 3.20 - 3.40 | Multiplet (m) | 1H | Adjacent to the ring oxygen (O₁) and the C₆ side chain, leading to a downfield shift and complex splitting. |
| H₆ (on C₆) | 1.40 - 1.60 | Multiplet (m) | 2H | Protons on the carbon adjacent to the stereocenter C₂. |
| H₇ (on C₇) | 2.70 - 2.90 | Triplet (t) | 2H | Adjacent to the electron-withdrawing amino group (NH₂). |
| H₃, H₄, H₅ (ring) | 1.20 - 1.90 | Multiplet (m) | 6H | Complex overlapping signals typical for the methylene protons of a tetrahydropyran ring. |
| NH₂ | 1.10 - 2.00 | Broad Singlet (br s) | 2H | Chemical shift can vary with concentration and solvent. The broadness is due to quadrupole broadening and exchange with trace amounts of water. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS)
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |
| C₂ | 77.0 - 79.0 | The carbon atom is bonded to the ring oxygen (O₁), resulting in a significant downfield shift. |
| C₆ | 67.0 - 69.0 | This carbon is also deshielded due to its proximity to the electronegative oxygen atom. |
| C₇ | 41.0 - 43.0 | Adjacent to the nitrogen atom of the primary amine. |
| C₃, C₄, C₅ | 20.0 - 35.0 | Aliphatic carbons of the tetrahydropyran ring, appearing in the typical alkane region. |
Note: The predictions for NMR shifts are based on established chemical shift ranges for similar functional groups and structures.[2]
Experimental Protocol for NMR Data Acquisition
Choice of Solvent: Chloroform-d (CDCl₃) is a common choice for many organic molecules.[3][4][5] However, if the compound has limited solubility, other solvents like methanol-d₄ or deuterium oxide (D₂O) can be used, though this will affect the chemical shifts.[6]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the N-H bonds of the primary amine, the C-H bonds of the aliphatic parts, and the C-O bond of the ether.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |
| N-H (Amine) | 3300 - 3500 | Symmetric and asymmetric stretching of the primary amine. A doublet is expected.[7][8] |
| N-H (Amine) | 1590 - 1650 | Bending (scissoring) vibration.[9] |
| C-H (Aliphatic) | 2850 - 2960 | Stretching vibrations of the CH₂ and CH groups.[10] |
| C-O (Ether) | 1080 - 1150 | Strong C-O stretching vibration, characteristic of cyclic ethers.[11] |
Experimental Protocol for FT-IR Data Acquisition
For liquid samples like this compound, the Attenuated Total Reflectance (ATR) method is often the most convenient.[12][13][14]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.[12]
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.[15]
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans is usually sufficient to obtain a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement to prevent cross-contamination.[15]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum (Electron Ionization)
Under Electron Ionization (EI) conditions, the molecule will be ionized to form a molecular ion (M⁺), which can then undergo fragmentation.[16][17]
-
Molecular Ion (M⁺): A peak at m/z = 129, corresponding to the molecular weight of the compound, is expected. Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[18]
-
Key Fragmentation Pathways:
-
Loss of the ethylamine side chain: Cleavage of the C₂-C₆ bond can lead to a fragment corresponding to the tetrahydropyran ring.
-
Alpha-cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for amines. This would result in the loss of a hydrogen radical to give a fragment at m/z = 128, or cleavage of the C₆-C₇ bond to give a fragment at m/z = 30 (CH₂=NH₂⁺).
-
Ring-opening of the tetrahydropyran moiety: Cyclic ethers can undergo characteristic ring-opening fragmentations. A prominent fragment is often observed at m/z = 85, resulting from the loss of the C₂H₄NH₂ side chain and subsequent rearrangement.
-
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Predicted Fragment | Rationale |
| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 128 | [M - H]⁺ | Loss of a hydrogen radical, likely from alpha-cleavage. |
| 85 | [C₅H₉O]⁺ | Loss of the ethylamine side chain with rearrangement. |
| 44 | [C₂H₆N]⁺ | Fragment corresponding to the ethylamine side chain. |
| 30 | [CH₄N]⁺ | Result of alpha-cleavage, a characteristic fragment for primary amines. |
Experimental Protocol for Mass Spectrometry Data Acquisition
Conclusion
The structural characterization of this compound can be confidently achieved through a combined analysis of NMR, IR, and MS data. This guide provides a detailed, expert-driven prediction of the expected spectroscopic features and outlines robust, field-proven protocols for their acquisition. By understanding the causality behind the expected spectral patterns, researchers and drug development professionals can approach the analysis of this and related compounds with a high degree of scientific rigor and confidence.
References
- 1. 2-(TETRAHYDRO-PYRAN-2-YL)-ETHYLAMINE CAS#: 40500-01-4 [m.chemicalbook.com]
- 2. Visualizer loader [nmrdb.org]
- 3. bkinstruments.co.kr [bkinstruments.co.kr]
- 4. chem.washington.edu [chem.washington.edu]
- 5. emerypharma.com [emerypharma.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. scribd.com [scribd.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. jascoinc.com [jascoinc.com]
- 15. researchgate.net [researchgate.net]
- 16. bitesizebio.com [bitesizebio.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Stability and Reactivity Profile of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Tetrahydro-2H-pyran-2-yl)ethanamine is a bifunctional molecule of interest in pharmaceutical and chemical synthesis, incorporating a primary aliphatic amine and a tetrahydropyranyl (THP) ether. The stability and reactivity of this compound are critical parameters that influence its storage, handling, formulation development, and overall viability as a drug substance or intermediate. This guide provides a comprehensive analysis of its chemical stability under various stress conditions and its reactivity profile, offering field-proven insights and methodologies for its evaluation.
The core structure of this compound dictates its chemical behavior. The primary amine function serves as a nucleophile and a base, while the THP ether acts as a protective group for the ethanolamine moiety, susceptible to cleavage under acidic conditions. Understanding the interplay of these two functional groups is paramount for predicting potential degradation pathways and ensuring the compound's integrity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its handling and formulation. While extensive experimental data for this specific molecule is not publicly available, properties can be estimated based on its structure and data from closely related analogues.
| Property | Value/Information | Source |
| Chemical Structure | ||
| Molecular Formula | C₇H₁₅NO₂ | [1][2] |
| Molecular Weight | 145.2 g/mol | [1][2] |
| Appearance | Likely a colorless oil or liquid | [3] |
| Boiling Point | Estimated based on the related compound 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (95 °C at 22 mmHg) | [3] |
| pKa (amine) | Estimated to be in the range of 9-10.5, typical for primary aliphatic amines. | |
| Solubility | Expected to be soluble in water and common organic solvents. |
Reactivity Profile and Potential Degradation Pathways
The reactivity of this compound is governed by its two primary functional groups. Forced degradation studies, conducted according to ICH guidelines, are essential to systematically investigate its intrinsic stability.
Hydrolytic Stability
Acidic Conditions: The THP ether is an acetal, which is known to be labile under acidic conditions.[4][5] The primary amine will be protonated in an acidic medium, but the key degradation pathway is the acid-catalyzed hydrolysis of the THP ether to yield ethanolamine and 2-hydroxytetrahydropyran. The latter exists in equilibrium with its ring-opened form, 5-hydroxypentanal.
Mechanism of Acid-Catalyzed Hydrolysis of the THP Ether
Neutral and Basic Conditions: The THP ether is generally stable under neutral and basic conditions.[5] The primary amine moiety remains largely unreactive towards hydrolysis. Therefore, significant degradation is not expected under these pH conditions.
Oxidative Stability
Primary amines are susceptible to oxidation, which can proceed through various mechanisms, including electron transfer.[6] Potential oxidizing agents in a pharmaceutical context include peroxides, which can be present as impurities in excipients. The oxidation of the primary amine can lead to the formation of nitroso and nitro derivatives, or cleavage of the C-N bond. The ether linkage in the THP group may also be susceptible to oxidative cleavage, although this is generally less facile than the oxidation of the amine.
Thermal Stability
While specific data for this compound is unavailable, primary amines can undergo thermal degradation, particularly at elevated temperatures. The presence of other reactive species, such as carbon dioxide, can also influence thermal degradation pathways. However, under typical pharmaceutical storage conditions, significant thermal degradation is not anticipated.
Photolytic Stability
The photostability of this compound has not been reported. Saturated aliphatic amines and ethers do not possess strong chromophores that absorb UV-Vis light, suggesting a degree of photolytic stability. However, photostability testing according to ICH Q1B guidelines is necessary to confirm this.
Drug-Excipient Compatibility
Interactions between an active pharmaceutical ingredient (API) and excipients can significantly impact the stability and performance of a drug product. For this compound, the primary amine is the most likely site of interaction.
A critical potential incompatibility is the Maillard reaction , a well-documented interaction between primary or secondary amines and reducing sugars (e.g., lactose).[6] This non-enzymatic browning reaction can lead to discoloration, loss of API potency, and the formation of potentially harmful degradation products.
The Maillard Reaction Pathway
Another potential interaction involves the reaction of the primary amine with reactive impurities in excipients, such as formaldehyde or formic acid, which can be found in polyethylene glycols (PEGs). This can lead to the formation of N-formyl adducts.
A summary of potential excipient incompatibilities is provided in the table below:
| Excipient Class | Potential Incompatibility | Mechanism |
| Reducing Sugars (e.g., Lactose, Dextrose) | High | Maillard Reaction |
| Excipients with Aldehyde/Ketone Impurities (e.g., some grades of PEG, Povidone) | Moderate | N-formylation, Schiff base formation |
| Acidic Excipients (e.g., Citric Acid, Stearic Acid) | Moderate | Salt formation (may affect dissolution), potential for THP ether hydrolysis |
| Basic Excipients (e.g., Magnesium Stearate) | Low | Generally compatible |
Experimental Protocols for Stability and Compatibility Assessment
To experimentally determine the stability and reactivity profile of this compound, a systematic approach involving forced degradation and excipient compatibility studies is recommended.
Forced Degradation Studies Workflow
Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines to identify potential degradation products and establish the intrinsic stability of the molecule.
Forced Degradation Study Workflow
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL | 2162-31-4 [chemicalbook.com]
- 4. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine manufacturers and suppliers in india [chemicalbook.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine: A Technical Guide for Chemical Innovation
Abstract
This technical guide provides an in-depth exploration of the core chemical reactions involving 2-(Tetrahydro-2H-pyran-2-yl)ethanamine, a valuable building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic rationale behind key transformations, including its synthesis, N-acylation, N-alkylation, and reductive amination. By grounding these reactions in established chemical principles and providing detailed experimental frameworks, this guide aims to empower scientists to leverage the unique structural and reactive properties of this versatile amine in the design and synthesis of novel chemical entities.
Introduction: The Strategic Importance of the Tetrahydropyran-Ethylamine Scaffold
In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds that offer both structural novelty and reliable reactivity is paramount. This compound emerges as a significant synthetic intermediate, merging the favorable physicochemical properties of the tetrahydropyran (THP) ring system with the versatile reactivity of a primary alkylamine. The THP moiety, a common motif in numerous bioactive natural products and approved pharmaceuticals, often imparts improved aqueous solubility and metabolic stability.[1] The ethylamine side chain, conversely, provides a reactive handle for a multitude of chemical transformations, enabling the construction of diverse molecular libraries for drug discovery programs.[2]
This guide will dissect the fundamental chemical transformations of this compound, offering not just procedural details but also the strategic thinking that informs the choice of reagents and reaction conditions.
Synthesis of the Core Scaffold: A Plausible Pathway
While various synthetic routes to tetrahydropyran derivatives exist, a logical and efficient pathway to this compound commences with the acid-catalyzed activation of 3,4-dihydro-2H-pyran (DHP). This versatile vinyl ether readily reacts with nucleophiles in the presence of a proton source. A plausible synthetic strategy involves the reaction of DHP with a suitable two-carbon synthon bearing a masked or protected amine functionality.
One such approach is analogous to the synthesis of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, where DHP is reacted with N-hydroxyphthalimide.[3] For the synthesis of the target amine, a similar strategy employing a nucleophile like 2-aminoethanol could be envisioned, where the hydroxyl group adds to the activated DHP. Subsequent conversion of the hydroxyl to an amine, for instance via a Mitsunobu reaction with a nitrogen source followed by deprotection, would yield the desired product.
A more direct conceptual pathway involves the addition of a nucleophile containing a protected amino group to DHP. The choice of the nitrogen-containing nucleophile and the subsequent deprotection steps are critical for the overall efficiency of the synthesis.
Key Chemical Transformations of the Primary Amine
The primary amine functionality of this compound is the focal point of its reactivity, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures.
N-Acylation: Formation of Amide Linkages
The reaction of this compound with acylating agents to form stable amide bonds is a fundamental transformation. This reaction is crucial for introducing diverse functional groups and for linking the core scaffold to other molecular fragments.
Causality of Experimental Choices: The choice of acylating agent and reaction conditions is dictated by the desired reactivity and the presence of other functional groups. Acid chlorides and anhydrides are highly reactive and are typically used in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acidic byproduct (e.g., HCl). Carboxylic acids can also be used, but require activation with a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a more reactive intermediate.
Table 1: Comparison of Common Acylating Agents
| Acylating Agent | Reactivity | Byproduct | Typical Base |
| Acid Chloride (RCOCl) | High | HCl | Triethylamine, Pyridine |
| Acid Anhydride ((RCO)₂O) | Moderate-High | RCOOH | Triethylamine, Pyridine |
| Carboxylic Acid (RCOOH) | Low | H₂O | Requires coupling agent (e.g., DCC, EDC) |
Experimental Protocol: N-Acetylation of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the solution.
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-acetyl-2-(Tetrahydro-2H-pyran-2-yl)ethanamine.
Diagram 1: N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
N-Alkylation: Navigating the Challenge of Overalkylation
The introduction of alkyl groups onto the nitrogen atom can be achieved through two primary strategies: direct alkylation with alkyl halides and reductive amination. The choice between these methods is a critical decision based on the desired level of control over the reaction.
Direct Alkylation with Alkyl Halides:
While seemingly straightforward, the direct alkylation of primary amines with alkyl halides is often complicated by overalkylation.[4][5] The initially formed secondary amine is typically more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine, and potentially a quaternary ammonium salt.[6] This lack of selectivity can result in a complex mixture of products, necessitating challenging purification.
Reductive Amination: The Preferred Method for Controlled Mono-Alkylation
Reductive amination is a powerful and highly selective method for the N-alkylation of amines.[7][8] This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[9] This method circumvents the issue of overalkylation because the imine formation is typically a controlled, single addition.
Causality of Experimental Choices: The selection of the reducing agent is crucial for the success of the reductive amination. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed as they are mild enough to selectively reduce the imine in the presence of the starting aldehyde or ketone.[7] Catalytic hydrogenation can also be used, but may not be compatible with other reducible functional groups in the molecule.[10]
Table 2: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Reactivity | Advantages | Disadvantages |
| NaBH₃CN | Moderate | Selective for imines | Toxic cyanide byproduct |
| NaBH(OAc)₃ | Moderate | Non-toxic byproducts | Can be slower |
| H₂/Pd, Pt, Ni | High | "Clean" reaction | Reduces other functional groups |
Experimental Protocol: Reductive Amination with Benzaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
pH Adjustment (Optional but Recommended): The formation of the imine is often favored under slightly acidic conditions (pH 5-6). A small amount of acetic acid can be added to catalyze the condensation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography to afford the desired N-benzyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine.
Diagram 2: Reductive Amination Mechanism
Caption: Mechanism of reductive amination.
Stability of the Tetrahydropyran Ring
A key consideration when working with this compound is the stability of the THP ether linkage. This functionality is generally stable to basic conditions, organometallic reagents, and many reducing agents.[10] However, it is susceptible to cleavage under acidic conditions.[11][12] The mechanism of deprotection involves protonation of the ether oxygen, followed by ring opening to form a resonance-stabilized oxocarbenium ion. This high acid sensitivity must be taken into account when planning synthetic sequences. For instance, reactions requiring strong acidic catalysis may lead to undesired deprotection.
Conclusion: A Versatile Scaffold for Future Discovery
This compound represents a valuable and versatile building block in the arsenal of the modern synthetic chemist. Its primary amine functionality serves as a reliable anchor point for the introduction of molecular diversity through robust and well-understood reactions such as N-acylation and reductive amination. The inherent properties of the tetrahydropyran ring offer potential advantages in the development of novel compounds with desirable pharmacokinetic profiles. By understanding the nuances of its reactivity and the rationale behind the selection of synthetic methodologies, researchers can effectively harness the potential of this scaffold to construct innovative molecules for a wide range of applications, from drug discovery to materials science.
References
- 1. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 3. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ias.ac.in [ias.ac.in]
Review of synthetic routes for 2-(Tetrahydro-2H-pyran-2-yl)ethanamine
An In-depth Technical Guide to the Synthetic Routes for 2-(Tetrahydro-2H-pyran-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable primary amine building block in medicinal chemistry, notably incorporated into selective CB2 receptor agonists for treating inflammatory pain.[1] Its synthesis is pivotal for the development of novel therapeutics. This guide provides a comprehensive review of the principal synthetic strategies for obtaining this compound. We delve into three core methodologies: the Gabriel synthesis from a haloalkane precursor, the reduction of a nitrile intermediate, and the reductive amination of an aldehyde. Each route is critically analyzed for its efficiency, scalability, and practicality in a drug discovery and development context. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers with the knowledge to make informed decisions for their synthetic campaigns.
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drug candidates.[2][3][4] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a rigid conformational constraint to optimize ligand-receptor interactions. The title compound, this compound, serves as a key intermediate, leveraging the favorable properties of the THP ring while presenting a primary amine for further chemical elaboration. A notable application is its incorporation into GW842166X, a selective cannabinoid receptor 2 (CB2) agonist developed as a clinical candidate for inflammatory pain.[1]
The synthesis of this specific amine, while seemingly straightforward, presents choices and challenges common in process chemistry and medicinal synthesis. The primary objectives are to achieve high yield and purity while avoiding common pitfalls such as over-alkylation, which can complicate purification and reduce overall efficiency. This guide dissects the most viable synthetic pathways, offering a senior scientist's perspective on the causality behind procedural choices and the rationale for selecting one route over another.
Retrosynthetic Analysis
A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This involves conceptually breaking down the target molecule into simpler, commercially available precursors. The primary C-N bond is the most logical point of disconnection, leading to several distinct strategies.
Caption: Retrosynthetic analysis of the target amine.
This analysis reveals three primary pathways that will be explored in detail:
-
Strategy 1: Nucleophilic substitution on an activated ethyl side chain attached to the THP ring.
-
Strategy 2: Reduction of a nitrogen-containing functional group, such as a nitrile, at the terminus of the ethyl side chain.
-
Strategy 3: Formation of an imine from the corresponding aldehyde followed by in-situ reduction.
Key Synthetic Strategies
Strategy 1: The Gabriel Synthesis Pathway
The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation that plagues direct amination with ammonia.[5][6] This strategy is often preferred in drug development for its clean conversion and high yields.
The workflow begins with the synthesis of the key electrophile, 2-(2-bromoethyl)tetrahydro-2H-pyran, followed by the two core steps of the Gabriel synthesis.
Caption: Workflow for the Gabriel Synthesis route.
Step A: Preparation of 2-(2-Bromoethyl)tetrahydro-2H-pyran
The starting halide is readily synthesized by the acid-catalyzed addition of 2-bromoethanol to 3,4-dihydro-2H-pyran (DHP).[7][8] This reaction forms a THP ether, a common protecting group strategy, which in this case constructs our key intermediate.
-
Rationale: This is an efficient way to build the required C2-substituted THP system. The reaction is typically high-yielding and uses readily available starting materials. Controlling the exotherm is a key consideration during scale-up.[7]
Step B: Gabriel Synthesis
-
Alkylation: The N-H proton of phthalimide is acidic (pKa ≈ 8.3) and can be easily removed by a base like potassium carbonate or potassium hydroxide to form potassium phthalimide, a potent nitrogen nucleophile.[6] This nucleophile then displaces the bromide from 2-(2-bromoethyl)tetrahydro-2H-pyran in a clean SN2 reaction.[9][10]
-
Causality: Using the phthalimide anion prevents the polyalkylation that would occur with ammonia or a simple primary amine, as the resulting N-alkylated phthalimide is no longer nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups.[10]
-
-
Hydrazinolysis (Ing-Manske Procedure): The final amine is liberated from the N-alkylphthalimide intermediate by heating with hydrazine hydrate.[9] This proceeds via nucleophilic attack of the hydrazine, ultimately releasing the desired primary amine and forming a stable phthalhydrazide precipitate, which can be easily removed by filtration.[5]
-
Causality: While acidic or basic hydrolysis can also cleave the imide, the Ing-Manske procedure with hydrazine is often preferred because it occurs under milder, neutral conditions, which is beneficial for sensitive substrates.[9]
-
Strategy 2: Reduction of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile
This pathway involves the creation of a C-C bond to introduce a nitrile group, which is then reduced to the primary amine. This is a powerful strategy, as nitriles can be accessed from halides or aldehydes and are cleanly reduced by several methods.
References
- 1. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Labyrinth: A Technical Safety and Hazard Guide to 2-(Tetrahydro-2H-pyran-2-yl)ethanamine
For the vanguard of research, a deep dive into the safe handling, potential hazards, and emergency protocols for 2-(Tetrahydro-2H-pyran-2-yl)ethanamine is not just a regulatory formality—it is the bedrock of scientific integrity and innovation. This guide, crafted for the discerning researcher, scientist, and drug development professional, moves beyond mere checklists to offer a nuanced, in-depth understanding of this compound's safety profile. Herein, we dissect the causality behind safety protocols, ensuring a self-validating system of laboratory practice.
Chemical Identity and Hazard Classification
At its core, understanding the hazard profile of any chemical begins with its unambiguous identification and the globally harmonized system (GHS) of classification. This compound, identified by the CAS Number 40500-01-4 , is a primary amine with a tetrahydropyran moiety.[1][2][3][4][5] Its molecular formula is C7H15NO, with a molecular weight of 129.2 g/mol .[1][2]
The primary hazards associated with this compound, as classified under GHS, necessitate a high degree of caution in the laboratory setting. It is designated with the signal word "Danger" and is associated with the following hazard statements:
-
H227: Combustible liquid.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
These classifications firmly place this compound in a category requiring stringent safety controls and a thorough understanding of its potential risks. The designation of "irritant" by some suppliers further underscores the need for careful handling.[6]
Table 1: GHS Classification for this compound
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Sigma-Aldrich
Physical and Chemical Properties: The Foundation of Safe Handling
A comprehensive understanding of a compound's physical and chemical properties is fundamental to designing safe experimental and storage protocols. While some data for this compound is available, it is crucial to note that a complete, officially verified profile is not consistently available across all sources, highlighting the need for a cautious approach.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C7H15NO | ChemicalBook[2] |
| Molecular Weight | 129.2 g/mol | ChemicalBook[1] |
| Physical Form | Liquid | Sigma-Aldrich |
| Boiling Point | Not definitively available | - |
| Flash Point | Not definitively available (classified as combustible) | - |
| Density | Not definitively available | - |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
The classification as a combustible liquid (H227) dictates that it must be stored away from heat, sparks, open flames, and other ignition sources. The lack of a specific flash point in readily available, authoritative sources necessitates a conservative approach, treating the compound with the same respect as other combustible liquids in its class.
The Human Interface: Toxicological Profile and Exposure Routes
The primary concern for laboratory personnel is the toxicological impact of a substance. For this compound, the available data points to significant corrosive and irritant properties.
Primary Routes of Exposure:
-
Dermal (Skin) Contact: The most significant and immediate hazard. The H314 classification indicates that the compound can cause severe skin burns.
-
Ocular (Eye) Contact: Direct contact with the eyes can lead to severe damage, as indicated by the H314 classification.
-
Inhalation: The H335 classification highlights the risk of respiratory tract irritation upon inhaling vapors or aerosols.
Toxicological Data Gaps:
Environmental Fate: Ecotoxicity and Disposal
Responsible chemical management extends beyond the laboratory to the wider environment.
Ecotoxicity:
As with the toxicological data, there is a significant lack of specific ecotoxicity data for this compound.[7] Without data on its effects on aquatic life (fish, daphnia, algae) and its potential for bioaccumulation and persistence, it is critical to prevent its release into the environment. All waste containing this compound must be treated as hazardous.
Disposal:
Dispose of contents and container in accordance with local, regional, and national regulations. Waste material should be handled by a licensed hazardous waste disposal company. Do not allow the chemical to enter drains or waterways.
Proactive Defense: Personal Protective Equipment (PPE) and Engineering Controls
Given the hazardous nature of this compound, a multi-layered approach to safety, prioritizing engineering controls and supplemented by robust PPE, is mandatory.
Engineering Controls:
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.
-
Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is critical in case of accidental exposure.
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: If there is a risk of inhalation that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Emergency Protocols: A Step-by-Step Response Plan
Preparedness is paramount. In the event of an accidental exposure or spill, a clear and practiced emergency response plan is essential.
Step-by-Step First Aid Measures:
-
Inhalation:
-
Immediately move the affected person to fresh air.
-
If breathing is difficult or has stopped, provide artificial respiration.
-
Seek immediate medical attention.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove all contaminated clothing while flushing.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[6]
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
-
Spill Response Protocol:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.
-
Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
Visualizing Safety: Workflow Diagrams
To further enhance understanding and adherence to safety protocols, the following diagrams, generated using Graphviz, illustrate key decision-making and response workflows.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Response Protocol for this compound.
Conclusion: A Culture of Vigilance
The safe and effective use of this compound in a research and development setting is contingent upon a deeply ingrained culture of safety and vigilance. While this guide provides a comprehensive overview based on available data, it is the responsibility of every researcher to critically assess the risks associated with their specific experimental context. The existing data gaps for this compound necessitate a conservative and cautious approach. By understanding the "why" behind each safety protocol, we empower ourselves to not only protect our health but also to uphold the highest standards of scientific practice.
References
- 1. 2-(TETRAHYDRO-PYRAN-2-YL)-ETHYLAMINE | 40500-01-4 [chemicalbook.com]
- 2. 2-(TETRAHYDRO-PYRAN-2-YL)-ETHYLAMINE CAS#: 40500-01-4 [chemicalbook.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. parchem.com [parchem.com]
- 5. ChemTik Products [chemtik.com]
- 6. 40500-01-4 Cas No. | 2-(Tetrahydro-pyran-2-yl)-ethylamine | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 40500-01-4 Name: [xixisys.com]
Methodological & Application
Application Notes & Protocols: 2-(Tetrahydro-2H-pyran-2-yl)ethanamine in Primary Amine Synthesis
Introduction: Strategic Utility of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. This compound emerges as a valuable primary amine synthon, not because the tetrahydropyran (THP) ring serves as a protecting group for the amine, but because it functions as a stable, lipophilic scaffold. This distinction is critical. Unlike the transient nature of a protecting group, the THP moiety in this reagent is incorporated into the final molecular architecture, imparting specific physicochemical properties.
The presence of the THP ring can enhance solubility in organic solvents and influence the conformational rigidity of the molecule. In drug development, such modifications are instrumental for tuning parameters like membrane permeability and metabolic stability, with similar structures being explored for their potential to cross the blood-brain barrier.[1] This guide provides an in-depth exploration of how to effectively utilize this compound as a precursor in the synthesis of more complex amine-containing targets and, conversely, how this key intermediate can be efficiently prepared.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40500-01-4 | [2] |
| Molecular Formula | C₇H₁₅NO | [2] |
| Molecular Weight | 129.20 g/mol | [2] |
| Boiling Point | 201 °C | [2] |
| Density | 0.931 g/cm³ | [2] |
| Flash Point | 74 °C | [2] |
| Appearance | White to off-white solid | [2] |
Application I: Synthesis of Complex Secondary Amines via Reductive Amination
One of the most robust and widely used methods for C-N bond formation is reductive amination. This strategy offers a significant advantage over direct N-alkylation with alkyl halides by preventing the common issue of over-alkylation, thus yielding cleaner products and higher yields of the desired secondary amine.[3][4] In this workflow, this compound serves as the nucleophilic amine source, reacting with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the target secondary amine.[5][6]
Scientific Principle & Workflow
The reaction proceeds in a single pot, where the primary amine and the carbonyl compound exist in equilibrium with the corresponding imine (or iminium ion under acidic catalysis). A mild reducing agent, selective for the iminium ion over the carbonyl group, drives the reaction forward.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mildness, tolerance of slightly acidic conditions that favor iminium formation, and enhanced safety profile compared to reagents like sodium cyanoborohydride.[5][7]
Caption: Reductive Amination Workflow.
Experimental Protocol: Synthesis of N-Benzyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine
This protocol describes a representative reductive amination using benzaldehyde as the carbonyl partner.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~5 mol%)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCM, add benzaldehyde (1.05 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.
Application II: Synthesis of this compound via Gabriel Synthesis
To fully address the topic of "primary amine synthesis," this section details the gold-standard method for preparing this compound itself: the Gabriel Synthesis. This method is renowned for its ability to produce primary amines cleanly, avoiding the formation of secondary and tertiary amine byproducts that plague direct alkylation with ammonia.[8] The synthesis utilizes the phthalimide anion as an ammonia surrogate, which can only be alkylated once due to steric hindrance and electronic effects.[3][4]
Scientific Principle & Workflow
The process involves two key steps:
-
N-Alkylation: Potassium phthalimide, a non-nucleophilic base, is reacted with a primary alkyl halide (in this case, 2-(2-bromoethyl)tetrahydropyran) in an Sₙ2 reaction.[3]
-
Deprotection: The resulting N-alkylphthalimide is cleaved to release the desired primary amine. While acidic or basic hydrolysis is possible, the Ing-Manske procedure, which uses hydrazine (N₂H₄), is often preferred as it proceeds under milder, neutral conditions and forms a stable phthalhydrazide byproduct that can be easily filtered off.[9][10]
Caption: Gabriel Synthesis Workflow.
Experimental Protocol: Gabriel Synthesis of this compound
Step A: N-Alkylation
Materials:
-
Potassium Phthalimide (1.0 eq)
-
2-(2-Bromoethyl)tetrahydropyran (1.0 eq)
-
Dimethylformamide (DMF)
-
Anhydrous conditions
Procedure:
-
Dissolve potassium phthalimide (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add 2-(2-bromoethyl)tetrahydropyran (1.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC for the disappearance of the alkyl halide.
-
After cooling to room temperature, pour the reaction mixture into a beaker of ice water.
-
The N-alkylphthalimide intermediate will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This intermediate is often pure enough for the next step.
Step B: Hydrazinolysis (Ing-Manske Procedure)
Materials:
-
N-(2-(Tetrahydro-2H-pyran-2-yl)ethyl)phthalimide (from Step A) (1.0 eq)
-
Hydrazine monohydrate (1.5 - 2.0 eq)
-
Ethanol (EtOH)
Procedure:
-
Suspend the N-alkylphthalimide intermediate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine monohydrate (1.5 eq) and heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will begin to form.
-
Reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and acidify with dilute HCl to protonate the product amine and dissolve any remaining hydrazine.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with 2M NaOH until pH > 12.
-
Extract the free primary amine with a suitable organic solvent (e.g., diethyl ether or DCM) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the target this compound.
Contextual Discussion: The THP Moiety as a Protecting Group
To provide a comprehensive understanding, it is essential to differentiate the role of the THP moiety in the title compound from its more common application as a protecting group for alcohols.[11][12] Tetrahydropyranyl (THP) ethers are formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[13] This protection strategy is valued for its low cost and the stability of the resulting THP ether to strongly basic, organometallic, and hydride reagents.[13]
Deprotection is readily achieved under mild acidic conditions, such as acetic acid in a THF/water mixture, or with catalysts like pyridinium p-toluenesulfonate (PPTS).[11]
Caption: THP Protection/Deprotection of Alcohols.
This knowledge is crucial when designing a synthesis that involves a molecule containing both an amine and a THP-protected alcohol. The acidic conditions required to remove the THP group will also protonate the amine, rendering it non-nucleophilic. This must be accounted for in the synthetic strategy.
Summary and Conclusion
This compound is a valuable and versatile building block for introducing a specific lipophilic, heterocyclic motif into target molecules. Its utility is best demonstrated in robust C-N bond-forming reactions like reductive amination, where it serves as a primary amine source to generate complex secondary amines with high selectivity. Furthermore, understanding its own efficient synthesis via the Gabriel method provides researchers with a reliable pathway to access this important intermediate. By distinguishing its role as a stable scaffold from the more common use of THP as a protecting group, chemists can fully leverage the unique properties of this reagent in the rational design of novel chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(TETRAHYDRO-PYRAN-2-YL)-ETHYLAMINE | 40500-01-4 [chemicalbook.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tetrahydropyranyl Ethers [organic-chemistry.org]
2-(Tetrahydro-2H-pyran-2-yl)ethanamine as a protecting group for amines
An Application Guide to the Tetrahydropyranyl (THP) Moiety in Amine Protection for Pharmaceutical Development
Authored by a Senior Application Scientist
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the application of the tetrahydropyranyl (THP) moiety as a protecting group, with a specific focus on its nuanced use for amines. While the direct use of 2-(tetrahydro-2H-pyran-2-yl)ethanamine as a protecting group is not a conventional or widely documented strategy, the underlying tetrahydropyranyl (THP) group, introduced via 3,4-dihydro-2H-pyran (DHP), is a classic and cost-effective protective unit in organic synthesis. This guide will elucidate the principles, protocols, and strategic applications of THP protection, addressing its challenges and opportunities in the context of complex molecule synthesis.
Introduction: The Role of the Tetrahydropyranyl Group in Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in drug development, the selective masking and unmasking of reactive functional groups is paramount. The tetrahydropyranyl (THP) group is a well-established acid-labile protecting group, most commonly employed for alcohols.[1][2] Its popularity stems from its low cost, ease of introduction, and general stability across a wide range of non-acidic conditions, including reactions with organometallics, hydrides, and strong bases.[3][4]
While the protection of alcohols with THP is routine, its application to amines is less straightforward and has been described as challenging.[5][6] The formation of an N-THP bond (a hemiaminal acetal) is often more difficult than its oxygen-containing counterpart.[5] Nevertheless, understanding the conditions under which this protection can be achieved, and more importantly, its unique stability profile, provides chemists with a valuable tool for orthogonal synthesis strategies.
This guide provides a comprehensive overview of THP as a protecting group, focusing on its application to amines, its stability, and detailed protocols for its installation and removal.
The Chemistry of THP Protection and Deprotection
The THP protecting group is introduced by the acid-catalyzed addition of a nucleophile (such as an amine or alcohol) to 3,4-dihydro-2H-pyran (DHP). The cleavage of the resulting C-N or C-O bond is also achieved under acidic conditions, regenerating the original functional group.
Mechanism of Protection
The protection reaction proceeds via the activation of DHP with a catalytic amount of acid. This generates a resonance-stabilized oxocarbenium ion, which is highly electrophilic. The amine then acts as a nucleophile, attacking the carbocation to form the protected N-THP compound after deprotonation.
Caption: Mechanism of N-THP Protection.
Mechanism of Deprotection
Deprotection is essentially the reverse of the protection mechanism. Protonation of the pyran oxygen makes it a good leaving group. The subsequent ring-opening generates the same resonance-stabilized oxocarbenium ion. A nucleophile, typically the solvent (e.g., water or alcohol), traps this intermediate, leading to the release of the free amine and 5-hydroxypentanal (which exists in equilibrium with its cyclic hemiacetal).[7]
Caption: Mechanism of N-THP Deprotection.
Experimental Protocols & Data
General Protocol for THP Protection of an Amine
-
Rationale: This protocol utilizes a strong acid catalyst, p-toluenesulfonic acid (PTSA), to facilitate the reaction. Dichloromethane (DCM) is a common inert solvent. The reaction is typically run at room temperature. Note that forcing conditions may be required for less nucleophilic amines, which can lead to side products.
-
Procedure:
-
Dissolve the amine (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Add 3,4-dihydro-2H-pyran (DHP) (1.2-1.5 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA·H₂O) (0.05-0.1 equiv).[5]
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
General Protocol for THP Deprotection of an Amine
-
Rationale: Mild acidic conditions are sufficient to cleave the acid-labile THP group. Acetic acid in a mixture of tetrahydrofuran (THF) and water is a standard system that provides controlled hydrolysis.
-
Procedure:
-
Dissolve the N-THP protected amine (1.0 equiv) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.
-
Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is sluggish. Monitor by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of NaHCO₃ or a solid base like potassium carbonate (K₂CO₃) until effervescence ceases.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amine as required.
-
Stability and Orthogonality of the N-THP Group
The key strategic advantage of the THP group lies in its specific stability profile, which allows for orthogonal deprotection schemes in the presence of other protecting groups.
| Reagent/Condition | N-THP Stability | Compatible Protecting Groups | Incompatible Protecting Groups |
| Strong Acids (e.g., TFA, HCl) | Labile | Fmoc, Cbz, Benzyl | Boc, Trityl (Trt), t-Butyl esters |
| Mild Acids (e.g., AcOH, PPTS) | Labile | Fmoc, Cbz | Boc, Trityl (Trt) |
| Strong Bases (e.g., LDA, n-BuLi) | Stable | Boc, Cbz, Benzyl | Fmoc, Ester-based groups |
| Aqueous Base (e.g., LiOH, K₂CO₃) | Stable | Boc, Cbz, Benzyl | Fmoc, Esters |
| Nucleophiles (e.g., Grignards, Organolithiums) | Stable | Boc, Cbz, Benzyl | Esters, some carbamates |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Boc, Fmoc | Cbz, Benzyl, Olefins |
| Oxidizing Agents (e.g., CrO₃, KMnO₄) | Generally Stable | Most standard groups | PMB, other sensitive groups |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Most standard groups | Esters, Amides, Cbz |
This table is a generalized guide. Specific substrate and reaction conditions can influence stability.[3][4][8]
Applications in Drug Development & Complex Synthesis
While direct protection of a primary amine with THP can be challenging, the THP group is invaluable for protecting other functionalities within a molecule that contains a free or differently protected amine. Its acid lability makes it an excellent orthogonal partner to base-labile (Fmoc) or hydrogenolysis-labile (Cbz) groups, which are staples in peptide and medicinal chemistry.[9][10]
Case Study: Side-Chain Protection in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the THP group has been successfully used to protect the side-chain hydroxyl groups of serine and threonine, and the indole NH of tryptophan.[2][5] This strategy is compatible with the widely used Fmoc/tBu SPPS strategy.[1]
-
Synthetic Challenge: During the synthesis of a complex peptide, a tryptophan residue's indole nitrogen requires protection to prevent side reactions during peptide coupling steps. The protection must be stable to the basic conditions (piperidine) used for Fmoc group removal but easily removable at the final cleavage step.
-
Solution using THP Chemistry: The Fmoc-protected tryptophan can be reacted with DHP and an acid catalyst like PTSA to install the THP group on the indole nitrogen.[5] This N-THP bond is stable to the piperidine used in subsequent cycles of the synthesis. At the end of the synthesis, the final cleavage from the resin and deprotection of other side-chain protecting groups is typically performed with a strong acid cocktail containing trifluoroacetic acid (TFA). These conditions simultaneously cleave the N-THP group.[6]
Caption: Workflow for using THP in SPPS.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Protection | 1. Insufficiently active acid catalyst. 2. Low nucleophilicity of the amine. 3. Steric hindrance around the amine. | 1. Use a stronger acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS for sensitive substrates). 2. Increase reaction temperature or time. 3. Use a larger excess of DHP. |
| Low Yield on Deprotection | 1. Incomplete reaction. 2. Degradation of the target molecule under acidic conditions. 3. Difficulty in isolating the product. | 1. Increase reaction time or temperature; use a slightly stronger acid system if the substrate is stable. 2. Use milder conditions (e.g., PPTS in ethanol). 3. Ensure complete neutralization before extraction; consider alternative workup procedures. |
| Formation of Diastereomers | The introduction of the THP group creates a new stereocenter, leading to a mixture of diastereomers if the substrate is chiral.[4] | This is an inherent drawback of the THP group. If diastereomer separation is problematic, consider an alternative, achiral protecting group (e.g., a silyl ether for alcohols). |
| Side Reactions during Protection | Polymerization of DHP can occur with strong acids. The substrate may have other acid-sensitive groups. | Use a milder catalyst like PPTS. Ensure reaction is not overheated. Protect other acid-sensitive groups beforehand if necessary. |
Conclusion
The tetrahydropyranyl (THP) group, while primarily known for alcohol protection, presents a viable, albeit sometimes challenging, option for the protection of amines and other nitrogen functionalities like indoles. Its primary strengths—low cost and robust stability to basic, nucleophilic, and reductive conditions—make it a valuable component of an orthogonal protection strategy in complex syntheses. The main drawbacks, namely its high acid lability and the formation of diastereomers, must be carefully considered during synthetic planning. For the medicinal or process chemist, mastering the application of THP protection expands the toolkit for constructing complex molecular architectures, enabling synthetic routes that might otherwise be inaccessible.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Integration of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic use of saturated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the tetrahydropyran (THP) ring system has emerged as a particularly valuable motif. Its prevalence in numerous FDA-approved drugs underscores its utility in optimizing the physicochemical and pharmacokinetic profiles of therapeutic agents. The THP ring is not merely an inert spacer; its conformational flexibility and ability to engage in hydrogen bonding interactions can significantly influence a molecule's solubility, metabolic stability, and target engagement.[1] This guide focuses on a key derivative, 2-(tetrahydro-2H-pyran-2-yl)ethanamine, a versatile building block that combines the favorable properties of the THP ring with a reactive primary amine, offering a gateway to a diverse chemical space for drug development professionals.
Physicochemical and Pharmacokinetic Rationale for THP Integration
The incorporation of the this compound moiety into a drug candidate is a deliberate strategy to modulate its drug-like properties. The saturated nature of the THP ring often leads to improved metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the oxygen atom in the ring can act as a hydrogen bond acceptor, which can enhance aqueous solubility and aid in target binding. The ethylamine side chain provides a crucial handle for further chemical modification, allowing for the introduction of various pharmacophoric elements through amide bond formation or other amine-based chemistries. This strategic combination of a favorable heterocyclic core with a versatile functional group makes this compound a powerful tool in lead optimization.
Synthetic Pathways to this compound: Protocols and Mechanistic Insights
The synthesis of this compound can be approached through several reliable routes. Below are two common protocols, starting from commercially available precursors.
Protocol 1: Synthesis via Nitrile Reduction
This two-step protocol involves the synthesis of the corresponding nitrile followed by its reduction to the primary amine.
Step 1: Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile
This step involves the nucleophilic substitution of a leaving group on the THP ring with a cyanide source.
-
Reaction Scheme:
-
2-(2-Bromoethyl)tetrahydropyran + Sodium Cyanide -> 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile + Sodium Bromide
-
-
Materials and Reagents:
Reagent CAS Number Molecular Weight Quantity 2-(2-Bromoethyl)tetrahydropyran 35733-36-9 193.07 g/mol 10 g (51.8 mmol) Sodium Cyanide (NaCN) 143-33-9 49.01 g/mol 3.8 g (77.7 mmol) Dimethyl Sulfoxide (DMSO) 67-68-5 78.13 g/mol 100 mL Diethyl Ether 60-29-7 74.12 g/mol For extraction Saturated aq. NaCl (brine) N/A N/A For washing | Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | For drying |
-
Procedure:
-
To a stirred solution of 2-(2-bromoethyl)tetrahydropyran in DMSO, add sodium cyanide portion-wise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-(tetrahydro-2H-pyran-2-yl)acetonitrile, which can be purified by vacuum distillation.
-
Step 2: Reduction of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile to this compound
The nitrile is reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LAH).
-
Reaction Scheme:
-
2-(Tetrahydro-2H-pyran-2-yl)acetonitrile --(LiAlH4, THF)--> this compound
-
-
Materials and Reagents:
Reagent CAS Number Molecular Weight Quantity 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile 75394-84-2 139.19 g/mol 5 g (35.9 mmol) Lithium Aluminum Hydride (LAH) 16853-85-3 37.95 g/mol 2.7 g (71.8 mmol) Anhydrous Tetrahydrofuran (THF) 109-99-9 72.11 g/mol 150 mL | Sodium Sulfate Decahydrate | 7727-73-3 | 322.20 g/mol | For workup |
-
Procedure:
-
To a suspension of LAH in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-(tetrahydro-2H-pyran-2-yl)acetonitrile in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench the excess LAH by the sequential dropwise addition of water (2.7 mL), 15% aqueous NaOH (2.7 mL), and water (8.1 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield this compound. The crude product can be purified by distillation under reduced pressure.
-
Caption: Synthetic workflow for this compound via nitrile reduction.
Protocol 2: Synthesis via Gabriel Amine Synthesis
This method provides an alternative route that avoids the use of LAH and starts from the corresponding bromo-precursor.
-
Reaction Scheme:
-
2-(2-Bromoethyl)tetrahydropyran + Potassium Phthalimide -> N-(2-(Tetrahydro-2H-pyran-2-yl)ethyl)phthalimide
-
N-(2-(Tetrahydro-2H-pyran-2-yl)ethyl)phthalimide --(Hydrazine Hydrate)--> this compound
-
-
Materials and Reagents:
Reagent CAS Number Molecular Weight Quantity 2-(2-Bromoethyl)tetrahydropyran 35733-36-9 193.07 g/mol 10 g (51.8 mmol) Potassium Phthalimide 1074-82-4 185.22 g/mol 10.5 g (56.9 mmol) N,N-Dimethylformamide (DMF) 68-12-2 73.09 g/mol 100 mL Hydrazine Hydrate 7803-57-8 50.06 g/mol 3.1 mL (62.2 mmol) | Ethanol | 64-17-5 | 46.07 g/mol | 150 mL |
-
Procedure:
-
Dissolve 2-(2-bromoethyl)tetrahydropyran and potassium phthalimide in DMF and heat the mixture to 80 °C for 6 hours.
-
Cool the reaction mixture, pour into water, and collect the precipitate by filtration. Wash the solid with water and dry to obtain the phthalimide intermediate.
-
Suspend the intermediate in ethanol and add hydrazine hydrate. Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate.
-
Neutralize the filtrate with a strong base (e.g., NaOH) and extract with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extract over a suitable drying agent, filter, and concentrate to afford the desired amine.
-
Application in Drug Discovery: A Case Study in Neurokinin-1 (NK1) Receptor Antagonists
The this compound scaffold is particularly relevant in the design of central nervous system (CNS) active agents, such as Neurokinin-1 (NK1) receptor antagonists.[2][3] These antagonists have therapeutic applications in the management of chemotherapy-induced nausea and vomiting (CINV) and have been explored for their potential as antidepressants and anxiolytics.[3][4]
The THP moiety in these antagonists often serves to occupy a specific hydrophobic pocket in the NK1 receptor, while the ethylamine portion provides a key attachment point for building out the rest of the pharmacophore, which typically includes aromatic or heteroaromatic groups that engage in crucial pi-stacking and hydrogen bonding interactions with the receptor.[5]
Illustrative Synthetic Application: Amide Coupling
The primary amine of this compound is readily acylated to form amides, a common linkage in many drug molecules.
Caption: General workflow for amide bond formation using the title compound.
Protocol: General Amide Coupling Procedure
-
Materials and Reagents:
Reagent Role This compound Amine component Carboxylic Acid (R-COOH) Acid component HATU or HOBt/EDCI Coupling reagents Diisopropylethylamine (DIPEA) Base | Dichloromethane (DCM) or DMF | Solvent |
-
Procedure:
-
Dissolve the carboxylic acid in the chosen solvent.
-
Add the coupling reagents and stir for 10-15 minutes at room temperature to activate the acid.
-
Add this compound followed by the base.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, typically washing with a mild acid, a mild base, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
-
Conclusion
This compound is a high-value building block in medicinal chemistry, offering a pre-validated scaffold for improving the pharmacokinetic properties of drug candidates. Its synthesis is achievable through robust and scalable chemical routes. The strategic application of this moiety, particularly in the development of CNS-targeting agents like NK1 receptor antagonists, highlights its importance in the modern drug discovery toolbox. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to effectively utilize this versatile compound in their drug development programs.
References
- 1. 2-Bromo-N-(2-bromoethyl)ethanamine synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Reductive Amination Using 2-(Tetrahydro-2H-pyran-2-yl)ethanamine
Introduction: The Strategic Importance of the THP Moiety in Amine Synthesis
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drug candidates.[1][2] Its presence often confers favorable pharmacokinetic properties, such as improved solubility and metabolic stability. 2-(Tetrahydro-2H-pyran-2-yl)ethanamine is a key building block that introduces this valuable motif. Reductive amination stands out as one of the most robust and widely utilized methods for C-N bond formation in drug development.[3][4] This process, which converts a carbonyl group and an amine into a more substituted amine via an imine intermediate, offers a significant advantage over traditional N-alkylation with alkyl halides by effectively preventing the common issue of overalkylation.[5] This guide provides a comprehensive overview and a field-proven protocol for the successful execution of reductive amination using this compound.
Core Reaction Mechanism: A Two-Step Cascade
The reductive amination reaction proceeds through a well-established two-stage mechanism within a single pot.[4][6]
-
Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of the primary amine, this compound, on the electrophilic carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate.
-
Dehydration and Reduction: The hemiaminal then undergoes dehydration to form a C=N double bond, yielding a transient imine (or its protonated form, the iminium ion). The equilibrium is often driven towards the imine by removing water or by the choice of solvent.[4] A selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic imine carbon, resulting in the desired secondary amine product.[7]
Caption: The mechanism of reductive amination.
Strategic Selection of the Reducing Agent
The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[8][9] This selectivity prevents wasteful consumption of the starting material and hydride source.
| Reducing Agent | Formula | Key Characteristics & Causality | Common Solvents | Safety Considerations |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Recommended. A mild and highly selective agent. The electron-withdrawing acetate groups moderate the hydride's reactivity, making it ideal for reducing imines in the presence of aldehydes and ketones.[3][8][10] Its moisture sensitivity necessitates the use of anhydrous aprotic solvents.[11] | DCE, THF, DCM, MeCN[10] | Hygroscopic. Reacts with water. Handle under an inert atmosphere. Generally considered safer than cyanoborohydride. |
| Sodium Cyanoborohydride | NaBH₃CN | A selective reducing agent at mildly acidic pH (6-7).[12][13] The electron-withdrawing cyano group deactivates the hydride, preventing reduction of the carbonyl.[7][14] Compatible with protic solvents. | Methanol, Ethanol[11][14] | High Toxicity. Can release highly toxic HCN gas upon contact with strong acids or during acidic workup.[9][14] Requires careful handling and waste disposal. |
| Sodium Borohydride | NaBH₄ | A powerful, less selective reducing agent. It readily reduces both aldehydes and ketones.[11] To be effective, it must be used in a two-step (indirect) procedure where the imine is pre-formed before the reductant is added.[11] | Methanol, Ethanol[11] | Flammable solid. Reacts with acid to produce flammable H₂ gas. Less toxic than NaBH₃CN. |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | An environmentally friendly "green" option. The reaction is clean, producing minimal byproducts.[4] However, it may not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). | Methanol, Ethanol, Ethyl Acetate | Requires specialized hydrogenation equipment. Catalysts can be pyrophoric. |
Experimental Protocol: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This protocol details a general and reliable one-pot procedure for the reductive amination of a representative aldehyde with this compound using STAB, which is preferred for its high selectivity and improved safety profile over cyanoborohydride reagents.[8][10]
Materials
| Reagent | Formula | CAS Number | M.W. ( g/mol ) |
| Aldehyde/Ketone | R-CHO / R₂CO | Substrate-dependent | - |
| This compound | C₇H₁₅NO | 64673-31-0 | 129.20 |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 56553-60-7 | 211.94 |
| 1,2-Dichloroethane (DCE), Anhydrous | C₂H₄Cl₂ | 107-06-2 | 98.96 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 144-55-8 | 84.01 |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | 84.93 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | 120.37 |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon inlet
-
Septa and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
TLC plates (e.g., silica gel 60 F₂₅₄) or LC-MS for reaction monitoring
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the aldehyde or ketone (1.0 equiv).
-
Amine Addition: Dissolve the carbonyl compound in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1-0.5 M). Add this compound (1.0–1.2 equiv) via syringe.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate. For less reactive ketones, adding acetic acid (1-2 equiv) can catalyze this step.[10][15]
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.3–1.6 equiv) to the mixture portion-wise over 5-10 minutes.[10] A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the limiting starting material by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with dichloromethane (DCM) if necessary. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Workup - Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude amine can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.
Caption: Experimental workflow for one-pot reductive amination.
References
- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Sodium cyanoborohydride [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes & Protocols: The Strategic Role of the Tetrahydropyranyl (THP) Moiety in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity products. While not utilized as a direct building block in the form of 2-(tetrahydro-2H-pyran-2-yl)ethanamine, the tetrahydropyranyl (THP) moiety serves as a versatile and acid-labile protecting group. This guide provides a comprehensive overview of the application of the THP group in modern peptide chemistry, particularly within the framework of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). We will delve into the mechanistic underpinnings of THP protection and deprotection, its application for side-chain and backbone protection, and provide detailed, field-proven protocols for its successful implementation.
Introduction: The Imperative of Orthogonal Protection in Peptide Synthesis
The synthesis of peptides, especially long and complex sequences, is a testament to the power of controlled chemical reactions. The success of such syntheses hinges on the principle of orthogonal protection .[1] This strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, thereby preventing unwanted side reactions at various functional groups present in amino acids (e.g., side-chain hydroxyls, thiols, and amines).[2][3]
The most prevalent strategy in modern peptide synthesis is the Fmoc/tBu approach, where the temporary Nα-Fmoc group is removed with a base (e.g., piperidine), while the more permanent side-chain protecting groups (e.g., tert-butyl) are cleaved with a strong acid (e.g., trifluoroacetic acid) at the final step.[3] The tetrahydropyranyl (THP) group has emerged as a valuable tool within this orthogonal set, prized for its high acid lability and stability to basic conditions.[4][5]
The Tetrahydropyranyl (THP) Group: A Mechanistic Overview
The THP group is introduced to a nucleophilic function (such as a hydroxyl or thiol group) via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).[5] The resulting linkage is an acetal, which is stable to a wide range of chemical conditions, including strong bases, organometallics, and reducing agents, but is readily cleaved under mild acidic conditions.[4][6]
Mechanism of THP Protection
The protection reaction is initiated by the protonation of the double bond in DHP by an acid catalyst (e.g., p-toluenesulfonic acid, PTSA). This generates a resonance-stabilized carbocation. The nucleophilic hydroxyl or thiol group of the amino acid then attacks this carbocation, and subsequent deprotonation yields the THP-protected amino acid.[5]
Caption: Mechanism of THP Protection of a Hydroxyl Group.
Mechanism of THP Deprotection
The cleavage of the THP group is essentially the reverse of the protection reaction. It is initiated by protonation of the ether oxygen of the THP group by an acid. This is followed by the departure of the protected alcohol or thiol, leading to the formation of the same resonance-stabilized carbocation, which is then quenched by a nucleophile (e.g., water).[7][8]
Caption: Mechanism of Acid-Catalyzed THP Deprotection.
Applications of the THP Group in Peptide Synthesis
Side-Chain Protection of Serine, Threonine, and Cysteine
The hydroxyl groups of Serine (Ser) and Threonine (Thr), and the thiol group of Cysteine (Cys) are nucleophilic and require protection during peptide synthesis to prevent side reactions.[2][9] The THP group serves as an effective protecting group for these functionalities and is fully compatible with the Fmoc/tBu SPPS strategy.[3][10]
Key Advantages:
-
Orthogonality: The THP group is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc group removal.[4]
-
Mild Cleavage: It can be removed with dilute acid, allowing for selective deprotection on the resin if needed, or during the final cleavage cocktail.[3]
-
Improved Solubility: THP-protected peptides have shown improved solubility compared to those with more sterically hindered aromatic protecting groups.[3]
-
Reduced Side Reactions: For C-terminal cysteine residues, the use of Fmoc-Cys(Thp)-OH has been shown to result in significantly lower racemization and β-piperidinylalanine formation compared to the more common Fmoc-Cys(Trt)-OH.[11]
Backbone Amide Protection
During the synthesis of long or aggregation-prone peptide sequences, inter- and intra-chain hydrogen bonding can lead to poor solvation of the growing peptide chain, resulting in incomplete reactions and low yields.[4][7] Protecting the backbone amide nitrogen with a temporary protecting group can disrupt these hydrogen bonding networks and improve synthetic efficiency.[7]
The THP group has been successfully evaluated as a backbone protecting group. It is introduced as part of a pre-formed dipeptide building block to ensure efficient incorporation.[4][7]
Key Advantages:
-
High Acid Lability: The THP group is more acid-labile than other backbone protecting groups like 2,4-dimethoxybenzyl (Dmb), ensuring its complete and efficient removal during the final cleavage step.[7]
-
Enhanced Peptide Purity: By mitigating aggregation, the use of THP backbone protection can lead to a drastic improvement in the purity of the crude peptide.[4][7]
Experimental Protocols
Protocol for THP Protection of Fmoc-Ser-OH
This protocol describes a general procedure for the protection of the side-chain hydroxyl group of Serine. A similar procedure can be adapted for Threonine.
Materials:
-
Fmoc-Ser-OH
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (PTSA) or Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Fmoc-Ser-OH (1 equivalent) in anhydrous DCM.
-
Add DHP (1.5-2 equivalents).
-
Add a catalytic amount of PTSA or PPTS (0.05-0.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Fmoc-Ser(Thp)-OH.
Note on Causality: The use of an acid catalyst is essential to activate the DHP.[5] The aqueous workup is designed to remove the acid catalyst and any unreacted starting materials. It's important to note that the hemiacetal ester that may form at the carboxylic acid is unstable to aqueous workup and will be cleaved, leaving the carboxyl group free.[3]
Protocol for Cleavage of the THP Group during Final Peptide Deprotection
The THP group is typically removed concurrently with other acid-labile side-chain protecting groups and cleavage from the resin.
Materials:
-
THP-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Cleavage Cocktail Composition: A standard cleavage cocktail for peptides containing THP-protected residues is:
-
TFA/H₂O/TIS (95:2.5:2.5, v/v/v) [11]
Procedure:
-
Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum.
Note on Causality: TIS and water are included in the cleavage cocktail as scavengers.[11] The highly electrophilic carbocation generated during the cleavage of the THP group (and other protecting groups like tBu) can re-attach to electron-rich amino acid side chains (e.g., Trp, Met).[7] Scavengers effectively trap these carbocations, preventing side reactions and improving the purity of the final product.
Quantitative Data Summary: Lability and Performance
| Protecting Group Application | Cleavage Conditions | Performance Notes | Reference |
| Fmoc-Cys(Thp)-OH | TFA/H₂O/TIS (95:2.5:2.5) for 2 hours | Complete removal. Significantly lower racemization (0.74%) compared to Fmoc-Cys(Trt)-OH (3.3%) during coupling. | [11] |
| Fmoc-Ser(Thp)-OH | 2% TFA in DCM | Can be achieved in the presence of scavengers. | [3] |
| Backbone THP Protection | 95% TFA, 5% H₂O | Substantially more acid-labile than the Dmb group, ensuring efficient cleavage and scavenging. | [7] |
| THP Stability | 20% piperidine in DMF | No cleavage observed after 2 hours, confirming compatibility with Fmoc-SPPS. | [4] |
Advantages and Limitations of the THP Group
Advantages:
-
Low Cost: DHP is an inexpensive and readily available reagent.[2]
-
Ease of Introduction: The protection reaction is generally straightforward.[2]
-
Broad Stability: Stable to basic, reductive, and oxidative conditions commonly encountered in peptide synthesis.[2][6]
-
Mild Cleavage: Can be removed under mild acidic conditions, offering orthogonality.[3][4]
-
Improved Peptide Properties: Can enhance the solubility of protected peptides and reduce aggregation.[3][7]
Limitations:
-
Introduction of a Chiral Center: The THP group contains a chiral center, and its introduction into a chiral molecule (like an amino acid) results in the formation of diastereomers.[5][6] This can complicate purification and characterization (e.g., by NMR).
-
High Acid Lability: While generally an advantage, the high acid sensitivity can be a drawback if other, more stable acid-labile groups are required in the same molecule. For instance, the THP protection of a tyrosine hydroxyl group is highly acid-sensitive and may be cleaved even under HPLC conditions.[3]
Orthogonal Strategies and Conclusion
The THP group is a valuable addition to the toolbox of protecting groups for peptide synthesis. Its unique combination of stability to base and lability to mild acid makes it an excellent choice for side-chain protection of Ser, Thr, and Cys within the Fmoc/tBu orthogonal scheme. Furthermore, its application as a backbone protecting group offers a powerful strategy to overcome the challenge of peptide aggregation, a significant hurdle in the synthesis of long and difficult sequences. By understanding the chemical principles behind its use and adhering to validated protocols, researchers and drug development professionals can effectively leverage the THP moiety to enhance the efficiency and success of their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. peptide.com [peptide.com]
- 10. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Deprotection methods for the tetrahydropyranyl (THP) group from amines
An Application Guide for the Deprotection of Tetrahydropyranyl (THP) Protected Amines
Authored by: A Senior Application Scientist
Abstract
The tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols, valued for its low cost, ease of introduction, and straightforward removal under acidic conditions.[1][2] While its application for the protection of amines is less ubiquitous due to challenges in introduction and the inherent lability of the resulting N-THP (aminal) linkage, it remains a relevant strategy in multistep organic synthesis.[1][3] This guide provides a comprehensive overview of the deprotection of THP-protected amines, detailing the underlying mechanism, a variety of field-proven methodologies, and step-by-step protocols tailored for researchers, scientists, and professionals in drug development.
The Nature of the N-THP Bond: Stability and Lability
Unlike the THP protection of alcohols, which forms an acetal, the protection of an amine yields an aminal. This distinction is crucial. The N-THP bond is generally stable under neutral and basic conditions, making it compatible with reagents like organometallics, hydrides, and various oxidizing agents that do not require acidic environments.[4][5]
However, the core utility of the THP group lies in its predictable lability under acidic conditions.[4][6] The deprotection is fundamentally an acid-catalyzed hydrolysis or alcoholysis. The choice of acid, solvent, and temperature allows for fine-tuning of the reaction's vigor, which is essential for substrates containing other acid-sensitive functionalities.
The Mechanism of Acid-Catalyzed N-THP Cleavage
The deprotection proceeds via a well-established mechanism initiated by protonation. Understanding this pathway is key to troubleshooting and optimizing the reaction.
The process unfolds in three primary steps:
-
Protonation: An acid source protonates the ether oxygen of the tetrahydropyran ring, activating the C-O bond for cleavage.
-
Ring Opening & Amine Elimination: The activated C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This step releases the free, un-protected amine.
-
Carbocation Quenching: The highly electrophilic carbocation is rapidly quenched by a nucleophile present in the reaction medium. If the solvent is water, this results in 5-hydroxypentanal; if it's an alcohol (e.g., methanol), it forms the corresponding 2-alkoxytetrahydropyran.[4][7]
Caption: Acid-catalyzed deprotection mechanism of a THP-protected amine.
Deprotection Methodologies and Protocols
The selection of a deprotection method is dictated by the overall acid sensitivity of the substrate. Mild conditions are often sufficient and preferable to preserve other functionalities.
Mild Brønsted Acid Catalysis
These methods are the workhorses for THP deprotection due to their reliability and moderate conditions.
This is one of the most common and mildest systems for THP cleavage. The mixture of acetic acid, THF, and water provides a controlled acidic environment where the THF co-solvent ensures substrate solubility.[2][8]
-
Causality & Insights: The acidity of this system is low, minimizing the risk of side reactions with other acid-labile groups. The reaction can sometimes be slow and may require gentle heating (e.g., 40-50 °C) to achieve a reasonable rate.[1][2]
Protocol 1: Acetic Acid Deprotection
-
Dissolve the THP-protected amine (1.0 equiv) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.
-
Stir the solution at room temperature or warm gently to 45 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization as needed.
Using a catalytic amount of a stronger acid like p-TsOH or its milder salt, pyridinium p-toluenesulfonate (PPTS), in an alcohol solvent (typically methanol or ethanol) is a highly effective and common method.[1][4][9]
-
Causality & Insights: The alcohol serves as both the solvent and the nucleophilic scavenger for the oxocarbenium intermediate.[4] This prevents the formation of potentially reactive aldehyde byproducts. PPTS is particularly useful for substrates sensitive to stronger acids, as it provides a lower, buffered concentration of protons.[1][4] A key consideration is the potential for transesterification if the substrate contains an ester and the deprotection is run for an extended period or heated.[10]
Protocol 2: p-TsOH / PPTS Deprotection
-
Dissolve the THP-protected amine (1.0 equiv) in anhydrous methanol or ethanol.
-
Add a catalytic amount of p-TsOH monohydrate (0.1 equiv) or PPTS (0.2 equiv) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC (typically complete within 1-4 hours).
-
Once the reaction is complete, quench by adding a few drops of triethylamine (Et₃N) or a saturated aqueous NaHCO₃ solution.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product as required.
Lewis Acid Catalysis
For highly sensitive substrates where even mild Brønsted acids may cause degradation, Lewis acids offer an alternative pathway for deprotection.
Iron(III) tosylate is an inexpensive, non-corrosive, and easy-to-handle solid that can effectively catalyze THP deprotection under mild, room temperature conditions.[11][12]
-
Causality & Insights: This method leverages the Lewis acidity of the iron(III) center to activate the THP ether. Its mildness makes it attractive for complex molecules.
Protocol 3: Iron(III) Tosylate Deprotection
-
To a solution of the THP-protected amine (1.0 equiv) in methanol, add iron(III) tosylate (Fe(OTs)₃·6H₂O, 2.0 mol%).[11]
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a small amount of solid NaHCO₃.
-
Filter the mixture to remove solids and concentrate the filtrate.
-
Perform a standard aqueous workup followed by purification.
Heterogeneous Acid Catalysis
The use of solid-supported acids simplifies the workup procedure, as the catalyst can be removed by simple filtration.
Amberlyst-15 is a strongly acidic polystyrene-based resin that can be used in various solvents.
-
Causality & Insights: The solid nature of the catalyst allows for easy removal post-reaction, preventing the need for an aqueous quench and workup to remove the acid. This can be advantageous for water-sensitive products. The reaction rate can be increased by gentle heating.[10]
Protocol 4: Amberlyst-15 Deprotection
-
In a flask, add the THP-protected amine (1.0 equiv) and a suitable solvent (e.g., methanol, ethanol).
-
Add Amberlyst-15 resin (typically 10-20% by weight relative to the substrate).
-
Stir the suspension at room temperature or warm to 40-50 °C.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of the solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can then be purified.
Summary of Deprotection Methods
| Method | Reagent(s) | Typical Solvent | Temp. | Pros | Cons |
| A | Acetic Acid / H₂O | THF | RT - 45°C | Very mild, low cost | Can be slow, requires aqueous workup |
| B | p-TsOH or PPTS (cat.) | Methanol / Ethanol | RT | Fast, efficient, clean | Risk of transesterification with esters[10] |
| C | Fe(OTs)₃ (cat.)[11] | Methanol | RT | Very mild, good for sensitive substrates | Catalyst may not be readily available in all labs |
| D | Amberlyst-15[10] | Methanol / THF | RT - 50°C | Simple filtration workup, reusable catalyst | Can require heating, potentially slower |
Orthogonal Strategy & Chemoselectivity
A significant advantage of the THP group is its unique removal condition (mild acid), which allows for orthogonal deprotection in the presence of groups that are cleaved under different conditions.
| Protecting Group | Cleavage Condition | Stability to Mild Acid (THP Deprotection) |
| Boc | Strong Acid (e.g., TFA)[13] | Generally Stable |
| Fmoc | Base (e.g., Piperidine)[13] | Stable |
| Cbz / Bn | Hydrogenolysis (Pd/C, H₂)[13] | Stable |
| TBDMS / TBDPS | Fluoride Source (e.g., TBAF) | Can be labile to stronger acidic conditions |
| Alloc | Pd(0) Catalysis[13] | Stable |
This orthogonality is critical in complex syntheses. For instance, a THP-protected amine can be selectively deprotected without affecting an Fmoc-protected amine in the same molecule, allowing for sequential functionalization.[13]
General Experimental Workflow
The following diagram illustrates a typical workflow for the deprotection of a THP-protected amine.
Caption: A standard workflow for THP deprotection experiments.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - THP protection of amines? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. THP Protection - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. "A mild method for the deprotection of tetrahydropyranyl (THP) ethers c" by Ram Mohan, Matthew Bockman et al. [digitalcommons.iwu.edu]
- 12. A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate (2011) | Matthew R. Bockman | 9 Citations [scispace.com]
- 13. tcichemicals.com [tcichemicals.com]
Catalytic Systems for Reactions with 2-(Tetrahydro-2H-pyran-2-yl)ethanamine: Application Notes and Protocols
Introduction
2-(Tetrahydro-2H-pyran-2-yl)ethanamine is a valuable primary amine building block in contemporary drug discovery and medicinal chemistry. The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous approved pharmaceuticals, often incorporated to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties. The primary amine handle of this specific building block offers a versatile anchor point for a wide array of chemical transformations, enabling its incorporation into diverse molecular architectures.
This guide provides an in-depth exploration of key catalytic systems for the functionalization of this compound. We move beyond simple procedural lists to explain the underlying principles and rationale behind methodological choices. The focus is on robust, efficient, and increasingly sustainable catalytic methods that are central to modern synthetic chemistry. The protocols detailed herein cover three fundamental transformations: Catalytic Reductive Amination, N-Alkylation via Borrowing Hydrogen, and Amide Bond Formation.
Section 1: Catalytic Reductive Amination
Principle and Rationale
Reductive amination is a cornerstone of C-N bond formation, providing a highly controlled method for synthesizing secondary and tertiary amines. The reaction proceeds through a two-step, one-pot sequence: (1) the nucleophilic attack of the primary amine on a carbonyl compound (aldehyde or ketone) to form a transient hemiaminal, which then dehydrates to an imine (or its protonated iminium ion form), and (2) the immediate reduction of the C=N double bond to the corresponding amine.[1][2][3]
This method offers a significant advantage over direct N-alkylation with alkyl halides, which is often plagued by poor selectivity and a high propensity for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. Reductive amination, by contrast, ensures mono-alkylation, as the resulting secondary amine is generally less reactive than the starting primary amine under these conditions.[1]
Catalytic and Reagent-Mediated Systems
While stoichiometric reducing agents are common, catalytic hydrogenation represents a greener and more atom-economical alternative.
-
Hydride Reducing Agents: Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaBH₃CN) are widely used. They are mild reductants that exhibit excellent chemoselectivity, reducing the iminium ion intermediate much faster than the starting aldehyde or ketone.[1] NaBH(OAc)₃ is often preferred due to the lower toxicity compared to cyanide-based reagents.[4]
-
Catalytic Hydrogenation: The use of molecular hydrogen (H₂) with a heterogeneous metal catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel) is a highly efficient and clean method.[4] The only byproduct is water, aligning with the principles of green chemistry. This approach is particularly well-suited for large-scale synthesis.
Application Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol details the reaction of this compound with a model aldehyde, benzaldehyde.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq, e.g., 129 mg, 1.0 mmol).
-
Solvent Addition: Dissolve the amine in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (e.g., 10 mL).
-
Aldehyde Addition: Add benzaldehyde (1.05 eq, e.g., 111 mg, 1.05 mmol) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. A mild acid catalyst, such as acetic acid (0.1 eq), can be added to accelerate this step.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq, e.g., 318 mg, 1.5 mmol) portion-wise over 5 minutes. The reaction is often mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.
Experimental Workflow Diagram
Caption: Workflow for STAB-mediated reductive amination.
Data Summary: Reductive Amination
| Carbonyl Substrate | Reducing System | Solvent | Temp (°C) | Typical Time (h) | Expected Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCM | 25 | 4 | 85-95 |
| Cyclohexanone | NaBH₃CN / MeOH | Methanol | 25 | 6 | 80-90 |
| Acetone | H₂ (50 psi), 10% Pd/C | Ethanol | 25 | 12 | 75-85 |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 25 | 3 | >90 |
Section 2: Catalytic N-Alkylation via Borrowing Hydrogen
Principle and Rationale
N-alkylation of amines with alcohols via the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" mechanism is a powerful and highly atom-economical strategy for C-N bond formation.[5] This process avoids the use of pre-activated alkylating agents like halides and circumvents the need for external reductants. The only stoichiometric byproduct is water.
The catalytic cycle typically involves three key stages:
-
Oxidation: The metal catalyst temporarily abstracts two hydrogen atoms from the substrate alcohol, oxidizing it in-situ to the corresponding aldehyde or ketone.
-
Condensation & Reduction: The aldehyde/ketone condenses with the amine to form an imine, which is then immediately reduced by the metal-hydride species formed in the first step.
-
Catalyst Regeneration: The reduction step regenerates the active metal catalyst, which can then re-enter the catalytic cycle.
This elegant process requires catalysts, often based on transition metals like Iridium, Ruthenium, or Manganese, that are capable of mediating both the initial dehydrogenation and the final hydrogenation steps.[5][6]
Mechanistic Diagram: The Borrowing Hydrogen Cycle
Caption: The catalytic cycle for N-alkylation via Borrowing Hydrogen.
Application Protocol 2: Iridium-Catalyzed N-Alkylation with an Alcohol
This protocol is adapted from methodologies using well-defined Iridium-phosphine complexes.[5]
Step-by-Step Methodology:
-
Reactor Setup: In a glovebox, add the Iridium catalyst (e.g., [Ir(cod)Cl]₂ with a phosphine ligand, 0.5-2 mol %) and a base (e.g., KOtBu or K₂CO₃, 1.2 eq) to a pressure-rated vial or Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 eq) and the primary alcohol (e.g., benzyl alcohol, 1.1 eq).
-
Solvent: Add an anhydrous, high-boiling solvent such as dioxane or toluene (to a concentration of ~0.5 M).
-
Reaction Conditions: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath at 100-120 °C.
-
Reaction Monitoring: Stir the reaction for 12-24 hours. After cooling to room temperature, the progress can be checked by GC-MS or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and base.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Data Summary: Borrowing Hydrogen N-Alkylation
| Alcohol Substrate | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) |
| Benzyl Alcohol | [Ir(cod)Cl]₂ / PPh₃ | KOtBu | Dioxane | 110 | 80-95[5] |
| 1-Hexanol | MnBr(CO)₅ / PPh₃ | t-BuOK | Toluene | 120 | 70-85[6] |
| Cinnamyl Alcohol | Ru-based catalyst | K₂CO₃ | Toluene | 110 | >90 |
| 2-Phenylethanol | Ni-based catalyst | NaOH | Dioxane | 130 | 65-80 |
Section 3: Catalytic and Modern Amide Bond Formation
Principle and Rationale
The formation of an amide bond between a carboxylic acid and an amine is one of the most fundamental and frequently performed reactions in medicinal chemistry.[7] The direct thermal condensation requires harsh temperatures and is often impractical. Therefore, the reaction is almost always mediated by activating the carboxylic acid.
Classical methods rely on stoichiometric coupling reagents (e.g., carbodiimides like EDC, or phosphonium/uronium salts like HATU) which generate large amounts of chemical waste.[7] Modern approaches focus on minimizing waste through two main avenues:
-
Catalytic Direct Amidation: Using catalysts (e.g., boronic acids, Lewis acids) to facilitate the direct condensation of acids and amines with the removal of water.
-
In Situ Activating Agents: Using reagents that activate the carboxylic acid in situ and generate byproducts that are easily removed. Reagents like n-propylphosphonic acid anhydride (T3P®) or those that generate acyl fluorides (e.g., TFFH) are highly efficient, especially for challenging or sterically hindered substrates.[8][9]
Application Protocol 3: Amide Coupling using T3P®
T3P® is a highly effective coupling agent that promotes amide bond formation under mild conditions. Its byproducts are water-soluble phosphonic acids, which simplifies purification.
Step-by-Step Methodology:
-
Reactor Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq, e.g., benzoic acid) and this compound (1.1 eq).
-
Solvent Addition: Dissolve the starting materials in a suitable solvent such as ethyl acetate or acetonitrile (to ~0.5 M).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add T3P® (typically supplied as a 50% solution in ethyl acetate) (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated NaHCO₃ solution.
-
Extraction: Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude amide by recrystallization or column chromatography.
Amide Coupling Workflow Diagram
Caption: General workflow for amide bond formation using a coupling agent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Senior Application Scientist's Guide to the Scale-Up Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the THP-Ethanamine Scaffold
The 2-(tetrahydro-2H-pyran-2-yl)ethanamine moiety is a valuable building block in modern medicinal chemistry and drug development. Its structure is frequently incorporated into larger, complex molecules to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The tetrahydropyran (THP) ring, a common feature in natural products, serves as a metabolically stable, non-aromatic cyclic ether that can engage in hydrogen bonding and influence molecular conformation.[1][2] As such, derivatives of this scaffold are instrumental in the synthesis of a wide range of biologically active compounds.
However, transitioning the synthesis of these derivatives from the laboratory bench (milligram to gram scale) to pilot or manufacturing scale (kilogram scale and beyond) presents a distinct set of challenges.[3] Issues related to reaction kinetics, thermodynamics, mass transfer, cost of goods, and safety become paramount.[3] This guide provides an in-depth analysis of proven synthetic strategies, focusing on the critical parameters and practical considerations necessary for a successful and efficient scale-up. We will explore the causality behind key experimental choices, offering detailed protocols grounded in established chemical principles to ensure robustness and reproducibility.
Retrosynthetic Analysis and Strategic Planning
A successful scale-up begins with a sound retrosynthetic strategy. For the target scaffold, two primary industrial-friendly disconnection approaches are most common. These routes are chosen for their reliability, use of relatively inexpensive starting materials, and avoidance of complex or hazardous intermediates where possible.
Caption: Retrosynthetic analysis of the target amine scaffold.
Route A focuses on the late-stage formation of the primary amine via the reduction of a nitrile intermediate. This is often the most atom-economical and cost-effective approach on an industrial scale.[4] Route B employs a nucleophilic substitution strategy, such as the Gabriel synthesis, using a pre-formed halo-alkane derivative. This method offers excellent control over the formation of the primary amine, preventing over-alkylation.[5][6]
Route A: Catalytic Hydrogenation of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile
This is arguably the most efficient and widely used method for the large-scale production of primary amines.[7] The catalytic hydrogenation of nitriles is an atom-economical process that typically produces high yields of the desired product with water as the only significant byproduct.[8]
Causality and Mechanistic Insights
The reaction proceeds by the catalytic reduction of the nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) via an intermediate imine (R-CH=NH).[4][7] The primary challenge in this process is preventing the newly formed primary amine from reacting with the imine intermediate, which leads to the formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amine impurities.[4]
Key Scale-up Considerations:
-
Catalyst Selection: The choice of catalyst is the most critical factor for ensuring high selectivity towards the primary amine.[4]
-
Raney Nickel/Cobalt: These are cost-effective and highly active catalysts. Raney Nickel, in particular, is widely used commercially. However, it can be pyrophoric and requires careful handling, especially the spent catalyst post-reaction.[4][7]
-
Precious Metal Catalysts (Pd, Pt, Rh): Catalysts like Palladium on Carbon (Pd/C) or Platinum Dioxide (PtO₂) often provide excellent activity and selectivity under milder conditions (lower pressure and temperature).[4][7][9] Rhodium catalysts have also shown high efficacy.[9] While more expensive, their higher turnover numbers can make them economically viable.
-
Additives: The addition of ammonia or a base can suppress the formation of secondary and tertiary amines by competitively binding to the catalyst surface and shifting the equilibrium away from imine condensation.
-
-
Solvent System: The solvent must dissolve the starting material, be inert under hydrogenation conditions, and facilitate easy product isolation.
-
Alcohols (Methanol, Ethanol): Commonly used due to good solubility profiles. The presence of ammonia in an alcoholic solvent is a very common industrial practice to enhance selectivity.
-
Ethers (THF, Dioxane): Also effective, but care must be taken with ethers like THF, which can form explosive peroxides and require stabilization and careful handling.[10]
-
-
Control of Exotherm: Catalytic hydrogenation is a highly exothermic process. On a large scale, efficient heat removal is critical to prevent thermal runaways. This is managed by:
-
Controlled Hydrogen Addition: Adding hydrogen at a controlled rate to match the cooling capacity of the reactor.
-
Jacketed Reactors: Using reactors with cooling jackets and efficient heat transfer fluids.
-
Semi-batch Operation: Adding the substrate solution gradually to the reactor containing the catalyst and solvent.
-
Protocol 1: Scale-Up Synthesis via Catalytic Hydrogenation
Warning: This procedure involves high-pressure hydrogen gas and a potentially pyrophoric catalyst. It must be conducted in a suitable high-pressure reactor (autoclave) by trained personnel following all institutional safety protocols.[7][11]
Materials:
-
2-(Tetrahydro-2H-pyran-2-yl)acetonitrile (1.0 kg, 7.18 mol)
-
Raney Nickel (50% slurry in water, ~100 g, ~10 wt% dry basis)
-
Anhydrous Methanol (10 L)
-
Ammonia gas or 7N solution in Methanol
-
Hydrogen Gas (high purity)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Catalyst Preparation: In a suitable inerted autoclave, carefully charge the Raney Nickel slurry. Wash the catalyst by decanting the water and replacing it with anhydrous methanol (3 x 500 mL) under a nitrogen atmosphere to remove water.
-
Reaction Setup: Charge the main volume of anhydrous methanol (8 L) to the autoclave. Saturate the solvent with ammonia gas for 15-20 minutes, or add a pre-prepared 7N methanolic ammonia solution to achieve a final concentration of ~10-15% ammonia by weight.
-
Substrate Addition: Dissolve the 2-(tetrahydro-2H-pyran-2-yl)acetonitrile in the remaining methanol (2 L) and add it to the autoclave.
-
Hydrogenation: Seal the reactor. Purge the headspace with nitrogen (3 cycles) followed by hydrogen (3 cycles). Pressurize the reactor with hydrogen to 50-60 bar (approx. 725-870 psi).
-
Reaction Execution: Begin vigorous stirring and heat the reactor to 80-100 °C. The reaction is exothermic; monitor the temperature and pressure closely. The reaction is complete when hydrogen uptake ceases (typically 6-12 hours).
-
In-Process Control (IPC): Cool the reactor to room temperature. Carefully vent the hydrogen. Take a sample under inert atmosphere and analyze by GC or TLC to confirm the complete consumption of the starting nitrile.
-
Catalyst Removal: Under a nitrogen blanket, carefully filter the reaction mixture through a pad of diatomaceous earth. Crucially, do not allow the filter cake containing the Raney Nickel catalyst to dry, as it can ignite spontaneously in air. [7] Quench the filter cake immediately and safely with water.
-
Work-up and Isolation: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia. The residue can be dissolved in a suitable solvent (e.g., ethyl acetate) and washed with brine to remove any water-soluble impurities.
-
Purification: The crude amine is often of high purity (>95%). For higher purity, vacuum distillation is the preferred method on a large scale.[12]
Caption: Workflow for Scale-Up via Catalytic Nitrile Reduction.
Route B: Gabriel Synthesis from 2-(2-Bromoethyl)tetrahydro-2H-pyran
The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from alkyl halides, avoiding the over-alkylation issues that plague direct amination with ammonia.[5][6] It involves two main steps: N-alkylation of phthalimide followed by deprotection to release the primary amine.[13]
Causality and Mechanistic Insights
Phthalimide's nitrogen is rendered acidic (pKa ≈ 8.3) by the two adjacent carbonyl groups, allowing it to be easily deprotonated by a moderate base like potassium carbonate or potassium hydroxide to form the potassium phthalimide salt.[5] This salt acts as a robust nitrogen nucleophile that displaces a halide in an Sₙ2 reaction.[5][14] Because the resulting N-alkylphthalimide has a non-nucleophilic nitrogen, the reaction cleanly stops after a single alkylation.[5] The final amine is liberated via hydrazinolysis (the Ing-Manske procedure), which is the preferred method on a large scale due to its mild and neutral conditions.[13]
Key Scale-up Considerations:
-
Starting Material Synthesis: The precursor, 2-(2-bromoethyl)tetrahydro-2H-pyran, must first be synthesized, typically from 2-bromoethanol and 3,4-dihydropyran (DHP). The reaction of an alcohol with DHP is acid-catalyzed and can be highly exothermic, requiring careful control of the DHP addition rate at low temperatures (0-25 °C) when scaling up.[15] Performing the reaction neat (without solvent) can simplify work-up.[15]
-
Alkylation Step (Sₙ2):
-
Solvent: A polar aprotic solvent like DMF or DMSO is ideal for promoting the Sₙ2 reaction.[13][14] On a large scale, solvent selection must also consider boiling point (for removal), cost, and toxicity.
-
Temperature: The reaction may require heating to achieve a reasonable rate. Monitoring by TLC or HPLC is crucial to determine completion and prevent degradation.
-
-
Deprotection (Hydrazinolysis):
-
Reagent: Hydrazine hydrate (NH₂NH₂) is a hazardous and potentially explosive substance that requires strict handling protocols in a well-ventilated area.[14]
-
Byproduct Removal: This step generates phthalhydrazide as a solid byproduct.[14] While its precipitation drives the reaction to completion, its removal on a large scale requires efficient filtration setups. Caking of the filter can be an issue.[14]
-
Solvent: Refluxing in an alcohol like ethanol or isopropanol is common.[13]
-
Protocol 2: Scale-Up Synthesis via Gabriel Synthesis
Warning: This procedure involves hydrazine hydrate, a toxic and reactive chemical. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][14]
Materials:
-
Potassium Phthalimide (1.34 kg, 7.23 mol)
-
2-(2-Bromoethyl)tetrahydro-2H-pyran (1.50 kg, 7.17 mol)
-
N,N-Dimethylformamide (DMF) (8 L)
-
Hydrazine hydrate (64-80% solution, ~0.45 kg, ~8.96 mol)
-
Ethanol (10 L)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
Procedure:
-
Alkylation: Charge the potassium phthalimide and DMF into a suitable reactor. Heat the stirred suspension to 80-90 °C.
-
Substrate Addition: Slowly add the 2-(2-bromoethyl)tetrahydro-2H-pyran to the reactor over 1-2 hours. Maintain the temperature at 80-90 °C.
-
IPC: Monitor the reaction by TLC or HPLC until the alkyl bromide is consumed (typically 4-8 hours).
-
Quench and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a larger vessel containing vigorously stirred water (~40 L). The N-alkylated phthalimide product will precipitate as a solid.
-
Filtration: Filter the solid product, wash thoroughly with water to remove DMF and salts, and dry under vacuum.
-
Hydrazinolysis: Suspend the dried N-alkylated phthalimide intermediate in ethanol (10 L) in a large reactor equipped with a reflux condenser.
-
Hydrazine Addition: Heat the mixture to reflux. Slowly and carefully add the hydrazine hydrate. A thick white precipitate (phthalhydrazide) will begin to form.[14]
-
Reaction Completion: Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC/HPLC).
-
Work-up: Cool the mixture to below 10 °C. Acidify with concentrated HCl to a pH of ~1 to protonate the product amine and precipitate any remaining hydrazine salts.
-
Byproduct Removal: Filter off the solid phthalhydrazide. Wash the filter cake with cold ethanol.
-
Product Isolation: Combine the filtrate and washes. Concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., dichloromethane) to remove any non-basic impurities.
-
Final Product Liberation: Basify the aqueous layer with a NaOH solution to a pH >12. The free amine will separate. Extract the product into a suitable solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation.
Data Summary and Route Comparison
The choice between these two scalable routes depends on several factors, including available equipment, cost of raw materials, and EHS (Environment, Health, and Safety) considerations.
| Parameter | Route A: Nitrile Hydrogenation | Route B: Gabriel Synthesis |
| Overall Yield | Typically high (80-95%) | Good to high (70-85%) |
| Purity Profile | Main impurities are secondary/tertiary amines, controllable with additives. | Generally very high purity amine; avoids over-alkylation. |
| Reagent Cost | Catalysts can be expensive but are recyclable. H₂ is cheap. | Phthalimide and hydrazine are relatively inexpensive. |
| Safety Concerns | High-pressure H₂, flammable solvents, pyrophoric catalysts.[7] | High toxicity of hydrazine hydrate. [14] Use of DMF (reprotoxin). |
| Waste Profile | Spent catalyst (recyclable), minimal solvent waste. | Stoichiometric phthalhydrazide byproduct, significant aqueous/solvent waste from workup.[16] |
| Scalability | Excellent. Well-suited for continuous processing. | Good. Batch process, but solid handling (filtration) can be challenging on a very large scale. |
General Safety and Handling
When scaling up chemical synthesis, safety is the primary concern. A thorough risk assessment must be conducted before any operation.[11]
-
Personal Protective Equipment (PPE): At a minimum, safety goggles, lab coats, and appropriate chemical-resistant gloves must be worn.[10] For handling highly toxic substances like hydrazine or large volumes of flammable solvents, enhanced PPE, including face shields and potentially respirators, may be required.[17]
-
Ventilation: All operations should be conducted in well-ventilated areas or fume hoods, especially when handling volatile solvents or toxic reagents.[11][18]
-
Static Discharge: When transferring large quantities of flammable solvents, containers and equipment must be properly grounded to prevent ignition from static discharge.
-
Waste Disposal: All chemical waste, including spent catalysts and solvent washes, must be disposed of in accordance with local and federal regulations.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new analogs of N-substituted(benzoylamino)-1,2,3,6-tetrahydropyridines [ouci.dntb.gov.ua]
- 3. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. Page not available | Thermo Fisher Scientific - CL [thermofisher.com]
- 14. orgosolver.com [orgosolver.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. ashp.org [ashp.org]
- 18. osha.oregon.gov [osha.oregon.gov]
Application Notes and Protocols: The Emerging Potential of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a forward-looking perspective on the application of 2-(tetrahydro-2H-pyran-2-yl)ethanamine as a novel chiral building block in the field of asymmetric synthesis. While not yet a widely established chiral auxiliary or ligand precursor in the current literature, its unique structural features—combining a conformationally well-defined tetrahydropyran ring with a primary amine—present significant potential for the stereocontrolled synthesis of complex molecules. These application notes and protocols are designed to serve as a foundational guide for researchers interested in exploring its utility, drawing upon established principles of asymmetric induction and catalysis.
Introduction: A Promising Scaffold for Stereocontrol
The tetrahydropyran (THP) moiety is a privileged scaffold found in a vast array of natural products and pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to engage in hydrogen bonding.[1] When functionalized with a chiral handle, such as an amino group, the THP ring can serve as a rigid and predictable stereodirecting element. This compound, with its stereocenter at the C2 position of the pyran ring, offers an attractive platform for asymmetric synthesis. The proximity of the pyran oxygen to the reactive center, when this amine is employed as a chiral auxiliary or as part of a ligand, can be exploited to achieve high levels of stereochemical control through chelation and steric hindrance.
This guide will explore two primary avenues for the application of chiral this compound: as a recoverable chiral auxiliary for diastereoselective carbon-carbon bond formation and as a precursor for the synthesis of novel chiral ligands for enantioselective catalysis.
PART 1: Proposed Enantioselective Synthesis of this compound
The utility of this compound in asymmetric synthesis is predicated on its availability in enantiomerically pure form. While a definitive, optimized enantioselective synthesis is not yet prominent in the literature, established methodologies for the synthesis of chiral amines can be adapted. Two plausible routes are outlined below:
Route A: Asymmetric Reduction of a Prochiral Precursor
A potential route involves the asymmetric reduction of 2-(tetrahydro-2H-pyran-2-yl)acetonitrile. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.
Route B: Chiral Resolution of the Racemic Amine
A classical approach involves the resolution of racemic this compound using a chiral resolving agent, such as tartaric acid or its derivatives.[2] The resulting diastereomeric salts can be separated by fractional crystallization, followed by liberation of the enantiomerically pure amine.
Generalized Protocol for Chiral Resolution
-
Salt Formation: Dissolve racemic this compound in a suitable solvent (e.g., ethanol, methanol). Add an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid).
-
Fractional Crystallization: Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is crucial for efficient separation.
-
Isolation and Purification: Isolate the crystalline salt by filtration. The enantiomeric purity of the salt can be enhanced by recrystallization.
-
Liberation of the Free Amine: Dissolve the diastereomerically pure salt in water and treat with a base (e.g., NaOH) to deprotonate the amine.
-
Extraction: Extract the enantiomerically pure amine with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure amine.
PART 2: Application as a Chiral Auxiliary in Diastereoselective Alkylation
The primary amine functionality of this compound makes it an ideal candidate for use as a chiral auxiliary. By forming a temporary amide linkage with a prochiral carboxylic acid derivative, it can effectively direct the stereochemical outcome of subsequent reactions at the α-carbon.
Causality Behind Experimental Choices
The rationale for using this pyran-based amine as a chiral auxiliary lies in its potential to form a rigid, chelated transition state during the alkylation step. The pyran oxygen can coordinate to the lithium cation of the enolate, creating a well-defined conformation that exposes one face of the enolate to the electrophile while sterically shielding the other. This is analogous to the mode of action of well-established auxiliaries like pseudoephedrine.[3]
Experimental Workflow for Diastereoselective Alkylation
References
Troubleshooting & Optimization
Common side reactions with 2-(Tetrahydro-2H-pyran-2-yl)ethanamine and how to avoid them
Welcome to the technical support center for 2-(Tetrahydro-2H-pyran-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. As a protected form of 2-aminoethanol, this building block is invaluable in multi-step organic synthesis, particularly where the primary amine requires masking during intermediate steps. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues arising during coupling and deprotection steps.
Category 1: Amide Coupling Reactions
Question 1: My amide coupling reaction with this compound is sluggish or results in low yields. What is causing this and how can I fix it?
Answer: Low reactivity in amide coupling is a frequent challenge. The issue often stems from a combination of steric hindrance and suboptimal reaction conditions. The bulky tetrahydropyran (THP) group can sterically hinder the approach of the activated carboxylic acid to the amine nitrogen.
Causality and Troubleshooting Steps:
-
Insufficient Carboxylic Acid Activation: Standard coupling agents may not be potent enough. The formation of the activated ester is a critical, concentration-dependent step.[1]
-
Solution: Employ a more powerful uronium-based coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU . These reagents rapidly form highly reactive activated esters. Carbodiimide-based activators like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are also effective, but should always be used with a nucleophilic additive like HOBt (Hydroxybenzotriazole) or OxymaPure® to minimize racemization of the acid partner and improve efficiency.[2]
-
-
Inappropriate Base or Stoichiometry: The choice and amount of base are critical. The base neutralizes the acid formed and prevents protonation of the primary amine, but excess strong base can cause side reactions, including epimerization of chiral carboxylic acids.[3]
-
Solution: Use a non-nucleophilic, hindered base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine . Typically, 2-3 equivalents are sufficient. Avoid using triethylamine (TEA) if your substrates are sensitive to racemization.
-
-
Solvent and Concentration: The reaction medium affects the solubility of reagents and the reaction rate.
-
Solution: Ensure all reagents are fully dissolved. DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are excellent solvents for amide coupling. Increasing the concentration of your reactants (e.g., from 0.1 M to 0.5 M) can significantly accelerate the bimolecular coupling reaction.[1]
-
Workflow Diagram: Optimizing Amide Coupling
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Question 2: I'm observing diastereomers in my product mixture after coupling. Where are they coming from?
Answer: This is a critical and often overlooked issue. The tetrahydropyran (THP) group contains a chiral center at the C2 position (the anomeric carbon). When this compound is synthesized from achiral precursors, it exists as a racemic mixture of two enantiomers.
If your carboxylic acid partner is also chiral, the coupling reaction will produce a mixture of diastereomers . These diastereomers will have different physical properties and may appear as distinct spots on TLC or separate peaks in HPLC and NMR analysis.
-
(R)-Acid + (R/S)-Amine → (R,R)-Product + (R,S)-Product (Diastereomeric Mixture)
Solution:
-
Analytical: Be aware that you are likely forming diastereomers. Adjust your chromatographic methods (e.g., use a longer column, shallower gradient) to resolve them.
-
Synthetic: If a single stereoisomer is required for your final application, you must either:
-
Start with an enantiomerically pure version of the protected amine.
-
Separate the diastereomers after the coupling reaction, typically via chiral chromatography or crystallization.
-
Category 2: THP Group Deprotection
Question 3: My THP deprotection is incomplete, or it requires harsh conditions that are degrading my molecule. How can I achieve clean and complete deprotection?
Answer: The THP ether is an acetal, and its removal is an acid-catalyzed hydrolysis.[4][5] The challenge is to find conditions acidic enough to cleave the THP group efficiently without affecting other acid-sensitive functionalities in your molecule (e.g., Boc groups, t-butyl esters, silyl ethers).
Mechanism Insight: The reaction proceeds via protonation of the pyran oxygen, followed by ring opening to form a resonance-stabilized oxocarbenium ion. This cation is then trapped by a nucleophile (usually the solvent, like water or an alcohol) to release the deprotected amine.
Troubleshooting Deprotection:
| Reagent/Condition | Solvent | Temperature | Use Case & Comments |
| TFA (Trifluoroacetic Acid) | DCM | 0 °C to RT | Harsh. Very effective but will cleave most other acid-labile groups (Boc, Trt, tBu esters). Use for robust substrates. |
| HCl (2-4 M solution) | Dioxane, MeOH, or H₂O | 0 °C to RT | Moderate to Harsh. Effective but lacks selectivity. Can cause side reactions with sensitive functional groups. |
| PPTS (Pyridinium p-toluenesulfonate) | EtOH or MeOH | RT to 50 °C | Mild & Selective. The gold standard for sensitive substrates. It generates a low concentration of acid, selectively cleaving the THP group while often leaving Boc groups and other functionalities intact.[6] |
| Acetic Acid (80%) | H₂O | RT to 60 °C | Mild. Useful for substrates that can tolerate water. Slower than other methods but highly selective. |
| Dowex® 50WX8 Resin | MeOH | RT | Heterogeneous Catalyst. An acidic resin that can be filtered off, simplifying workup. Good for clean reactions. |
Pro-Tip: If you are performing a Pd/C hydrogenation in ethanol and observe unexpected THP deprotection, it is likely due to trace HCl impurities in the catalyst.[7] While this can be a useful "trick," it is often uncontrolled. To prevent it, you can wash the catalyst with an aqueous NaHCO₃ solution before use or add a non-nucleophilic base like pyridine to the reaction mixture.[7]
Question 4: After deprotection, my workup is complicated and purification is difficult. What are the common byproducts?
Answer: The primary byproduct from the THP group cleavage is 5-hydroxypentanal , which exists in equilibrium with its cyclic hemiacetal form. This aldehyde can be reactive and may complicate purification.
Diagram: THP Deprotection and Side Product Formation
References
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 2-(Tetrahydro-2H-pyran-2-yl)ethanamine
A comprehensive guide for researchers, scientists, and drug development professionals.
Welcome to our dedicated technical support resource for 2-(Tetrahydro-2H-pyran-2-yl)ethanamine. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you improve the yield and efficiency of your chemical reactions involving this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to address the common challenges you may encounter.
Table of Contents
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
What are the primary applications of this compound?
This compound is a valuable primary amine building block in organic synthesis, particularly in medicinal chemistry. Its key feature is the tetrahydropyran (THP) group, which serves as a protecting group for a hydroxyl group that would be present in the corresponding ethanolamine. This allows for selective reactions at the amine functionality without interference from a reactive hydroxyl group.
Common applications include:
-
Amide bond formation: It is frequently used as a nucleophile in coupling reactions with carboxylic acids to form amides. These amides are often intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]
-
Alkylation and reductive amination: The primary amine can undergo N-alkylation or participate in reductive amination reactions to introduce diverse substituents.[2][3][4]
-
Synthesis of heterocyclic compounds: It can serve as a precursor for the synthesis of various nitrogen-containing heterocycles.
The THP ether is generally stable to a range of reaction conditions, including basic, nucleophilic, and mildly reducing or oxidizing conditions, making it a robust protecting group during multi-step syntheses.[5][6]
What are the key stability considerations for this compound?
While the THP group is a robust protecting group, it is sensitive to acidic conditions.[5][7] The acetal linkage is readily cleaved by aqueous acid, which can be a significant consideration during reaction workups or purification steps.[5][6][8]
Key Stability Points:
| Condition | Stability | Rationale |
| Strongly Acidic (pH < 4) | Low | The acetal is rapidly hydrolyzed, leading to deprotection.[5][8] |
| Mildly Acidic (pH 4-6) | Moderate | Slow hydrolysis can occur, especially in the presence of water and heat. |
| Neutral to Basic (pH > 7) | High | The THP ether is generally stable under these conditions.[5][6] |
| Common Lewis Acids | Variable | Stability depends on the specific Lewis acid and reaction conditions.[6] |
| Common Reducing Agents (e.g., NaBH4, H2/Pd) | High | The THP group is stable.[5] |
| Common Oxidizing Agents (e.g., PCC, DMP) | High | The THP group is stable. |
It is crucial to avoid acidic conditions if the THP group needs to be retained. For instance, during aqueous workups, using a mild bicarbonate solution or a phosphate buffer is recommended over acidic washes.
How can I effectively remove the THP protecting group?
The removal of the THP group (deprotection) is typically achieved under acidic conditions.[5][7][8] The choice of acid and solvent system allows for tuning the reaction rate and compatibility with other functional groups in the molecule.
Common Deprotection Methods:
-
Aqueous Hydrochloric Acid (HCl) in an organic solvent: A common and effective method involves using a solution of HCl in a solvent like methanol, ethanol, or tetrahydrofuran (THF). The reaction is typically fast and can often be performed at room temperature.[7][8]
-
Acetic Acid in a water/THF mixture: This provides a milder condition for deprotection, which can be beneficial if other acid-sensitive functional groups are present.
-
p-Toluenesulfonic acid (p-TsOH) in methanol: This is another widely used method that offers good control over the deprotection process.[5]
A general protocol for acidic deprotection is provided in the --INVALID-LINK-- section.
Troubleshooting Guide: Low Reaction Yields
This section addresses common problems encountered when using this compound and provides actionable solutions.
Problem: Incomplete Amide Coupling Reactions
Symptoms:
-
Low yield of the desired amide product.
-
Presence of unreacted starting materials (carboxylic acid and amine) in the crude reaction mixture, as observed by TLC or LC-MS.
Potential Causes and Solutions:
-
Inefficient Activation of the Carboxylic Acid:
-
Causality: The formation of an amide bond requires the activation of the carboxylic acid to make it more electrophilic. If the coupling reagents are not effective, the reaction will be slow or incomplete.[1][9]
-
Solution:
-
Choice of Coupling Reagents: For standard couplings, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is highly effective in minimizing side reactions and improving yields.[10]
-
Alternative Reagents: For sterically hindered substrates or challenging couplings, consider using more potent activating agents like HATU or HBTU.[1]
-
Reagent Quality: Ensure that the coupling reagents are fresh and have been stored under appropriate conditions (e.g., desiccated and refrigerated) to prevent degradation.
-
-
-
Incorrect Stoichiometry:
-
Causality: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: While a 1:1 ratio is theoretically sufficient, it is often beneficial to use a slight excess (1.1-1.2 equivalents) of the amine or the carboxylic acid to drive the reaction to completion. The choice of which to use in excess depends on the relative cost and ease of removal of the starting materials.
-
-
Inappropriate Solvent or Temperature:
-
Causality: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction. The reaction temperature affects the rate of the reaction.
-
Solution:
-
Solvent Choice: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents for amide coupling reactions.[1] DMF is particularly useful for less soluble starting materials.
-
Temperature: Most amide couplings proceed efficiently at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but be mindful of potential side reactions or degradation at higher temperatures.
-
-
Troubleshooting Workflow for Amide Coupling:
Caption: Troubleshooting workflow for low amide coupling yields.
Problem: Unwanted Side Reactions During Alkylation
Symptoms:
-
Low yield of the desired mono-alkylated product.
Potential Causes and Solutions:
-
Over-alkylation:
-
Causality: The initially formed secondary amine product can be more nucleophilic than the starting primary amine, leading to a second alkylation event.[12]
-
Solution:
-
Control Stoichiometry: Use a controlled amount of the alkylating agent (typically 1.0 equivalent or slightly less).
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
-
-
-
Use of an Inappropriate Base:
-
Causality: A base that is too strong or sterically unhindered can cause side reactions with the alkylating agent or the product.
-
Solution: Employ a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing in the alkylation reaction.
-
Recommended Conditions for Mono-alkylation:
| Parameter | Recommendation |
| Stoichiometry | 1.0 eq. amine, 0.95-1.0 eq. alkylating agent |
| Base | 1.5-2.0 eq. DIPEA |
| Solvent | Acetonitrile or DMF |
| Temperature | 0 °C to room temperature |
| Addition | Slow, dropwise addition of the alkylating agent |
Problem: Difficulty in Product Purification
Symptoms:
-
Co-elution of the product with starting materials or byproducts during chromatography.
-
Formation of emulsions during aqueous workup.
Potential Causes and Solutions:
-
Similar Polarity of Components:
-
Causality: If the product and starting materials have very similar polarities, they will be difficult to separate by standard silica gel chromatography.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for chromatography. A gradient elution may be necessary. Consider using a different stationary phase, such as alumina or a C18 reversed-phase column.
-
Chemical Modification: If possible, temporarily modify the polarity of a contaminant. For example, if unreacted carboxylic acid is the issue, a basic wash during workup can convert it to its salt, which is soluble in the aqueous phase.
-
-
-
Emulsion Formation:
-
Causality: The presence of both polar and non-polar functionalities in the molecules, along with potential salts, can lead to the formation of stable emulsions during liquid-liquid extraction.
-
Solution:
-
Add Brine: Addition of a saturated aqueous sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the mixture through a pad of Celite can sometimes help to break up emulsions.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
-
-
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a standard method for coupling this compound with a generic carboxylic acid.
Materials:
-
Carboxylic acid (1.0 eq.)
-
This compound (1.1 eq.)
-
EDC (1.2 eq.)
-
HOBt (1.2 eq.)
-
DIPEA (2.5 eq.)
-
Anhydrous DCM or DMF
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF, add DIPEA (2.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise and stir the mixture at 0 °C for 30 minutes.
-
Add this compound (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of the THP Group under Acidic Conditions
This protocol outlines a general procedure for the removal of the THP protecting group.[8]
Materials:
-
THP-protected compound (1.0 eq.)
-
Methanol or Ethanol
-
Concentrated HCl
Procedure:
-
Dissolve the THP-protected compound in methanol or ethanol.
-
Cool the solution to 0 °C.
-
Add a few drops of concentrated HCl.
-
Stir the reaction at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of NaHCO3 until the pH is ~7-8.
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the deprotected product.
Deprotection Workflow:
Caption: General workflow for THP group deprotection.
References
- 1. growingscience.com [growingscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Purification techniques for products derived from 2-(Tetrahydro-2H-pyran-2-yl)ethanamine
Welcome to the Technical Support Center for the purification of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile building block. The following question-and-answer format directly addresses specific issues to help you optimize your purification workflows and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The nature of impurities is highly dependent on the synthetic route employed. Two common methods for preparing primary amines like this compound are the Gabriel synthesis and reductive amination.
-
From Gabriel Synthesis: If you are using the Gabriel synthesis, which involves the reaction of potassium phthalimide with a suitable alkyl halide followed by deprotection, you can anticipate the following impurities[1]:
-
Unreacted Starting Materials: Such as the N-alkylated phthalimide intermediate.
-
Deprotection Byproducts: Depending on the deprotection method, these can include phthalhydrazide (from hydrazine treatment) or phthalic acid (from acidic or basic hydrolysis)[1][2]. Separating the desired amine from phthalhydrazide can be particularly challenging[1].
-
Solvent Residues: Solvents commonly used in this synthesis, like DMF or ethanol, may be present in the crude product.
-
-
From Reductive Amination: This route might involve the reaction of a corresponding aldehyde or ketone with ammonia, followed by reduction. Potential impurities include:
-
Unreacted Carbonyl Compound: The starting aldehyde or ketone.
-
Over-alkylation Products: Formation of secondary or tertiary amines if the primary amine reacts further with the starting carbonyl compound.
-
Reducing Agent Byproducts: Residual reducing agents or their byproducts.
-
Q2: My crude this compound is a complex mixture. What is the best initial purification strategy?
For a complex crude mixture containing acidic, basic, and neutral components, an acid-base extraction is an excellent first step to isolate your basic amine from other impurities. This technique leverages the differential solubility of the amine and its protonated salt form in organic and aqueous phases[3][4][5].
Troubleshooting Guides
Problem 1: Difficulty Removing Phthalimide-Related Impurities After Gabriel Synthesis
Scenario: You've completed a Gabriel synthesis and, after deprotection with hydrazine, you are struggling to separate your this compound from the phthalhydrazide byproduct.
Root Cause: Phthalhydrazide is often a sparingly soluble solid, and its physical properties can make it difficult to remove completely by simple filtration or extraction[1].
Solutions:
-
Acidic Work-up:
-
After the reaction with hydrazine, cool the mixture and add dilute hydrochloric acid. This will protonate your amine, making it water-soluble, while the phthalhydrazide remains a solid precipitate[6].
-
Filter the mixture to remove the solid phthalhydrazide.
-
Wash the precipitate with cold ethanol or water and combine the filtrate and washings[6].
-
Basify the filtrate with a strong base (e.g., NaOH) to deprotonate the amine salt.
-
Extract your free amine into a suitable organic solvent (e.g., diethyl ether or dichloromethane)[6].
-
-
Ion-Exchange Chromatography:
-
For a more robust separation, especially if acidic conditions are a concern for other functional groups, consider using a cation-exchange resin like Dowex 50 (H⁺ form)[6].
-
Load the crude reaction mixture (after quenching any excess reagents) onto the column.
-
Wash the column with water or methanol to elute neutral impurities and the phthalhydrazide byproduct[6].
-
Elute your purified amine using a solution of ammonia in methanol or water[6].
-
Problem 2: Product Loss or Decomposition During Purification
Scenario: You are observing low yields after your purification protocol, suggesting either product loss or decomposition.
Root Cause Analysis and Solutions:
The tetrahydropyran (THP) moiety in your molecule is an acetal, which is sensitive to acidic conditions. Exposure to even mild acids can cleave the THP group, leading to the formation of 5-hydroxypentanal and your amine, which can then undergo further reactions. THP ethers are, however, generally stable under basic conditions[3][7][8].
-
Avoid Strong Acids: When performing an acid-base extraction, use the acid to protonate your amine and bring it into the aqueous phase, but be mindful of the acid concentration and exposure time. It is recommended to perform acidic extractions at low temperatures (e.g., in an ice bath) to minimize the rate of THP cleavage.
-
Use Buffered Systems: For chromatographic separations where pH control is critical, consider using buffered mobile phases.
-
Mindful Distillation: If you are purifying by distillation, be aware that residual acids can catalyze decomposition at elevated temperatures. It is good practice to wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) and dry it thoroughly before distillation.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
This protocol is designed to separate your basic amine from neutral and acidic impurities.
Materials:
-
Crude this compound dissolved in an organic solvent (e.g., diethyl ether, dichloromethane).
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Separatory Funnel
Procedure:
-
Dissolve your crude product in a suitable organic solvent.
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The top layer will be the organic phase (for solvents less dense than water like diethyl ether), and the bottom will be the aqueous phase containing your protonated amine.
-
Drain the aqueous layer into a clean flask.
-
To isolate your amine, cool the aqueous solution in an ice bath and slowly add 1 M NaOH until the solution is basic (confirm with pH paper).
-
Extract the now deprotonated, free amine back into an organic solvent (repeat 2-3 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain your purified amine.
Data Presentation
| Purification Technique | Key Parameters and Considerations | Expected Purity |
| Acid-Base Extraction | Efficient for removing non-basic impurities. Risk of THP group cleavage with prolonged acid exposure. | Moderate to High |
| Distillation | Requires accurate boiling point data. Vacuum distillation is preferred for high-boiling amines to prevent decomposition. | High |
| Column Chromatography (Silica Gel) | Use a mobile phase containing a small amount of a basic modifier (e.g., triethylamine, ammonia) to prevent streaking. A common eluent system is a gradient of ethyl acetate in hexanes with ~1% triethylamine. | High to Very High |
| Column Chromatography (Amine-functionalized Silica) | Can provide excellent separation without the need for a basic modifier in the mobile phase. | Very High |
Visualization of Workflows
Workflow for Purification via Acid-Base Extraction
Caption: Acid-base extraction workflow for amine purification.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting low yield in purification.
References
- 1. Recent Advances in the Synthesis of 2H-Pyrans [mdpi.com]
- 2. Lab Report #1 Two Base Extraction - Google Docs [docs.google.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 2-(四氢-2H-吡喃-2-氧基)乙醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
Stability issues of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine under acidic or basic conditions
Welcome to the technical support guide for 2-(Tetrahydro-2H-pyran-2-yl)ethanamine and related N-THP protected amines. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound, particularly concerning its stability under acidic and basic conditions.
Section 1: Frequently Asked Questions - A Quick Overview
This section provides immediate answers to the most common questions regarding the stability and use of N-THP protected amines.
Q1: What exactly is this compound?
This molecule is an ethylamine derivative where the primary amine is protected by a tetrahydropyranyl (THP) group. The linkage between the nitrogen and the THP group is a hemiaminal acetal.[1] This specific type of bond dictates the chemical stability of the molecule. The THP group is widely used in organic synthesis because it is easy to introduce and, crucially, can be removed under specific, mild conditions.[2]
Q2: How stable is the N-THP group under acidic conditions?
It is not stable . The hemiaminal acetal linkage is highly sensitive to acid and is designed to be cleaved under these conditions.[1] Even mild acids can readily deprotect the amine. This lability is the primary feature exploited for its removal in multi-step synthesis.[3]
Q3: How stable is the N-THP group under basic conditions?
It is highly stable . The N-THP group is robust and unreactive towards a wide range of basic and nucleophilic reagents.[3][4] This includes strong bases (e.g., hydroxides, alkoxides), organometallics (e.g., Grignard reagents), and hydrides.[5] This stability is a key advantage, allowing for chemical modifications on other parts of a molecule without disturbing the protected amine.
Q4: In what synthetic scenarios is an N-THP protecting group a good choice?
An N-THP group is an excellent choice when you need to protect a primary or secondary amine while performing reactions under basic, nucleophilic, or reductive conditions, with the intention of removing the protecting group later using mild acid. Its key advantage is the orthogonal stability profile: stable to base, labile to acid.
Section 2: Deep Dive - Stability and Cleavage in Acidic Media
The defining characteristic of the N-THP group is its controlled instability in the presence of acid. Understanding the mechanism and the factors that influence it is critical for successful deprotection and for avoiding accidental cleavage.
The "Why": Mechanism of Acid-Catalyzed Cleavage
The deprotection of an N-THP group proceeds through an acid-catalyzed hydrolysis mechanism. The process is initiated by the protonation of the pyran ring's ether oxygen, which dramatically weakens the C-O bond. This leads to the ring opening and formation of a resonance-stabilized oxocarbenium ion. A nucleophile, typically water from the reaction medium, then attacks this highly electrophilic intermediate. The final steps release the deprotected amine and 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[1][4]
Caption: Acid-catalyzed cleavage of an N-THP protected amine.
Troubleshooting Guide: Acidic Deprotection
| Issue | Potential Cause | Recommended Solution |
| 1. Incomplete or Slow Reaction | Insufficient Acid Strength/Concentration: The rate of cleavage is directly dependent on the H+ concentration.[1] | - Increase the concentration of the acid catalyst.- Switch to a stronger acid (e.g., from PPTS to TsOH or dilute HCl).- Ensure the catalyst has not degraded. |
| Low Temperature: The reaction may have a significant activation energy barrier. | - Gently warm the reaction mixture (e.g., to 40-50 °C), but monitor closely for side product formation. | |
| Solvent Effects: Aprotic solvents may not facilitate the hydrolysis mechanism as effectively as protic solvents. | - Use a protic solvent like methanol or ethanol, or add a co-solvent of water to your reaction mixture (e.g., THF/H₂O).[6] | |
| 2. Degradation of Product | Acid is too Strong/Concentrated: The desired deprotected amine or other functional groups in the molecule may be sensitive to harsh acidic conditions. | - Switch to a milder catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), Amberlyst-15 resin).[4] - Use the acid in catalytic amounts rather than stoichiometric amounts.- Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[7] |
| Prolonged Reaction Time: Leaving the product in acidic medium after the reaction is complete can lead to degradation. | - Monitor the reaction closely by TLC or LC-MS and quench it immediately upon completion of deprotection.[1] | |
| 3. Purification Challenges | Product is Water-Soluble: After deprotection in acid, the resulting amine is protonated (R-NH3+), making it highly soluble in the aqueous phase. | - For Purification: This can be an advantage. Perform an acidic wash to remove non-polar organic impurities.[1] - For Extraction: After the reaction, carefully basify the aqueous solution with a base like NaHCO₃, Na₂CO₃, or dilute NaOH to a pH > 10. This deprotonates the amine (R-NH₂), making it extractable into an organic solvent like dichloromethane or ethyl acetate. |
| Byproducts Co-elute: The byproduct, 5-hydroxypentanal, can sometimes be difficult to separate from the desired amine. | - The basic workup described above is often sufficient, as the neutral byproduct will extract differently than the free amine.- If issues persist, consider chromatography on silica gel, potentially pre-treated with triethylamine to prevent streaking of the amine product. |
Protocol Hub: Standard N-THP Deprotection Methods
The choice of acid is dictated by the substrate's sensitivity. Below are common conditions, ranging from mild to strong.
| Catalyst | Typical Solvent(s) | Temperature | Notes |
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM), Ethanol | Room Temp. | Very mild, excellent for sensitive substrates.[6] |
| p-Toluenesulfonic acid (TsOH) | Methanol, 2-Propanol, THF | 0 °C to Room Temp. | A common and effective catalyst.[7][8] |
| Amberlyst-15 Resin | Methanol, Ethanol | Room Temp. | Heterogeneous catalyst, easily removed by filtration.[4] |
| Acetic Acid / H₂O / THF | Acetic Acid / H₂O / THF (e.g., 3:1:1) | Room Temp. to 45 °C | Buffered acidic system, good for moderate lability.[6][9] |
| Dilute HCl or H₂SO₄ | THF/Water, Dioxane/Water | Room Temp. | Strong conditions, use when other methods fail and substrate is robust. |
Detailed Protocol: Deprotection using p-Toluenesulfonic Acid (TsOH) in Methanol
-
Dissolution: Dissolve the N-THP protected amine (1 equivalent) in methanol (approx. 0.1 M concentration).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 - 0.3 equivalents) to the solution while stirring at room temperature.
-
Monitoring: Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) (a typical eluent system would be ethyl acetate/hexanes; the deprotected amine product should have a significantly lower Rf value).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8).
-
Concentration: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the remaining aqueous residue with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x volumes).
-
Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude amine, which can be further purified by column chromatography if necessary.
Section 3: Deep Dive - Stability in Basic and Other Conditions
The "Why": Why is the N-THP Group Stable to Bases?
The stability of the THP group in basic media stems from the nature of the hemiaminal acetal linkage. There is no acidic proton that can be readily removed by a base to initiate a degradation pathway. Furthermore, the ether oxygen and the amine nitrogen are not electrophilic and are therefore not susceptible to attack by nucleophiles or bases. This inherent lack of reactivity makes the N-THP group a reliable protector in a wide range of synthetic transformations.[3][5]
Chemical Compatibility Chart
The following table summarizes the stability of the N-THP group towards common classes of reagents.
| Reagent Class | Specific Examples | Stability |
| Strong Bases | NaOH, KOH, LiHMDS, LDA, t-BuOK | Stable [5][10] |
| Nucleophiles | RMgX (Grignard), RLi (Organolithium), NaCN, NaN₃ | Stable [5] |
| Hydride Reductants | NaBH₄, LiAlH₄ | Stable [5] |
| Oxidizing Agents | PCC, MnO₂, CrO₃ | Stable |
| Hydrogenation | H₂, Pd/C | Generally Stable , but can cleave if the catalyst is acidic.[11] |
A Critical Note on Hydrogenation: Commercial Palladium on Carbon (Pd/C) catalysts can contain residual acidic impurities (from their preparation using PdCl₂), which can generate HCl in the presence of a protic solvent like ethanol. This in situ generated acid can inadvertently cleave the THP group.[11] If lability is observed, it is recommended to wash the catalyst or use an aprotic solvent.
Section 4: Analytical Best Practices
Accurate monitoring and analysis are key to successful synthesis.
Workflow: Monitoring N-THP Deprotection
Caption: Recommended workflow for reaction monitoring.
FAQ: Why does my HPLC purity analysis of the N-THP compound show the deprotected amine?
This is a common analytical pitfall. Standard reverse-phase HPLC methods often use mobile phases containing acidic modifiers like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The N-THP group is acid-labile enough that it can hydrolyze on the HPLC column in the presence of this acidic mobile phase.[12] This leads to an artificially low purity reading for your protected compound and the appearance of the deprotected amine as a major impurity.
Solution: Analyze N-THP protected compounds using an HPLC method with a neutral or slightly basic mobile phase. Using a buffer like ammonium acetate or ammonium formate at pH 7-8 will prevent on-column deprotection and provide an accurate assessment of purity.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Alkylation Reactions with 2-(Tetrahydro-2H-pyran-2-yl)ethanamine
Welcome to the technical support center for chemists and researchers working with 2-(Tetrahydro-2H-pyran-2-yl)ethanamine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during alkylation reactions, with a primary focus on preventing the pervasive issue of over-alkylation. Our goal is to equip you with the knowledge to achieve high-yield, selective mono-alkylation of this versatile primary amine.
Frequently Asked Questions (FAQs)
Q1: I'm consistently observing significant amounts of di- and even tri-alkylated byproducts in my reaction with this compound. What is the underlying cause of this over-alkylation?
A1: This is a classic challenge in amine alkylation chemistry. The root cause lies in the increased nucleophilicity of the product amine compared to the starting primary amine.[1] After the initial alkylation, the resulting secondary amine is often more reactive than the primary amine it was formed from. This is due to the electron-donating nature of the newly introduced alkyl group, which increases the electron density on the nitrogen atom.[1]
This creates a "runaway" reaction scenario where the desired mono-alkylated product competes with the starting material for the alkylating agent, leading to the formation of di-alkylated and sometimes even quaternary ammonium salt byproducts.[1][2] The steric bulk of the tetrahydro-2H-pyran group can offer some hindrance, but it is often insufficient to completely prevent further alkylation, especially with reactive alkylating agents.[3][4]
Troubleshooting Guide: Strategies to Achieve Selective Mono-Alkylation
Q2: How can I strategically modify my reaction conditions to favor mono-alkylation over di-alkylation?
A2: Achieving selective mono-alkylation requires a multi-faceted approach that carefully considers stoichiometry, reaction temperature, and the choice of reagents. Here are several field-proven strategies:
-
Stoichiometric Control: A common and straightforward approach is to use a large excess of the primary amine relative to the alkylating agent.[5] By ensuring a high concentration of this compound, you increase the statistical probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product. A starting point is often a 3:1 to 5:1 molar ratio of amine to alkylating agent.
-
Temperature and Addition Rate: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity. Additionally, slow, dropwise addition of the alkylating agent to the reaction mixture containing the excess amine can help maintain a low concentration of the alkylating agent at any given time, further minimizing the chance of over-alkylation.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical.
-
Bases: Weaker, non-nucleophilic bases are often preferred. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[6] Stronger bases can deprotonate the newly formed secondary amine, increasing its nucleophilicity and promoting over-alkylation.
-
Solvents: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF) are generally good choices as they can effectively solvate the reactants and facilitate the Sₙ2 reaction.[6]
-
Q3: Are there alternative synthetic methods that are inherently more selective for mono-alkylation?
A3: Absolutely. When direct alkylation proves difficult to control, switching to a different synthetic strategy is often the most effective solution.
-
Reductive Amination: This is a powerful and highly selective method for preparing secondary amines.[7][8] The reaction involves the formation of an imine intermediate from the primary amine and an aldehyde or ketone, which is then reduced in situ to the desired secondary amine.[9] Over-alkylation is not a significant issue with this method because the imine intermediate is less nucleophilic than the starting amine. A variety of reducing agents can be used, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity.[7][8]
-
Using Protecting Groups: A more traditional but highly effective strategy involves protecting the primary amine, performing the alkylation, and then deprotecting it.[10][11][12] Common protecting groups for amines include carbamates (e.g., Boc, Cbz) or sulfonamides (e.g., nosyl, tosyl).[10][13] The protected amine is significantly less nucleophilic, which prevents over-alkylation.[11][12] While this adds two steps to your synthesis (protection and deprotection), it often provides a much cleaner reaction and higher overall yield of the desired mono-alkylated product.
-
Competitive Deprotonation/Protonation Strategy: A clever approach involves using the hydrobromide salt of the primary amine.[14][15] Under carefully controlled basic conditions, the primary amine is selectively deprotonated and reacts with the alkyl bromide. The resulting secondary amine is immediately protonated, rendering it non-nucleophilic and preventing further alkylation.[14][15]
Experimental Protocols
Protocol 1: General Procedure for Mono-Alkylation via Reductive Amination
This protocol provides a general guideline for the reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DCM, add the aldehyde (1.0-1.2 equiv).
-
Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Strategies to Control Over-Alkylation
| Strategy | Key Parameters | Advantages | Disadvantages |
| Stoichiometric Control | Large excess of primary amine (3-5 equiv) | Simple, one-pot reaction | Poor atom economy, requires separation of excess amine |
| Reductive Amination | Aldehyde/ketone + reducing agent (e.g., NaBH(OAc)₃) | High selectivity for mono-alkylation, broad substrate scope[7][8] | Requires an appropriate carbonyl compound |
| Protecting Groups | Protection (e.g., Boc, Cbz), alkylation, deprotection | Excellent control over selectivity, high yields of pure product[10][12] | Adds two steps to the synthesis |
| Competitive Deprotonation | Use of amine hydrobromide salt | Clever one-pot method for mono-alkylation[14][15] | Requires careful control of pH and reaction conditions |
Visualizations
Caption: Reaction pathways for amine alkylation, showing desired mono-alkylation and undesired over-alkylation.
Caption: Decision tree for troubleshooting over-alkylation in amine reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protective Groups [organic-chemistry.org]
- 13. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Selective N -alkylation of primary amines with R–NH 2 ·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01915F [pubs.rsc.org]
Technical Support Center: Stereoselective Synthesis Using 2-(Tetrahydro-2H-pyran-2-yl)ethanamine
Last Updated: January 3, 2026
Welcome to the technical support center for stereoselective synthesis utilizing 2-(Tetrahydro-2H-pyran-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this chiral auxiliary. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your stereoselective transformations.
Introduction: The Role of this compound in Asymmetric Synthesis
This compound is a valuable chiral auxiliary in asymmetric synthesis.[1][2] A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1][3] The inherent chirality of the auxiliary guides the formation of a new stereocenter with a specific orientation. After the desired stereoselective transformation, the auxiliary is cleaved and can often be recovered for reuse.[3] This strategy is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the production of single-enantiomer drugs is critical.[3]
The tetrahydropyran (THP) moiety in this compound provides a rigid cyclic structure that can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in subsequent reactions. However, like any chiral auxiliary, its successful application requires careful consideration of reaction conditions and potential side reactions.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Poor Diastereoselectivity in the Key Stereocenter-Forming Reaction
Question: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the common causes and how can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is the primary goal of using a chiral auxiliary.[3] A low diastereomeric ratio (dr) indicates that the auxiliary is not effectively controlling the approach of the incoming reagent. Several factors can contribute to this issue:
-
Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.[3] Lowering the reaction temperature generally enhances selectivity by increasing the energy difference between the diastereomeric transition states. It is recommended to perform the reaction at the lowest practical temperature.
-
Inappropriate Lewis Acid or Solvent: The choice of Lewis acid and solvent can significantly impact the conformation of the transition state and, therefore, the diastereomeric ratio.[3] For reactions involving enolates, the Lewis acid coordinates to both the auxiliary and the carbonyl group, creating a rigid chelated intermediate that directs the approach of the electrophile. Experiment with a range of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and solvents of varying polarity and coordinating ability.
-
Incorrect Enolate Geometry: For reactions involving the alkylation of an amide derived from this compound, the geometry of the enolate (E or Z) is critical for achieving high diastereoselectivity.[3] The choice of base and reaction conditions for enolate formation will determine the enolate geometry. For instance, in Evans oxazolidinone auxiliaries, the formation of a Z-enolate is often desired to achieve high stereocontrol.[4]
-
Steric Hindrance: If the substrate or the electrophile is sterically bulky, it may interfere with the directing effect of the chiral auxiliary. In such cases, a different chiral auxiliary with a more appropriate steric profile might be necessary.
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: A decision-making workflow for troubleshooting poor diastereoselectivity.
Issue 2: Difficulty in Cleaving the Chiral Auxiliary
Question: I am struggling to remove the this compound auxiliary from my product. What are the recommended cleavage conditions?
Answer: The removal of the chiral auxiliary is a critical step that requires careful consideration of the stability of your product.[3] The N-acyl derivative formed from the auxiliary is an amide, and its cleavage typically requires hydrolysis under acidic or basic conditions, or reduction.
-
Acidic Hydrolysis: Strong acidic conditions (e.g., 6N HCl, reflux) are often effective for amide hydrolysis. However, this can be problematic if your molecule contains other acid-sensitive functional groups. The THP ether linkage within the auxiliary itself is also acid-labile.[5][6]
-
Basic Hydrolysis: Basic hydrolysis (e.g., LiOH, NaOH, KOH in aqueous alcohol) is another common method. Care must be taken to avoid epimerization of the newly formed stereocenter, especially if it is adjacent to a carbonyl group.[3]
-
Reductive Cleavage: If the desired product is an alcohol, reductive cleavage with a strong reducing agent like lithium aluminum hydride (LiAlH₄) can be an effective one-step method for both amide reduction and auxiliary removal.[3] However, this method is not suitable if other reducible functional groups are present in the molecule.
Step-by-Step Protocol for Acidic Cleavage:
-
Dissolve the N-acylated product in a suitable solvent (e.g., methanol, dioxane).
-
Add an excess of aqueous acid (e.g., 3-6N HCl).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃, NaOH).
-
Extract the product with an organic solvent.
-
The chiral auxiliary can often be recovered from the aqueous layer after basification and extraction.
Troubleshooting Incomplete Cleavage
Caption: Troubleshooting workflow for incomplete chiral auxiliary cleavage.
Issue 3: Epimerization of the Product During Auxiliary Removal
Question: I am observing epimerization of my product's stereocenter during the cleavage of the auxiliary. How can I prevent this?
Answer: Epimerization is a significant risk, particularly when the newly formed stereocenter is at the α-position to a carbonyl group, as the corresponding proton is acidic.
-
Milder Reaction Conditions: Avoid harsh basic or acidic conditions if possible. For basic hydrolysis, using a milder base or running the reaction at a lower temperature can minimize epimerization.[3]
-
Choice of Base/Acid: The strength and stoichiometry of the acid or base are critical.[7] For instance, in peptide synthesis, the choice of base can significantly influence the rate of epimerization.
-
Alternative Cleavage Methods: If epimerization remains a problem, consider alternative, non-hydrolytic cleavage methods. For example, reductive cleavage to an alcohol with LiAlH₄ avoids the formation of an enolizable carbonyl group.
Frequently Asked Questions (FAQs)
Q1: How do I synthesize the enantiomerically pure this compound auxiliary?
A1: The synthesis of enantiopure this compound typically starts from a chiral pool material or involves a resolution step. One common approach is the asymmetric reduction of a corresponding ketone precursor or the resolution of the racemic amine with a chiral acid.
Q2: What are the advantages of using this compound over other chiral auxiliaries like Evans oxazolidinones?
A2: The choice of chiral auxiliary is highly dependent on the specific reaction and substrate.[3] this compound offers a different steric and electronic environment compared to Evans auxiliaries. The THP ring provides a distinct conformational bias that can be advantageous for certain transformations. It is always recommended to consult the literature for precedents with similar substrates and reactions to make an informed choice.[3]
Q3: Can the this compound auxiliary be recovered and reused?
A3: Yes, one of the key advantages of using chiral auxiliaries is the ability to recover and reuse them, which is economically and environmentally beneficial.[3] After cleavage, the auxiliary is typically in the aqueous layer as its salt. Basification of the aqueous layer followed by extraction with an organic solvent allows for its recovery. The purity of the recovered auxiliary should be checked before reuse.
Q4: Are there any known limitations or specific reaction types where this auxiliary performs poorly?
A4: While versatile, the effectiveness of any chiral auxiliary can be limited by factors such as severe steric hindrance from the substrate or the incoming reagent. In some cases, the chelation control required for high stereoselectivity may be weak, leading to poor results. It is crucial to perform small-scale test reactions to evaluate the suitability of the auxiliary for a new application.
Data Summary
The following table provides a hypothetical comparison of the diastereoselectivity of this compound in a representative alkylation reaction, highlighting the importance of reaction conditions.
Table 1: Diastereoselectivity in the Alkylation of an N-Propanoyl Derivative
| Entry | Electrophile | Base | Temperature (°C) | Solvent | Diastereomeric Ratio (dr) |
| 1 | Benzyl bromide | LDA | -78 | THF | 95:5 |
| 2 | Benzyl bromide | LDA | 0 | THF | 80:20 |
| 3 | Benzyl bromide | LHMDS | -78 | THF | 92:8 |
| 4 | Methyl iodide | LDA | -78 | THF | 98:2 |
Data is illustrative and intended to demonstrate trends.
References
Technical Support Center: Purification Strategies for 2-(Tetrahydro-2H-pyran-2-yl)ethanamine Reactions
Welcome to the technical support center for researchers working with 2-(Tetrahydro-2H-pyran-2-yl)ethanamine. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of reaction mixtures involving this versatile reagent. Our focus is not just on procedural steps, but on the underlying chemical principles that dictate the success of your purification strategy.
This compound is a valuable building block, essentially acting as a stable, protected form of 2-aminoethanol. Its utility stems from the robust primary amine available for a wide range of transformations (e.g., amidation, reductive amination) and the tetrahydropyranyl (THP) group, which protects the hydroxyl functionality. However, the very nature of the THP group—an acid-labile acetal—is the primary source of purification challenges.[1][2] This guide will help you navigate these challenges effectively.
Section 1: Understanding Core Reactivity and Byproduct Formation
Success in purification begins with a fundamental understanding of the potential impurities. In reactions involving this compound, byproducts typically arise from three sources: unreacted starting materials, premature or unintentional cleavage of the THP protecting group, and residual reagents.
The THP group is notoriously sensitive to acid.[2] Exposure to even mild protic or Lewis acids can catalyze its hydrolysis, leading to the formation of 2-aminoethanol and 5-hydroxypentanal.[3][4] This instability is a critical factor to consider during reaction workup and purification.
Table 1: Common Reactions and Potential Byproducts
| Reaction Type | Desired Product Example | Common Byproducts / Impurities | Primary Cause of Formation |
| Amide Coupling | N-Acyl-2-(THP-oxy)ethanamine | Unreacted 2-(THP)ethanamine; 2-Aminoethanol; N-Acyl-2-hydroxyethanamine | Incomplete reaction; Acidic workup conditions causing THP cleavage. |
| Reductive Amination | N-Alkyl-2-(THP-oxy)ethanamine | Unreacted 2-(THP)ethanamine; Residual aldehyde/ketone; Borate salts | Incomplete reaction; Non-optimized stoichiometry; Residual reducing agent. |
| General Synthesis | (Desired Product) | 5-Hydroxypentanal; Dihydropyran (DHP) polymers | THP group cleavage; Impure starting material.[4] |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most frequently encountered purification issues in a direct question-and-answer format.
Q1: My reaction is complete, but I have a significant amount of basic, unreacted this compound in my crude product. How can I remove it without damaging my neutral product?
A1: Expertise & Causality: This is a classic purification challenge that can be solved by leveraging the difference in basicity between your starting material and your (presumably neutral) product, such as an amide. The primary amine of the starting material has a pKa that allows it to be protonated and rendered water-soluble by a dilute acid wash, while your neutral product remains in the organic layer.
Solution: Acidic Liquid-Liquid Extraction
This protocol is designed to remove basic impurities from a reaction mixture where the desired product is neutral and stable to brief exposure to mild acid.
Experimental Protocol 1: Selective Removal of Basic Starting Material
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether. A volume of 10-20 mL per gram of crude material is typical.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid, such as 1 M hydrochloric acid (HCl) or 5% aqueous citric acid.
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the protonated amine impurity as its salt.
-
Neutralizing Wash: Wash the remaining organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with saturated aqueous sodium chloride (brine) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified, neutral product.
Trustworthiness Check: Monitor the purification by Thin Layer Chromatography (TLC). Spot the organic layer before and after the acidic wash. The baseline spot corresponding to the starting amine should disappear after the wash.
Q2: My TLC plate shows a new, highly polar spot after my silica gel column. I suspect my product is decomposing. What is happening?
A2: Expertise & Causality: You are likely observing the cleavage of the THP protecting group on the column. Standard silica gel is inherently acidic (pH ≈ 4-5) and can easily catalyze the hydrolysis of the THP acetal, especially if a protic solvent like methanol is used in the eluent.[1] The resulting free hydroxyl group makes the new compound (e.g., N-Acyl-2-hydroxyethanamine) significantly more polar, causing it to run much slower on TLC.
Solution: Use Deactivated Silica or an Alternative Purification Method
Strategy A: Deactivating Silica Gel To prevent on-column decomposition, the acidity of the silica gel must be neutralized.
Experimental Protocol 2: Preparation of Neutralized Silica Gel
-
Prepare a slurry of silica gel in your desired column solvent system (e.g., Hexane/Ethyl Acetate).
-
For every 100 g of silica, add 1-2 mL of triethylamine (Et₃N) to the slurry.
-
Mix the slurry thoroughly for several minutes to ensure complete neutralization.
-
Pack the column as usual with the treated slurry. This method creates a slightly basic environment that protects the THP group during chromatography.
Strategy B: Avoid Silica Gel Chromatography If the product is sufficiently non-polar and thermally stable, consider distillation or recrystallization as alternatives that avoid contact with acidic stationary phases.
Q3: My NMR spectrum is very complex, showing what appears to be a mixture of diastereomers. Is this expected and how should I approach purification?
A3: Expertise & Causality: This is an expected and common outcome. The THP group contains a chiral center at the C2 position (the carbon atom bonded to two oxygens). When this compound is synthesized, or when it reacts to form a new product that may itself be chiral, a mixture of diastereomers is often formed.[2][3] These diastereomers have distinct NMR signals but are often very similar in polarity, making them difficult to separate.
Solution: High-Resolution Chromatography or Post-Deprotection Purification
-
High-Resolution Chromatography: While challenging, separation may be possible using a long chromatography column with a shallow solvent gradient. However, for practical purposes, it is often more efficient to proceed with the diastereomeric mixture.
-
Purify After Deprotection: The most effective strategy is often to carry the diastereomeric mixture through to the next step, where the THP group is intentionally removed. The chiral center on the THP ring is destroyed upon its removal, collapsing the mixture of diastereomers into a single final product (assuming no other chiral centers are present). This final, single compound is typically much easier to purify by chromatography or crystallization.
Section 3: General Purification Workflows
The choice of purification strategy is dictated by the properties of your desired product and the nature of the impurities. The following workflow provides a general decision-making framework.
Diagram 1: Purification Strategy Decision Workflow
Caption: Decision tree for selecting a purification strategy.
References
Technisches Support-Center: Optimierung der Katalysatorbeladung für Reaktionen mit 2-(Tetrahydro-2H-pyran-2-yl)ethanamin
Answering in German. Absolut. Hier ist ein technisches Support-Center, das sich mit der Optimierung der Katalysatorbeladung für Reaktionen mit 2-(Tetrahydro-2H-pyran-2-yl)ethanamin befasst und auf die Bedürfnisse von Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung zugeschnitten ist.
Einführung 2-(Tetrahydro-2H-pyran-2-yl)ethanamin ist ein wertvolles primäres Amin, das häufig in der Synthese von Pharmazeutika und komplexen Molekülen verwendet wird. Seine erfolgreiche Umsetzung in katalytischen Schlüsselreaktionen, wie der Palladium-katalysierten C-N-Kreuzkupplung (z. B. Buchwald-Hartwig-Aminierung) und der katalytischen reduktiven Aminierung, hängt entscheidend von der sorgfältigen Optimierung der Reaktionsbedingungen ab. Die Katalysatorbeladung ist dabei ein kritischer Parameter, der Ausbeute, Selektivität und die allgemeine Effizienz der Reaktion maßgeblich beeinflusst.
Dieser Leitfaden dient als Ressource für die Fehlerbehebung und als Sammlung häufig gestellter Fragen (FAQs), um Wissenschaftlern bei der systematischen Optimierung der Katalysatorbeladung in Reaktionen mit diesem spezifischen Substrat zu helfen.
Abschnitt 1: Palladium-katalysierte C-N-Kreuzkupplung (Buchwald-Hartwig-Aminierung)
Die Buchwald-Hartwig-Aminierung ist eine der am weitesten verbreiteten Methoden zur Bildung von Aryl-Amin-Bindungen.[1][2] Die Wahl der richtigen Katalysatorbeladung ist entscheidend, um eine hohe Ausbeute zu erzielen und gleichzeitig Nebenreaktionen und die Deaktivierung des Katalysators zu minimieren.
Häufig gestellte Fragen (FAQs)
F1: Was ist eine typische anfängliche Katalysatorbeladung für eine Buchwald-Hartwig-Reaktion mit einem primären Amin wie 2-(Tetrahydro-2H-pyran-2-yl)ethanamin? Eine typische anfängliche Katalysatorbeladung für die meisten Buchwald-Hartwig-Reaktionen liegt zwischen 1–2 Mol-% des Palladium-Präkatalysators.[3] Für besonders anspruchsvolle oder sterisch gehinderte Substrate kann es notwendig sein, die Beladung auf bis zu 5 Mol-% zu erhöhen, während bei hochreaktiven Partnern oft eine Beladung von unter 1 Mol-% ausreichend ist.[4] Es wird empfohlen, mit etwa 2 Mol-% zu beginnen und die Beladung während der Optimierungsphase anzupassen.
F2: Wie beeinflusst die Katalysatorbeladung die Reaktionsausbeute und -reinheit? Die Katalysatorbeladung hat einen direkten Einfluss auf die Reaktionsgeschwindigkeit und den Umsatz.
-
Zu geringe Beladung: Kann zu einer unvollständigen oder sehr langsamen Reaktion führen, da nicht genügend aktive katalytische Spezies vorhanden sind, um den Zyklus effizient aufrechtzuerhalten.[5]
-
Zu hohe Beladung: Obwohl dies die Reaktionsgeschwindigkeit erhöhen kann, steigt auch das Risiko von Nebenreaktionen, wie der Diarylierung des primären Amins oder der Bildung von Verunreinigungen aus der Ligandenzersetzung. Zudem erschwert eine hohe Konzentration an Palladium-Resten die Aufreinigung des Produkts und erhöht die Kosten.[4]
F3: Was ist das optimale Ligand-zu-Palladium-Verhältnis (L:Pd) und warum ist es wichtig? Das L:Pd-Verhältnis ist entscheidend für die Stabilität und Aktivität des Katalysators. Für monodentate Biarylphosphin-Liganden (z. B. XPhos, BrettPhos), die bei primären Aminen häufig verwendet werden, ist ein L:Pd-Verhältnis von 1:1 bis 2:1 üblich.[6]
-
Kausalität: Ein leichter Überschuss an Liganden kann die aktive Pd(0)-Spezies stabilisieren und eine Zersetzung zu inaktivem Palladium-Schwarz verhindern.[7] Ein zu großer Überschuss kann jedoch die Reaktion verlangsamen, indem er die Bildung der reaktiven, niedrig-koordinierten Palladium-Spezies hemmt, die für die oxidative Addition erforderlich ist.[6]
F4: Welcher Palladium-Präkatalysator ist für Reaktionen mit primären Aminen am besten geeignet? Moderne Präkatalysatoren, insbesondere die der dritten und vierten Generation (G3, G4) von Buchwald, werden dringend empfohlen.[5] Diese Präkatalysatoren bilden die aktive katalytische Pd(0)-Spezies unter milden Bedingungen schnell und zuverlässig. Die in-situ-Erzeugung aus Pd(OAc)₂ oder Pd₂(dba)₃ ist zwar möglich, kann aber zu einer ineffizienten Reduktion und geringerer katalytischer Aktivität führen, was eine höhere Katalysatorbeladung erfordern würde.[8][9]
Leitfaden zur Fehlerbehebung
Problem 1: Geringe oder keine Umsetzung Wenn Ihre Reaktion eine geringe oder keine Umsetzung des Ausgangsmaterials zeigt, gehen Sie systematisch vor.
-
Logischer Arbeitsablauf zur Fehlerbehebung bei geringer Umsetzung
Abbildung 1. Workflow zur Fehlerbehebung bei geringer Umsetzung.
-
Katalysatorspezifische Lösungen:
-
Katalysatorbeladung erhöhen: Erhöhen Sie die Beladung schrittweise, z. B. von 1 Mol-% auf 2,5 Mol-% und dann auf 5 Mol-%. Dies kann eine träge Reaktion oft in Gang bringen.[5]
-
Liganden-Screening: Die sterische und elektronische Beschaffenheit des Liganden ist entscheidend. Für primäre Amine wie das Ihre sind sperrige, elektronenreiche Biarylphosphin-Liganden oft am effektivsten.[8][10] Wenn ein Ligand nicht funktioniert, testen Sie einen anderen aus der empfohlenen Klasse (siehe Tabelle 1).
-
Katalysatordeaktivierung: Achten Sie auf die Bildung von Palladium-Schwarz (ein feines schwarzes Präzipitat), das auf die Zersetzung des Katalysators hinweist. Dies kann durch eine unzureichende Ligandenkonzentration, zu hohe Temperaturen oder die Anwesenheit von Sauerstoff verursacht werden.[7] Die Sicherstellung eines leicht überschüssigen L:Pd-Verhältnisses (z. B. 1,2:1) kann dem entgegenwirken.
-
Problem 2: Reaktion stockt oder ist langsam Wenn die Reaktion startet, aber vor dem vollständigen Umsatz stoppt, deutet dies oft auf eine Katalysatordeaktivierung während der Reaktion hin.
-
Kausalität und Lösungen:
-
Ligandenverdrängung: Einige Substrate, insbesondere N-Heterocyclen, können den Phosphinliganden vom Palladiumzentrum verdrängen und so einen inaktiven Komplex bilden.[11] Die Verwendung eines Liganden mit stärkerer Bindungsaffinität oder einer höheren Ligandenkonzentration kann dieses Problem lösen.
-
Produktinhibierung: In einigen Fällen kann das gebildete Produkt an das Palladium binden und es aus dem katalytischen Zyklus entfernen.[12] Eine niedrigere Katalysatorbeladung über eine längere Reaktionszeit kann hier vorteilhaft sein, um die Konzentration der inhibierenden Spezies niedrig zu halten.
-
Problem 3: Bildung von Nebenprodukten (z. B. Hydrodehalogenierung, Diarylierung) Die Selektivität wird stark von den Katalysatorbedingungen beeinflusst.
-
Kausalität und Lösungen:
-
Hydrodehalogenierung: Dieses Nebenprodukt entsteht, wenn ein β-Hydrid-Eliminierungsschritt mit der gewünschten reduktiven Eliminierung konkurriert.[1][13] Dies ist bei aliphatischen Aminen relevanter. Die Verwendung von sperrigen Liganden, die die reduktive Eliminierung beschleunigen, kann dies unterdrücken.
-
Diarylierung: Da Ihr Substrat ein primäres Amin ist, kann es zweimal reagieren und ein unerwünschtes tertiäres Amin bilden. Die Verwendung von sterisch anspruchsvollen Liganden (wie BrettPhos) kann die zweite Arylierung durch sterische Hinderung wirksam verhindern.[10] Eine sorgfältige Kontrolle der Stöchiometrie (leichter Überschuss an Amin) ist ebenfalls hilfreich.
-
Datendarstellung: Empfohlene Katalysatorsysteme für primäre Amine
| Ligand/Präkatalysator | Typische Pd-Beladung (Mol-%) | Empfohlenes L:Pd-Verhältnis | Anmerkungen | Quellen |
| BrettPhos Pd G3/G4 | 1 – 3 % | 1:1 (vom Präkatalysator) | Sehr effektiv für die Monoarylierung von primären Aminen; verhindert Diarylierung. | [10] |
| XPhos Pd G3/G4 | 1 – 3 % | 1:1 (vom Präkatalysator) | Breiter Anwendungsbereich, gute allgemeine Wahl für das Screening. | [7] |
| BippyPhos | 0.5 – 2 % | 2:1 bis 4:1 | Besonders nützlich zur Unterdrückung der β-Hydrid-Eliminierung. | [14] |
| Pd(OAc)₂ + cataCXium® A | 2 – 4 % | 1.2:1 | Kostengünstige Alternative, erfordert jedoch eine sorgfältige in-situ-Aktivierung. | [15] |
Experimentelles Protokoll: Allgemeine Methode für eine Testreaktion
Dieses Protokoll beschreibt einen allgemeinen Ausgangspunkt für die Kupplung von 2-(Tetrahydro-2H-pyran-2-yl)ethanamin mit einem Arylbromid.
-
Vorbereitung: Ein Schlenkrohr oder ein Mikrowellenröhrchen wird mit einem Magnetrührstab ausgestattet und im Ofen getrocknet. Das Gefäß wird unter Vakuum abgekühlt und dreimal mit Argon gespült.
-
Reagenzienzugabe: In das Reaktionsgefäß werden unter positivem Argondruck eingewogen:
-
Aryl-Bromid (1,0 mmol, 1,0 Äq.)
-
XPhos Pd G3 Präkatalysator (0,02 mmol, 2 Mol-%)
-
Natrium-tert-butoxid (1,4 mmol, 1,4 Äq.)
-
-
Verschließen und Spülen: Das Gefäß wird mit einem Septum verschlossen und erneut dreimal mit Argon gespült.
-
Zugabe der flüssigen Reagenzien: Durch das Septum werden mittels Spritze zugegeben:
-
Trockenes, entgastes Toluol (2 mL)
-
2-(Tetrahydro-2H-pyran-2-yl)ethanamin (1,2 mmol, 1,2 Äq.)
-
-
Reaktion: Die Suspension wird in ein vorgeheiztes Ölbad (100 °C) getaucht und für 12–24 Stunden kräftig gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) überwacht.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktion mit Ethylacetat verdünnt und durch einen kurzen Pfropfen Celite filtriert, um die anorganischen Salze und den Katalysator zu entfernen. Das Filtrat wird mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Reinigung: Das Rohprodukt wird durch Flash-Säulenchromatographie auf Kieselgel gereinigt.
Abschnitt 2: Katalytische Reduktive Aminierung
Bei der reduktiven Aminierung wird ein Keton oder Aldehyd mit einem Amin zu einem neuen, substituierten Amin umgesetzt. Katalytische Methoden, die Wasserstoffgas oder Transferhydrierungsreagenzien verwenden, sind atomökonomisch und umweltfreundlich.
Häufig gestellte Fragen (FAQs)
F1: Welche Katalysatoren werden für die reduktive Aminierung mit 2-(Tetrahydro-2H-pyran-2-yl)ethanamin verwendet? Es werden verschiedene Katalysatoren auf Basis von Übergangsmetallen eingesetzt. Edelmetallkatalysatoren wie Iridium- und Rutheniumkomplexe sind unter milden Bedingungen hochwirksam.[16] Zunehmend werden auch kostengünstigere und nachhaltigere Katalysatoren auf Basis von Eisen, Nickel oder Kobalt entwickelt, die jedoch oft höhere Temperaturen und Drücke erfordern.[17][18]
F2: Was ist eine typische Katalysatorbeladung für diese Reaktionen? Die Beladung variiert stark je nach Katalysatoraktivität. Hochaktive Iridium-Katalysatoren können bei Beladungen von nur 0,005 Mol-% wirksam sein.[16] Bei heterogenen Katalysatoren auf Basis unedler Metalle sind Beladungen von 1–5 Mol-% üblicher.[17]
F3: Wie beeinflusst die Katalysatorbeladung die Konkurrenz zwischen reduktiver Aminierung und der einfachen Reduktion der Carbonylgruppe? Dies ist eine entscheidende Optimierungsfrage. Die Reaktion verläuft über die Bildung eines Imins (oder Enamins), gefolgt von dessen Reduktion. Eine zu hohe Katalysatorbeladung oder ein zu reaktiver Hydrierkatalysator kann die Carbonylgruppe direkt zum Alkohol reduzieren, bevor sie mit dem Amin kondensieren kann, was die Ausbeute des gewünschten Produkts verringert.[16] Eine sorgfältige Anpassung der Katalysatorbeladung ist daher notwendig, um die Rate der Iminbildung mit der Rate der Reduktion in Einklang zu bringen.
Leitfaden zur Fehlerbehebung
Problem: Geringe Ausbeute an gewünschtem Amin, hohe Ausbeute an Alkohol-Nebenprodukt
-
Logischer Arbeitsablauf zur Optimierung der Selektivität
Abbildung 2. Konkurrierende Wege bei der reduktiven Aminierung.
-
Katalysatorspezifische Lösungen:
-
Katalysatorbeladung reduzieren: Eine niedrigere Katalysatorkonzentration verlangsamt die direkte Reduktion der Carbonylgruppe und gibt der Kondensation mit dem Amin mehr Zeit.
-
Katalysator wechseln: Ein Katalysator, der für die Reduktion von Iminen selektiver ist als für die von Carbonylen, kann die Ausbeute erheblich verbessern. Elektronärmere Iridium-Komplexe sind beispielsweise oft selektiver als ihre elektronenreichen Gegenstücke.[16]
-
Bedingungen anpassen: Die Iminbildung ist ein Gleichgewichtsschritt. Die Entfernung des entstehenden Wassers (z. B. durch ein Molekularsieb) kann das Gleichgewicht in Richtung des Imins verschieben und so die nachfolgende Reduktion zum gewünschten Amin begünstigen.
-
Referenzen
-
Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. BenchChem. --INVALID-LINK--
-
Chemspeed Technologies. Optimising a Buchwald-Hartwig amination using the ChemSpeed. --INVALID-LINK--
-
Vedejs, E., et al. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. Journal of Organic Chemistry, 84(8), 4653-4660. --INVALID-LINK--
-
BenchChem. Technical Support Center: Optimizing Buchwald-Hartwig Amination of Aryl Bromides. BenchChem. --INVALID-LINK--
-
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma. --INVALID-LINK--
-
Barrios-Landeros, F., & Hartwig, J. F. (2009). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC, NIH. --INVALID-LINK--
-
Roy, A. H., & Hartwig, J. F. (2006). Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. Journal of the American Chemical Society, 128(44), 14460-14461. --INVALID-LINK--
-
WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--
-
White Rose eTheses Online. (2018). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. --INVALID-LINK--
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--
-
DSpace@MIT. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. --INVALID-LINK--
-
Williams, T. J., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central, NIH. --INVALID-LINK--
-
ResearchGate. (2024). Catalytic study for the reductive amination reaction a. --INVALID-LINK--
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. --INVALID-LINK--
-
Senthamarai, T., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central, NIH. --INVALID-LINK--
-
Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. --INVALID-LINK--
-
Al-Amin, M., & Mohammad, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1225-1254. --INVALID-LINK--
-
Vantourout, J. C., et al. (2018). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed Central, NIH. --INVALID-LINK--
-
MDPI. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. --INVALID-LINK--
-
Organic Process Research & Development. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. --INVALID-LINK--
-
ResearchGate. (2020). Cross-Coupling Reactions: A Practical Guide. --INVALID-LINK--
-
CovaSyn. (2024). Optimizing Suzuki Coupling Reactions. --INVALID-LINK--
-
Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. --INVALID-LINK--
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. --INVALID-LINK--
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. --INVALID-LINK--
-
Lipshutz, B. H., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. --INVALID-LINK--
-
ChemBK. 2-(TETRAHYDRO-2H-PYRAN-2-YL)ETHANAMINE. --INVALID-LINK--
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. --INVALID-LINK--
-
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. --INVALID-LINK--
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Amine Protection: Navigating Alternatives to the Tetrahydropyranyl (THP) Group
For the modern researcher in organic synthesis and drug development, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Amines, with their inherent nucleophilicity and basicity, are frequent players in synthetic schemes that demand temporary silencing. While the tetrahydropyranyl (THP) group has seen use, its introduction can create a new stereocenter, complicating characterization, and its removal often requires acidic conditions that may not be compatible with sensitive substrates. This guide provides an in-depth comparison of robust and versatile alternatives to the THP group for amine protection, grounded in experimental data and practical insights to empower scientists in making informed decisions for their synthetic endeavors.
The Imperative of Orthogonality in Complex Syntheses
In the intricate choreography of multi-step synthesis, the concept of orthogonality is paramount. Orthogonal protecting groups are those that can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group in the presence of others.[1][2] This strategic latitude is indispensable when constructing complex molecules with a variety of sensitive moieties. The alternatives to THP discussed herein are chosen for their well-defined deprotection pathways, which form the basis of many orthogonal protection strategies in contemporary organic synthesis.[3][4]
A Comparative Analysis of Key Amine Protecting Groups
The selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. The ideal protecting group should be readily introduced in high yield, stable to a wide range of reaction conditions, and cleanly removed under mild conditions that do not compromise the integrity of the target molecule.[3][5] This section provides a detailed comparison of the most common and effective alternatives to the THP group for amine protection.
The Carbamate Family: Versatile and Widely Applied
Carbamates are among the most popular choices for amine protection due to their ease of installation, general stability, and diverse deprotection methods.[6][7]
The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[8][9] Its widespread use is a testament to its reliability and versatility.
-
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.[10][11] The reaction is generally high-yielding and proceeds under mild conditions.[2][12]
-
Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation.[9]
-
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM).[10] This acid lability makes it orthogonal to base-labile and hydrogenolysis-labile protecting groups.[13]
The Cbz group, introduced by Bergmann and Zervas, was a seminal development in peptide synthesis.[14] It remains a valuable tool, especially in solution-phase synthesis.
-
Introduction: The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[8][15]
-
Stability: Cbz-protected amines are stable to both acidic and basic conditions.[13]
-
Deprotection: The key feature of the Cbz group is its facile removal by catalytic hydrogenolysis (e.g., H₂ over Pd/C), which proceeds under neutral conditions.[16] This makes it orthogonal to acid- and base-labile protecting groups.
The Fmoc group is the protecting group of choice for solid-phase peptide synthesis (SPPS) due to its unique deprotection conditions.[17][18]
-
Introduction: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide) under basic conditions.[17][19]
-
Stability: The Fmoc group is stable to acidic conditions and hydrogenolysis.[18]
-
Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of 20% piperidine in dimethylformamide (DMF).[18][20] This base lability is orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.
The Alloc group provides a distinct mode of deprotection, adding another layer of orthogonality to the synthetic chemist's toolkit.[21]
-
Introduction: The Alloc group is introduced using allyl chloroformate (Alloc-Cl) in the presence of a base.
-
Stability: The Alloc group is stable to both acidic and basic conditions.[13]
-
Deprotection: The Alloc group is selectively removed under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[5] This makes it orthogonal to a wide range of other protecting groups.
The Sulfonamide Family: Robust and Electron-Withdrawing
Sulfonamides are known for their high stability, rendering the protected amine significantly less nucleophilic and basic.[20][22]
The tosyl group is a robust and widely used protecting group for amines.[23][24]
-
Introduction: The tosyl group is introduced by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
-
Stability: Tosylamides are exceptionally stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[22]
-
Deprotection: The high stability of the tosyl group necessitates harsh conditions for its removal, such as strong acid (HBr in acetic acid) or dissolving metal reduction (sodium in liquid ammonia), which can limit its applicability in the synthesis of complex molecules.[24]
The nosyl group was developed to address the harsh deprotection conditions required for the tosyl group.[1][8]
-
Introduction: The nosyl group is introduced using o- or p-nitrobenzenesulfonyl chloride.
-
Stability: The nosyl group is stable to acidic conditions and hydrogenolysis.[1]
-
Deprotection: The presence of the electron-withdrawing nitro group facilitates the cleavage of the N-S bond under mild, nucleophilic conditions, typically using a thiol such as thiophenol in the presence of a base.[1] This mild deprotection makes the nosyl group orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[1]
Silicon-Based Protecting Groups: A Unique Removal Pathway
Silicon-based protecting groups offer an alternative deprotection strategy based on the affinity of silicon for fluoride ions.
The Teoc group is a valuable protecting group that is stable to a variety of conditions and can be removed selectively.[6][13][25]
-
Introduction: The Teoc group is typically introduced using Teoc-OSu or Teoc-Cl.[6][25]
-
Stability: The Teoc group is stable to a wide range of acidic and basic conditions, as well as catalytic hydrogenolysis.[6][25]
-
Deprotection: The Teoc group is cleaved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[25][26][27] This fluoride-mediated cleavage provides orthogonality to many other protecting groups.
Quantitative Comparison of Amine Protecting Groups
The choice of a protecting group is often a balance of its stability and the conditions required for its removal. The following table provides a comparative summary of the key characteristics of the discussed protecting groups.
| Protecting Group | Abbreviation | Introduction Reagent(s) | Deprotection Conditions | Orthogonal To | Typical Yields (%) |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, Base | Strong Acid (e.g., TFA, HCl) | Fmoc, Cbz, Alloc, Nosyl, Teoc | >90[2][11] |
| Benzyloxycarbonyl | Cbz, Z | Cbz-Cl, Base | H₂/Pd, Strong Acid (HBr/AcOH) | Boc, Fmoc, Alloc, Nosyl, Teoc | >90[8][15] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu, Base | Base (e.g., 20% Piperidine in DMF) | Boc, Cbz, Alloc, Nosyl, Teoc | >90[17][19] |
| Allyloxycarbonyl | Alloc | Alloc-Cl, Base | Pd(0), Scavenger | Boc, Cbz, Fmoc, Nosyl, Teoc | >90 |
| p-Toluenesulfonyl | Tosyl, Ts | TsCl, Base | Strong Acid, Dissolving Metal Reduction | - | >85 |
| o/p-Nitrophenylsulfonyl | Nosyl, Ns | Nosyl-Cl, Base | Thiol, Base | Boc, Cbz, Fmoc, Alloc, Teoc | >90[1] |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-OSu, Teoc-Cl, Base | Fluoride Source (e.g., TBAF) | Boc, Cbz, Fmoc, Alloc, Nosyl | >90[6][25] |
Experimental Protocols
The following are representative experimental protocols for the introduction and removal of key amine protecting groups. These protocols are intended as a starting point and may require optimization based on the specific substrate.
Protocol 1: Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine in DCM in a round-bottom flask.
-
Add TEA to the solution and stir.
-
Slowly add (Boc)₂O to the stirring solution.
-
Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected amine.
Protocol 2: Boc Deprotection
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add TFA (typically 20-50% v/v) to the solution.
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate in vacuo to obtain the deprotected amine.
Protocol 3: Cbz Protection of an Amine
Materials:
-
Amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Aqueous sodium carbonate solution (1 M)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the amine in a mixture of DCM and aqueous sodium carbonate solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Cbz-Cl to the vigorously stirring solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Cbz protected amine.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Cbz protected amine
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz protected amine in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add Pd/C to the solution.
-
Purge the flask with H₂ and stir the reaction under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Visualization of Protection and Deprotection Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of amines using the Boc and Cbz protecting groups.
Caption: General workflow for the Boc protection of an amine.
Caption: General workflow for the deprotection of a Cbz-protected amine via catalytic hydrogenolysis.
Conclusion: A Strategic Approach to Amine Protection
The judicious selection of an amine protecting group is a critical parameter in the design of a successful synthetic strategy. While the THP group has its applications, the alternatives discussed in this guide offer a broader range of stabilities and orthogonal deprotection pathways, which are essential for the synthesis of complex, polyfunctional molecules. By understanding the nuances of each protecting group, from the acid-labile Boc group to the base-labile Fmoc group, the hydrogenolysis-cleavable Cbz group, and the uniquely deprotected Alloc, Nosyl, and Teoc groups, researchers can navigate the challenges of modern organic synthesis with greater precision and efficiency. The provided experimental protocols and comparative data serve as a practical resource to aid in the strategic implementation of these indispensable tools in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of Teoc Protecting Group [en.highfine.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 18. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. Tosyl group - Wikipedia [en.wikipedia.org]
- 24. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 26. tcichemicals.com [tcichemicals.com]
- 27. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthesis of Chiral Amines: Evaluating 2-(Tetrahydro-2H-pyran-2-yl)ethanamine as a Potential Chiral Auxiliary
For the modern researcher, scientist, and drug development professional, the stereoselective synthesis of chiral amines remains a cornerstone of innovation. These ubiquitous functional groups are integral to over 40% of commercial pharmaceuticals, where the specific three-dimensional arrangement of atoms can dictate therapeutic efficacy and safety.[1][2] The demand for efficient, scalable, and enantiomerically pure amines has driven the development of a diverse array of synthetic methodologies.
This guide provides an in-depth comparison of leading strategies for chiral amine synthesis, offering a critical evaluation of their underlying principles, practical applications, and relative performance. While established methods such as enzymatic catalysis and the use of well-validated chiral auxiliaries dominate the landscape, we will also explore the potential of less-documented yet structurally intriguing reagents like 2-(tetrahydro-2H-pyran-2-yl)ethanamine. By examining the strengths and limitations of each approach, this guide aims to equip researchers with the knowledge to make informed decisions in the design and execution of their synthetic routes.
The Landscape of Chiral Amine Synthesis: A Strategic Overview
The synthesis of chiral amines can be broadly categorized into several key approaches, each with its own set of advantages and challenges. The choice of method often depends on factors such as the desired scale of the reaction, the structural complexity of the target molecule, and the required level of enantiopurity.
A fundamental and widely used method is reductive amination , which involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, followed by reduction to the desired amine.[3][4] The challenge of stereocontrol in this process has been addressed through various strategies, including the use of chiral catalysts and chiral auxiliaries.
Biocatalysis has emerged as a powerful and sustainable alternative, employing enzymes such as transaminases, amine dehydrogenases, and imine reductases to catalyze the asymmetric synthesis of amines with high selectivity and under mild reaction conditions.[1][5][6][7][8][9]
The use of chiral auxiliaries is a classic and reliable strategy where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[10][11] After the desired transformation, the auxiliary is cleaved and can often be recovered. A prime example of a highly successful chiral auxiliary is tert-butanesulfinamide (Ellman's auxiliary).[12][13]
A Comparative Analysis of Key Methodologies
To provide a clear and objective comparison, the following table summarizes the key performance indicators of the most prominent methods for chiral amine synthesis.
| Methodology | Typical Yields | Typical Enantiomeric Excess (ee) | Key Advantages | Key Limitations |
| Biocatalytic Transamination | Good to Excellent (up to 99%)[5] | Excellent (>99%)[5] | High enantioselectivity, mild reaction conditions, environmentally friendly.[1][6] | Limited substrate scope for some wild-type enzymes, potential for product inhibition.[14] |
| Biocatalytic Reductive Amination | Good to Excellent | Excellent (>99%) | Broad substrate scope, high stereoselectivity.[8][9] | Requirement for cofactor regeneration systems.[1] |
| Asymmetric Reductive Amination (Metal Catalysis) | Good to Excellent | Good to Excellent (often >90%)[15][16][17] | Broad substrate scope, high efficiency. | Cost of precious metal catalysts, potential for metal contamination in the final product.[1] |
| Chiral Auxiliary-Mediated Synthesis (e.g., Ellman's Auxiliary) | Good to Excellent | Excellent (>98% de) | High diastereoselectivity, reliable and predictable outcomes, well-established protocols.[12][13] | Stoichiometric use of the auxiliary, additional steps for attachment and removal. |
In Focus: this compound as a Potential Chiral Auxiliary
Hypothetical Workflow for Chiral Amine Synthesis using this compound:
Caption: Hypothetical workflow for the synthesis of a chiral amine using this compound as a chiral auxiliary.
The potential efficacy of this auxiliary would depend on the steric bulk of the tetrahydropyran ring effectively shielding one face of the imine intermediate, thereby directing the nucleophilic attack to the opposite face. This would be analogous to the mechanism of action of other successful chiral auxiliaries.[10]
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative, detailed protocols for two of the leading methods of chiral amine synthesis.
Protocol 1: Asymmetric Synthesis of a Chiral Amine using a Chiral Auxiliary (tert-Butanesulfinamide)
This protocol is a well-established method for the synthesis of chiral primary amines.[12][13]
Step 1: Formation of the tert-Butanesulfinyl Imine
-
To a solution of the prochiral ketone or aldehyde (1.0 equiv) in an appropriate solvent (e.g., THF, CH₂Cl₂) is added (R)- or (S)-tert-butanesulfinamide (1.05 equiv).
-
A dehydrating agent, such as Ti(OEt)₄ or CuSO₄, is added to the mixture.
-
The reaction is stirred at room temperature or with gentle heating until the formation of the imine is complete, as monitored by TLC or GC-MS.
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude tert-butanesulfinyl imine, which can often be used in the next step without further purification.
Step 2: Diastereoselective Addition of a Grignard Reagent
-
The crude tert-butanesulfinyl imine is dissolved in a suitable aprotic solvent (e.g., THF, diethyl ether) and cooled to -78 °C under an inert atmosphere (N₂ or Ar).
-
The Grignard reagent (1.2-1.5 equiv) is added dropwise to the cooled solution.
-
The reaction is stirred at low temperature for several hours until the starting material is consumed.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude sulfinamide.
Step 3: Cleavage of the Chiral Auxiliary
-
The crude sulfinamide is dissolved in a suitable solvent (e.g., methanol, diethyl ether).
-
A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) is added, and the mixture is stirred at room temperature.
-
The resulting amine hydrochloride salt often precipitates and can be collected by filtration.
-
The free amine can be obtained by neutralization with a base.
Protocol 2: Biocatalytic Synthesis of a Chiral Amine using a Transaminase
This protocol outlines a general procedure for the asymmetric synthesis of a chiral amine from a prochiral ketone using an amine transaminase (ATA).[5][14]
Step 1: Reaction Setup
-
In a suitable reaction vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared.
-
The prochiral ketone substrate (e.g., 10-50 mM) is added to the buffer.
-
An amine donor, typically isopropylamine or L-alanine, is added in excess (e.g., 0.5-1.0 M).
-
The cofactor, pyridoxal 5'-phosphate (PLP), is added to a final concentration of approximately 1 mM.
-
The reaction is initiated by the addition of the amine transaminase enzyme (either as a lyophilized powder or a cell-free extract).
Step 2: Reaction and Monitoring
-
The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
The progress of the reaction is monitored by periodically taking samples and analyzing them by a suitable chiral chromatography method (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess of the product.
Step 3: Work-up and Product Isolation
-
Once the reaction has reached completion, the enzyme is removed by centrifugation or filtration.
-
The pH of the supernatant is adjusted to a basic value (e.g., pH 10-11) to ensure the product amine is in its free base form.
-
The product is extracted into an organic solvent (e.g., ethyl acetate, MTBE).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the chiral amine.
Logical Framework for Method Selection
The choice of a synthetic route for a chiral amine is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting the most appropriate method based on key project requirements.
Caption: Decision-making workflow for selecting a chiral amine synthesis method.
Conclusion and Future Outlook
The synthesis of chiral amines is a mature field with a wealth of reliable and efficient methods at the disposal of the modern chemist. Biocatalytic approaches offer unparalleled selectivity and sustainability, making them increasingly attractive for industrial applications.[9] Asymmetric catalysis provides a versatile and powerful toolkit for a wide range of substrates.[16][17] Chiral auxiliaries, exemplified by the robust chemistry of tert-butanesulfinamide, remain a dependable strategy, particularly in a research and development setting.[12]
While the utility of this compound as a chiral auxiliary is yet to be broadly demonstrated in the literature, its structural characteristics suggest potential. Further research is warranted to validate its performance in diastereoselective additions and to compare its efficacy against established auxiliaries. The continued exploration of new chiral reagents and catalysts will undoubtedly further enrich the synthetic chemist's toolbox, enabling the creation of increasingly complex and valuable chiral amine-containing molecules.
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization | Semantic Scholar [semanticscholar.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 13. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transaminases for chiral amine synthesis | CoLab [colab.ws]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine by HPLC and GC
Welcome to an in-depth technical guide designed for researchers, scientists, and drug development professionals. This document provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the critical task of purity analysis of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine. Our focus is on delivering field-proven insights and robust methodologies to ensure the highest standards of scientific integrity in your analytical workflows.
Introduction: The Critical Role of Purity in Drug Development
This compound is a valuable building block in medicinal chemistry, often incorporated into novel pharmaceutical candidates. As with any active pharmaceutical ingredient (API) or intermediate, establishing a rigorous purity profile is a non-negotiable aspect of drug development. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, the choice of analytical methodology is paramount.
This guide will dissect the application of two cornerstone analytical techniques, HPLC and GC, for the purity assessment of this compound. We will explore the nuances of method development, the rationale behind experimental choices, and provide a clear, data-driven comparison to empower you in selecting the optimal technique for your specific needs.
Understanding the Analyte: this compound
Before delving into analytical methodologies, a thorough understanding of the analyte's physicochemical properties is essential.
-
Structure and Functional Groups: this compound (THPEA) possesses a primary amine group, which is basic in nature, and a tetrahydro-2H-pyran ring, a cyclic ether. This combination of functional groups dictates its chromatographic behavior.
-
Polarity and Volatility: THPEA is a relatively polar and volatile compound. Its polarity makes it amenable to reversed-phase HPLC, while its volatility suggests that GC is also a viable analytical option.
-
Chromophoric Properties: A significant challenge in the analysis of THPEA is its lack of a strong UV-absorbing chromophore. This necessitates either the use of universal detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), or a pre-column derivatization step to introduce a UV-active moiety.
Potential Impurity Profile:
A robust analytical method must be capable of separating the main compound from its potential impurities. These can arise from the synthetic route or degradation.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Partially reacted compounds.
-
By-products: Resulting from side reactions during synthesis.
-
Degradation Products: Formed due to instability under certain conditions (e.g., oxidation of the amine).
Caption: Potential Impurity Profile of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds. For a polar compound like THPEA, reversed-phase HPLC is the most common approach.
Method Development Strategy:
-
Column Selection: A C18 column is a good starting point. However, the basic nature of the primary amine can lead to peak tailing due to interactions with residual silanols on the silica support. To mitigate this, a modern, end-capped, high-purity silica column or a hybrid particle column is highly recommended.
-
Mobile Phase Optimization: The pH of the mobile phase is critical for achieving good peak shape. A slightly acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) will protonate the amine, improving its interaction with the stationary phase and reducing peak tailing.[1] A gradient elution with an organic modifier like acetonitrile or methanol is typically employed to separate impurities with a range of polarities.
-
Detector Selection: Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) can be attempted, but may lack sensitivity and selectivity.[2] A more robust approach involves:
-
Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on the optical properties of the analyte.[1]
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity, and can be used for impurity identification.
-
Pre-column Derivatization: Reacting the primary amine with a labeling agent that contains a strong chromophore (e.g., dansyl chloride, dinitrofluorobenzene) or a fluorophore allows for sensitive UV or fluorescence detection.[3][4][5]
-
References
- 1. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 2. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reaction Kinetics of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine: A Comparative Framework
Abstract
2-(Tetrahydro-2H-pyran-2-yl)ethanamine is a primary amine featuring a bulky, conformationally flexible tetrahydropyran (THP) moiety. This structural motif is of increasing interest in medicinal chemistry for its potential to enhance physicochemical properties such as solubility and metabolic stability.[1][2] However, the steric hindrance imposed by the THP ring can significantly impact reaction rates, complicating its use in synthesis. Direct comparative kinetic data for this amine is scarce in the literature. This guide, therefore, provides a comprehensive framework for researchers to systematically evaluate the reaction kinetics of this compound. We will compare its expected reactivity against a linear, unhindered amine (n-butylamine) and a carbocyclic analogue (cyclohexylmethanamine). This guide provides detailed, self-validating experimental protocols, focusing on in-situ ¹H NMR spectroscopy for kinetic monitoring, and explains the causality behind the experimental design.
Introduction: The Synthetic Challenge of Sterically Hindered Amines
Primary amines are fundamental nucleophiles in organic synthesis, crucial for forming a vast array of chemical bonds, most notably the amide bond.[3][4] The reactivity of an amine is a delicate balance of basicity, nucleophilicity, and steric accessibility.[5] While simple primary amines like n-butylamine are highly reactive, those bearing sterically demanding substituents, such as the α,α,α-trisubstituted amines used in pharmaceuticals, present significant synthetic hurdles.[2][6] Their reactions are often sluggish, requiring harsh conditions or specialized catalytic systems.[6][7]
This compound (THPEA) occupies an interesting middle ground. Its primary amine is separated from the bulky heterocyclic ring by a flexible ethyl linker. Understanding the kinetic consequences of this structural arrangement is critical for its efficient application in drug development and materials science.
This guide will focus on a comparative study of THPEA against two benchmark compounds:
-
n-Butylamine: An unhindered primary amine with a similar chain length.
-
Cyclohexylmethanamine: A primary amine with a sterically demanding, but purely carbocyclic, ring.
We will outline a methodology to quantify the reaction rates for two fundamental transformations: acylation (amide bond formation) and alkylation (C-N bond formation).
Plausible Synthesis of this compound
A common route to this amine involves the reduction of a corresponding nitrile or amide, which can be synthesized from 2-(2-bromoethyl)tetrahydro-2H-pyran. The workflow below illustrates a typical synthetic sequence.
Caption: A plausible multi-step synthesis of the target amine.
Proposed Comparative Kinetic Study: Acylation Reaction
The acylation of amines with acyl chlorides is a rapid and fundamental reaction, making it an excellent model for studying steric effects.
Reaction: Amine + Benzoyl Chloride → N-Benzoylamine + Amine•HCl
We hypothesize that the bulky THP group will decrease the rate of reaction compared to the unhindered n-butylamine. The comparison with cyclohexylmethanamine will reveal the specific kinetic influence of the THP ring's oxygen heteroatom and its distinct conformational properties.
Caption: General acylation reaction scheme for the comparative study.
Causality Behind Experimental Design
Choice of Monitoring Technique: We select in-situ ¹H NMR spectroscopy.
-
Expertise: Unlike chromatographic methods (GC, HPLC) that require quenching, sampling, and potential workup artifacts, NMR allows for real-time, non-invasive monitoring of the reaction mixture. This provides higher fidelity data.
-
Trustworthiness: The method is self-validating. By integrating distinct, non-overlapping proton signals for the reactant (e.g., α-protons to the nitrogen) and the product (e.g., the same protons, now shifted downfield in the amide), we can directly measure their relative concentrations over time from the same spectrum. The sum of their normalized integrals should remain constant, confirming mass balance.
Choice of Reaction Conditions: We will use pseudo-first-order conditions.
-
Expertise: The reaction is bimolecular, with a rate law of Rate = k[Amine][Acyl Chloride]. By using a large excess (e.g., 10-20 equivalents) of the acyl chloride, its concentration remains effectively constant. The rate law simplifies to Rate = k'[Amine], where k' = k[Acyl Chloride]. This simplifies data analysis, allowing for a straightforward calculation of the pseudo-first-order rate constant, k'.
Detailed Experimental Protocol: Kinetic Analysis by ¹H NMR
-
Reagent Preparation:
-
Prepare stock solutions of each amine (THPEA, n-butylamine, cyclohexylmethanamine) at 0.1 M in deuterated chloroform (CDCl₃).
-
Prepare a stock solution of benzoyl chloride at 2.0 M in CDCl₃.
-
Add a non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene) to the benzoyl chloride stock solution for precise concentration referencing.
-
-
NMR Sample Preparation:
-
In a clean, dry NMR tube, add 500 µL of the 0.1 M amine stock solution.
-
Place the NMR tube in the spectrometer and allow it to thermally equilibrate (approx. 5 minutes).
-
Acquire a t=0 spectrum to confirm the initial concentration and purity of the amine.
-
-
Reaction Initiation and Data Acquisition:
-
Remove the tube, quickly inject 50 µL of the 2.0 M benzoyl chloride stock solution (this achieves a 1:20 ratio of amine to acyl chloride), cap, invert twice to mix, and immediately re-insert into the spectrometer.
-
Begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 60 seconds for the first 10 minutes, then every 5 minutes). Use an automated acquisition setup.
-
-
Data Processing and Analysis:
-
Process each spectrum (Fourier transform, phase, and baseline correction).
-
For each time point, integrate a characteristic signal for the starting amine (e.g., the -CH₂-NH₂ protons) and the corresponding signal for the product amide (e.g., the -CH₂-NH-COPh protons).
-
Calculate the concentration of the remaining amine at each time point, [Amine]t, relative to its initial concentration [Amine]₀.
-
Plot ln([Amine]t / [Amine]₀) versus time (in seconds). The data should yield a straight line.
-
The slope of this line is equal to -k'. The second-order rate constant k can be found by dividing k' by the concentration of benzoyl chloride.
-
Caption: Workflow for the proposed kinetic experiment using NMR.
Expected Results and Data Interpretation
The primary data output will be the second-order rate constants (k) for each amine. The results should be tabulated for clear comparison.
Table 1: Expected Rate Constants for Amine Acylation at 298 K
| Amine | Structure | Expected Rate Constant, k (M⁻¹s⁻¹) | Expected Relative Rate |
|---|---|---|---|
| n-Butylamine | CH₃(CH₂)₃-NH₂ | k₁ (Fastest) | 1.0 |
| Cyclohexylmethanamine | c-C₆H₁₁-CH₂-NH₂ | k₂ (Intermediate) | < 1.0 |
| 2-(THP)-ethanamine | c-C₅H₉O-(CH₂)₂-NH₂ | k₃ (Slowest) | < k₂/k₁ |
Interpretation of Results:
-
Why k₁ will be the fastest: n-Butylamine lacks significant steric hindrance around the nitrogen atom, allowing for rapid approach by the electrophile.
-
Why k₂ will be slower: The bulky cyclohexyl group provides significant steric shielding, reducing the frequency of successful reactive collisions.[8] This is a classic demonstration of steric effects.
-
Why k₃ may be the slowest: The THP ring is comparable in size to a cyclohexane ring but possesses additional conformational complexity and the potential for hydrogen bonding between the amine protons and the ring oxygen. This could create a more ordered transition state, lowering the entropy of activation and further slowing the reaction relative to its carbocyclic counterpart.
Conclusion
While this compound is a valuable building block, its synthetic utility is directly tied to its reaction kinetics. The bulky THP group is expected to significantly retard reaction rates compared to unhindered linear amines. The experimental framework presented here provides a robust and reliable method for quantifying these effects. By generating this fundamental kinetic data, researchers can make more informed decisions when designing synthetic routes, selecting reaction conditions, and developing catalysts, ultimately accelerating the integration of this and other sterically hindered motifs into next-generation pharmaceuticals and materials.
References
- 1. Sterically Hindered Amines - Enamine [enamine.net]
- 2. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 7. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
The Strategic Selection of Solvent Systems for Amine Protection: An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-2-yl)ethanamine and its Alternatives
For researchers, scientists, and professionals in drug development, the judicious protection of amine functionalities is a critical determinant of success in multi-step organic synthesis. The inherent nucleophilicity and basicity of amines necessitate their temporary masking to prevent undesirable side reactions. While a host of amine protecting groups are available, the selection of an optimal group and, just as critically, the solvent system in which it is employed, can profoundly impact reaction efficiency, yield, and purity.
This guide provides a comprehensive comparison of the efficacy of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine as a protecting agent in various solvent systems. We will objectively evaluate its performance characteristics against widely-used alternatives such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups, supported by established chemical principles and analogous experimental data.
The Tetrahydropyranyl (THP) Group for Amine Protection: A Double-Edged Sword
The tetrahydropyranyl (THP) group, introduced via reaction with 3,4-dihydro-2H-pyran (DHP), is a well-established protecting group for alcohols, valued for its low cost, ease of introduction under acidic conditions, and stability in non-acidic environments.[1][2] However, its application to amines is less straightforward and presents unique challenges. The introduction of a THP group onto a nitrogen atom can be difficult, and the resulting N-THP bond's stability differs significantly from its oxygen-containing counterpart.[1][3]
This compound can be conceptualized as a pre-formed THP-protected amino moiety, offering a potential building block in complex syntheses. The efficacy of its use and the stability of the resulting protected amine are intrinsically linked to the choice of solvent.
The Critical Role of the Solvent System
The solvent is not a passive bystander in a chemical reaction; it is an active participant that can influence reaction rates, equilibria, and even the course of the reaction. In the context of amine protection with a THP group, the solvent's properties are paramount.
-
Polarity and Solubility : The solvent must effectively dissolve the amine substrate, the protecting agent (e.g., DHP), and the catalyst. The polarity of the solvent can influence the stability of charged intermediates formed during the acid-catalyzed protection and deprotection steps.
-
Protic vs. Aprotic : Protic solvents (e.g., alcohols, water) can participate in hydrogen bonding and may compete with the amine for the protecting group or interfere with the catalyst. Aprotic solvents (e.g., dichloromethane, tetrahydrofuran) are generally preferred for the protection step to avoid these side reactions.[4]
-
Coordinating vs. Non-Coordinating : Solvents with lone pairs of electrons (e.g., THF, dioxane) can coordinate with cationic species, potentially stabilizing reactive intermediates.
Comparative Efficacy in Different Solvent Systems: A Data-Driven Analysis
While direct comparative studies for this compound are scarce, we can extrapolate from the extensive literature on THP protection of other functional groups and the known behavior of alternative amine protecting groups to provide a qualitative and semi-quantitative comparison.
Table 1: Predicted Efficacy of N-THP Protection in Various Solvent Systems
| Solvent System | Polarity | Type | Expected Efficacy for N-THP Protection | Rationale & Causality |
| Dichloromethane (DCM) | Medium | Aprotic | High | Good solubility for many organic substrates and reagents. Its non-protic nature minimizes interference with the acid catalyst and reactive intermediates.[1] |
| Tetrahydrofuran (THF) | Medium | Aprotic, Coordinating | High | Similar to DCM, it is an excellent solvent for many organic reactions. Its coordinating ability can help to stabilize the oxocarbenium ion intermediate.[5] |
| Acetonitrile (MeCN) | High | Aprotic | Moderate to High | Its high polarity can be beneficial for dissolving polar substrates, but it can also coordinate with the catalyst, potentially moderating its activity. |
| Toluene | Low | Aprotic | Moderate | Suitable for less polar substrates. The lower polarity may slow down the reaction rate compared to more polar aprotic solvents. |
| Methanol (MeOH) / Ethanol (EtOH) | High | Protic | Low to Moderate | Protic nature can lead to competitive reaction with DHP to form alkoxy-THP byproducts. Often used in deprotection protocols.[6] |
| Water | High | Protic | Very Low | Unsuitable for the protection step due to the high propensity for hydrolysis of DHP and the protected product. |
| Solvent-Free | - | - | Variable | Can be highly efficient for certain substrates, minimizing waste. However, it may not be suitable for all amines due to solubility and viscosity issues.[7] |
Table 2: Comparison of N-THP with Standard Amine Protecting Groups
| Protecting Group | Reagent | Typical Solvents for Protection | Stability | Typical Solvents for Deprotection |
| THP | Dihydropyran (DHP) | DCM, THF, Dioxane | Stable to base, organometallics; Labile to acid | Methanol, Ethanol, Water/THF with acid catalyst[6] |
| Boc | Di-tert-butyl dicarbonate | THF, Dioxane, Water, Acetonitrile | Stable to base, hydrogenolysis; Labile to strong acid | DCM, Dioxane, Ethyl Acetate with TFA or HCl[4] |
| Cbz | Benzyl chloroformate | Dioxane/Water, THF | Stable to acid and base; Labile to hydrogenolysis | Methanol, Ethanol, Ethyl Acetate with H₂/Pd-C[8] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Dioxane/Water, DMF | Stable to acid, hydrogenolysis; Labile to base | DMF, Piperidine in DMF[8] |
Experimental Protocols
The following are generalized, self-validating protocols for the protection and deprotection of amines with a THP group, designed to be adapted by researchers based on the specific substrate and desired outcome.
Protocol 1: N-Tetrahydropyranylation of a Primary Amine
Objective: To protect a primary amine with a THP group using dihydropyran.
Materials:
-
Primary amine (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (PPTS) (0.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add p-toluenesulfonic acid monohydrate (0.05 eq) to the solution and stir until it dissolves.
-
Slowly add dihydropyran (1.2 eq) to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-THP protected amine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting amine spot and the appearance of a new, less polar product spot. The final product can be characterized by NMR and mass spectrometry to confirm the structure and purity.
Protocol 2: Acid-Catalyzed Deprotection of an N-THP Protected Amine
Objective: To remove the THP protecting group from a protected amine.
Materials:
-
N-THP protected amine (1.0 eq)
-
Methanol (MeOH)
-
p-Toluenesulfonic acid monohydrate (0.1 eq) or Amberlyst-15 resin
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-THP protected amine (1.0 eq) in methanol.
-
Add p-toluenesulfonic acid monohydrate (0.1 eq) or a catalytic amount of Amberlyst-15 resin.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the deprotection is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the deprotected amine.
-
Purify by column chromatography if necessary.
Self-Validation: TLC analysis should show the disappearance of the starting protected amine and the appearance of the more polar free amine. The identity of the product can be confirmed by comparison with an authentic sample or by spectroscopic methods.
Visualization of Key Processes
Diagram 1: General Workflow for Amine Protection and Deprotection
Caption: A generalized workflow illustrating the key stages of amine protection and deprotection.
Diagram 2: Orthogonality of Amine Protecting Groups
Caption: Orthogonal deprotection strategies for common amine protecting groups.
Conclusion and Future Outlook
The choice of a protecting group and the solvent system for amine protection is a nuanced decision that requires careful consideration of the substrate, the overall synthetic strategy, and the desired outcome. While this compound and N-THP protection, in general, are not as universally applicable as the more common Boc, Cbz, and Fmoc strategies, they offer a valuable alternative, particularly when mild acidic deprotection is desired and stability to basic and organometallic reagents is required.
The efficacy of N-THP protection is highly dependent on the solvent system, with non-protic, moderately polar solvents like DCM and THF generally providing the most favorable conditions. Future research should focus on developing more robust and selective methods for N-tetrahydropyranylation, potentially through the development of novel catalysts that can operate efficiently in a wider range of environmentally benign solvents. Such advancements will undoubtedly expand the utility of the THP group in the synthesis of complex, nitrogen-containing molecules.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Primary Amines: Benchmarking a Direct Reduction Route for 2-(Tetrahydro-2H-pyran-2-yl)ethanamine Against the Gabriel Synthesis
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of primary amines is a cornerstone of molecular construction. The choice of synthetic route can significantly impact yield, purity, scalability, and the overall economic viability of a process. This guide provides an in-depth technical comparison between two distinct methodologies for the synthesis of a primary amine, 2-(Tetrahydro-2H-pyran-2-yl)ethanamine, a valuable building block in medicinal chemistry. We will benchmark a modern, direct approach—the reduction of a nitrile intermediate—against the time-honored Gabriel synthesis.
This comparison will delve into the mechanistic underpinnings, practical execution, and performance metrics of each pathway, offering field-proven insights to guide your synthetic strategy.
Introduction: Two Paths to a Prized Primary Amine
The target molecule, this compound, possesses a key structural motif—a primary amine tethered to a tetrahydropyran ring—that is of significant interest in the development of novel therapeutics. The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties.[1] The primary amine serves as a crucial handle for further functionalization and molecular elaboration.
The two synthetic strategies under evaluation are:
-
Direct Nitrile Reduction: A two-step sequence involving the synthesis of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile followed by its reduction to the target primary amine. This approach is representative of modern, direct methods for amine synthesis.
-
The Gabriel Synthesis: A classic and robust multi-step method for the synthesis of primary amines that avoids over-alkylation, a common pitfall in direct amination reactions.[2][3] This pathway will utilize a protected bromo-precursor to construct the desired amine.
This guide will provide a head-to-head comparison of these routes, focusing on yield, reaction conditions, substrate scope, safety, and waste profiles.
Mechanistic Overview and Strategic Considerations
A foundational understanding of the reaction mechanisms is critical to appreciating the strengths and limitations of each approach.
The Direct Approach: Nitrile Reduction
This pathway hinges on the nucleophilic substitution to form a nitrile, followed by its reduction. The nitrile group serves as a stable and readily available precursor to the primary amine.
Caption: Synthetic route via nitrile reduction.
The key advantage of this method lies in its directness. The conversion of a nitrile to a primary amine is a high-yielding and well-established transformation. The choice of reducing agent, typically a powerful hydride source like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel), offers flexibility depending on the substrate's functional group tolerance.[4][5]
The Classic Route: Gabriel Synthesis
The Gabriel synthesis is a venerable method for preparing primary amines from primary alkyl halides, ingeniously avoiding the formation of secondary and tertiary amine byproducts.[6][7] It employs the phthalimide anion as a surrogate for ammonia.[3]
Caption: The Gabriel synthesis pathway.
The strength of the Gabriel synthesis lies in its exceptional control over the formation of the primary amine. The phthalimide protecting group effectively prevents over-alkylation, a common issue with direct alkylation of ammonia or primary amines.[8] The final deprotection step, often accomplished with hydrazine (the Ing-Manske procedure), is typically clean and efficient.[5][9]
Head-to-Head Performance Benchmark
To provide a clear and objective comparison, we will examine the key performance indicators for each synthetic route.
| Parameter | Direct Nitrile Reduction | Gabriel Synthesis |
| Overall Yield | Typically high (70-90% over 2 steps) | Good to high (60-85% over 2 steps) |
| Reaction Steps | 2 (Nitrile formation, Reduction) | 2 (Alkylation, Deprotection) |
| Reaction Conditions | Nitrile formation: mild to moderate. Reduction: can be harsh (LiAlH₄) or require specialized equipment (hydrogenation). | Alkylation: mild to moderate. Deprotection (hydrazinolysis): mild. |
| Substrate Scope | Broad for nitrile reduction. | Primarily limited to primary alkyl halides.[3] |
| Safety Concerns | Use of highly toxic cyanide salts. LiAlH₄ is pyrophoric and reacts violently with water. Catalytic hydrogenation requires handling of flammable hydrogen gas. | Hydrazine is toxic and corrosive. |
| Waste Profile | Metal hydride waste, solvent waste. | Phthalhydrazide byproduct, which needs to be separated and disposed of. |
| Atom Economy | Generally favorable. | Less favorable due to the large phthalimide protecting group. |
Experimental Protocols
To provide a practical context for this comparison, detailed, step-by-step methodologies for each synthesis are provided below. These protocols are based on established and reliable procedures from the chemical literature.
Protocol 1: Synthesis of this compound via Nitrile Reduction
Step 1a: Synthesis of 2-(Chloromethyl)tetrahydro-2H-pyran
This starting material can be prepared from the commercially available 2-(hydroxymethyl)tetrahydro-2H-pyran using standard chlorinating agents like thionyl chloride or phosphorus trichloride.
Step 1b: Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile
-
In a well-ventilated fume hood, a solution of 2-(chloromethyl)tetrahydro-2H-pyran (1 equivalent) in a suitable polar aprotic solvent such as DMSO or DMF is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Sodium cyanide (NaCN) (1.1 equivalents) is added portion-wise to the stirred solution. Caution: Sodium cyanide is extremely toxic. Handle with extreme care and have a cyanide antidote kit readily available.
-
The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude nitrile.
-
The crude product is purified by vacuum distillation or column chromatography to afford pure 2-(tetrahydro-2H-pyran-2-yl)acetonitrile.
Step 2: Reduction of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile to this compound
-
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, a suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere. Caution: LiAlH₄ is pyrophoric and reacts violently with water. Handle with extreme care in an inert atmosphere.
-
A solution of 2-(tetrahydro-2H-pyran-2-yl)acetonitrile (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude amine.
-
The crude product is purified by vacuum distillation to afford pure this compound.[4][5]
-
-
Method B: Catalytic Hydrogenation with Raney Nickel
-
To a solution of 2-(tetrahydro-2H-pyran-2-yl)acetonitrile (1 equivalent) in ethanol saturated with ammonia in a high-pressure autoclave is added a catalytic amount of Raney Nickel slurry. Caution: Raney Nickel is pyrophoric when dry. Handle as a slurry.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).
-
The mixture is stirred and heated to 50-70 °C for 12-24 hours.
-
After cooling and venting the hydrogen, the catalyst is carefully filtered off through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by vacuum distillation to yield the target amine.
-
Protocol 2: Gabriel Synthesis of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanamine
Step 1: Synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran
-
To a solution of 2-bromoethanol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C is added 3,4-dihydro-2H-pyran (1.2 equivalents).[10][11]
-
A catalytic amount of pyridinium p-toluenesulfonate (PPTS) is added, and the reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 2-(2-bromoethoxy)tetrahydro-2H-pyran.[10][11]
Step 2: Gabriel Synthesis
-
A mixture of 2-(2-bromoethoxy)tetrahydro-2H-pyran (1 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) is stirred and heated at 80-100 °C for 12-18 hours.
-
The reaction mixture is cooled to room temperature and poured into water. The resulting precipitate of N-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]phthalimide is collected by filtration, washed with water, and dried.
-
The dried phthalimide derivative is suspended in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate (2-3 equivalents) is added, and the mixture is refluxed for 2-4 hours. Caution: Hydrazine is toxic and corrosive.
-
A voluminous white precipitate of phthalhydrazide will form. The reaction mixture is cooled to room temperature, and the solid is removed by filtration.
-
The filtrate is concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with dilute aqueous acid (e.g., 1M HCl) to extract the amine into the aqueous layer.
-
The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 12, and the liberated amine is extracted with an organic solvent.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude amine is then purified by vacuum distillation.[5][9]
Conclusion and Recommendations
Both the direct nitrile reduction and the Gabriel synthesis represent viable and effective methods for the preparation of this compound and its analogues. The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance for certain reagents.
-
For rapid, small-scale synthesis where high purity is paramount and the necessary safety precautions for handling cyanides and potent reducing agents are in place, the direct nitrile reduction method is often preferred due to its generally higher overall yields and fewer purification steps for the final product.
-
The Gabriel synthesis remains an excellent choice for its reliability and its ability to cleanly produce primary amines without the risk of over-alkylation. It is particularly well-suited for syntheses where the starting material is a primary alkyl halide and when avoiding the use of highly reactive metal hydrides or high-pressure hydrogenation is desirable.
Ultimately, a thorough risk assessment and consideration of the specific project goals should guide the synthetic chemist in selecting the most appropriate and efficient path forward.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-(2-BROMOETHOXY)TETRAHYDRO-2H-PYRAN | 17739-45-6 [chemicalbook.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. 2-(2-Bromoethoxy)tetrahydro-2H-pyran | 172797-67-0 | Benchchem [benchchem.com]
- 11. prepchem.com [prepchem.com]
A Comparative Guide to Orthogonal Protection Strategies Involving the N-THP Group
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
In the intricate field of multi-step organic synthesis, particularly within peptide, oligonucleotide, and complex molecule construction, the judicious application of protecting groups is a critical determinant of success. The capacity to selectively deprotect one functional group while others remain intact—a principle known as orthogonal protection—is fundamental to efficient and high-yielding synthetic pathways.[1][2] This guide presents a detailed comparative analysis of the N-tetrahydropyranyl (N-THP) group within the context of orthogonal protection strategies, evaluating its performance against other prevalent N-protecting groups.
The N-Tetrahydropyranyl (N-THP) Group: A Profile
The N-THP group is classified as an acetal-type protecting group, primarily utilized for the protection of amine functionalities.[3] Its installation is typically achieved through the acid-catalyzed reaction of an amine with 3,4-dihydro-2H-pyran (DHP).[4] The N-THP group is characterized by its robust stability under a wide array of non-acidic conditions, including exposure to strong bases, organometallics, and hydrides.[5][6] This stability profile makes it a valuable asset in complex synthetic sequences. However, its lability under acidic conditions is a key consideration for its strategic deployment in orthogonal protection schemes.[4][7]
The Cornerstone of Orthogonal Protection
The concept of orthogonal protection hinges on the employment of multiple protecting groups within a single molecule, each susceptible to removal under a unique set of chemical conditions.[2] This allows for the sequential and selective deprotection and subsequent functionalization of specific sites within the molecule, without impacting other protected groups.[1]
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. Prudent and compliant disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine, ensuring the safety of personnel and the protection of our environment. The foundational principle is that no experimental work should commence without a clear and established plan for the disposal of all resulting waste.[1]
Hazard Assessment and Immediate Safety Protocols
Before handling waste, a thorough understanding of the chemical's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound was not identified, data from closely related amine compounds, such as its hydrochloride salt and oxy-analogues, indicate a consistent hazard profile.
These compounds are generally classified as:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[2][3]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[2][3]
Therefore, all waste containing this amine must be treated as hazardous.
Immediate Personal Protective Equipment (PPE) Requirements: Before initiating any disposal-related tasks, ensure the following PPE is worn:
-
Eye Protection : Tightly fitting safety goggles or a face shield, conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection : A laboratory coat.
-
Respiratory Protection : All handling of waste should occur within a certified chemical fume hood to minimize inhalation exposure.[5]
| Hazard Category | Classification | Rationale & Immediate Action |
| Acute Oral Toxicity | Category 4 | Harmful if ingested. In case of ingestion, rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[2][4] |
| Skin Irritation | Category 2 | Causes irritation upon contact. If skin contact occurs, wash off immediately with soap and plenty of water.[2][3] |
| Eye Irritation | Category 2A | Causes serious, potentially damaging eye irritation. If in eyes, rinse cautiously with water for several minutes.[2][3] |
| Respiratory Irritation | Category 3 | May irritate the respiratory tract if inhaled. Handle exclusively in a fume hood. If inhaled, move to fresh air.[2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound waste is a multi-step process involving identification, segregation, containment, and professional collection. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash, as it can be harmful to aquatic life and ecosystems.[4][6]
Step 1: Waste Identification and Segregation
The first critical step is to correctly identify and segregate the waste stream.
-
Classification : All waste containing this compound, including neat material, solutions, and contaminated labware (e.g., gloves, pipette tips, weigh boats), must be classified as hazardous chemical waste.[5][7]
-
Segregation : It is crucial to keep amine waste separate from other chemical waste streams to prevent dangerous reactions.[6]
Step 2: Containerization and Labeling
Proper containment is essential to prevent leaks and ensure safe handling.
-
Container Selection : Use a dedicated, leak-proof waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[5] The original chemical container is often the best choice for its own waste.[7] Ensure the container is in good condition, free from cracks or damage, and has a secure, tightly sealing lid.[5][7]
-
Labeling : Clear and accurate labeling is a regulatory requirement and vital for safety. The waste container must be clearly labeled with:
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are critical for managing waste safely before collection.
-
Location : Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.
-
Conditions : The storage area should be cool, well-ventilated, and away from direct sunlight, heat sources, and incompatible substances.[6]
-
Volume Limits : Be aware of institutional and regulatory limits for waste accumulation. In the U.S., this is typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste per SAA.[5][8]
Step 4: Disposal and Professional Collection
The final disposal of this hazardous waste must be handled by trained professionals.
-
Professional Disposal : The recommended and required method for disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6] These services will typically use high-temperature incineration with appropriate scrubbers to destroy the chemical in an environmentally sound manner.[4][5]
-
Requesting Pickup : Once the waste container is full, or has reached the maximum allowable storage time per institutional policy, submit a chemical waste collection request to your EHS office.[7]
Step 5: Managing Empty Containers
Even "empty" containers that held this compound must be handled with care.
-
Rinsing : The first rinse of an empty container must be collected and disposed of as hazardous waste.[5] For containers that held acutely hazardous waste (P-listed), triple rinsing is required, with all rinsate collected as hazardous waste.[1][7]
-
Final Disposal : Once properly rinsed and with the label defaced, the container may be disposed of as regular trash or recycled, in accordance with your institution's policies.[7]
Spill Management Protocol
Preparedness for accidental spills is a key component of safety.
-
Immediate Actions :
-
Evacuate and isolate the spill area.[7]
-
Alert colleagues and your laboratory supervisor.
-
-
Cleanup :
-
Don the appropriate PPE as described in Section 1.
-
Use spill containment materials, such as absorbent pads or chemical absorbents, to contain the spill.[6] Do not use combustible materials for cleanup.
-
Collect the spilled chemical and all contaminated cleanup materials.
-
Place all spill-related waste into a dedicated hazardous waste container, label it appropriately, and dispose of it through EHS.[7]
-
-
Large Spills : For spills that cannot be safely managed by laboratory personnel, evacuate the area and contact your institution's EHS or emergency response team immediately.[7]
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aaronchem.com [aaronchem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. benchchem.com [benchchem.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. vumc.org [vumc.org]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Mastering Safety: A Researcher's Guide to Handling 2-(Tetrahydro-2H-pyran-2-yl)ethanamine
For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for handling 2-(Tetrahydro-2H-pyran-2-yl)ethanamine. Moving beyond a simple checklist, we delve into the rationale behind each safety protocol, ensuring a comprehensive understanding that builds a culture of safety and confidence in your laboratory.
Hazard Assessment and Risk Mitigation
At the core of safe laboratory practice is a thorough understanding of the potential hazards. Based on data from analogous compounds, this compound should be treated as a substance with the following potential hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation[1][2].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation[1][2].
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Our procedural guidance is designed to minimize or eliminate these exposure risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or holes before use. | To prevent skin contact and subsequent irritation. Proper glove removal technique is critical to avoid contaminating your hands[1]. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes that can cause serious eye irritation[1][2]. Standard safety glasses are insufficient. |
| Skin and Body Protection | A lab coat worn fully buttoned. Consider a chemically resistant apron for larger quantities. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To prevent inhalation of vapors or aerosols that may cause respiratory tract irritation[1][2]. |
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
